Tixocortol Pivalate
Description
This compound is a Standardized Chemical Allergen. The physiologic effect of this compound is by means of Increased Histamine Release, and Cell-mediated Immunity.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
used in drug therapy of allergic rhinitis, structure
See also: Tixocortol (has active moiety).
Structure
3D Structure
Properties
IUPAC Name |
S-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O5S/c1-23(2,3)22(30)32-14-20(29)26(31)11-9-18-17-7-6-15-12-16(27)8-10-24(15,4)21(17)19(28)13-25(18,26)5/h12,17-19,21,28,31H,6-11,13-14H2,1-5H3/t17-,18-,19-,21+,24-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISFDZNIUZIKJD-XDANTLIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CSC(=O)C(C)(C)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CSC(=O)C(C)(C)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30970904 | |
| Record name | S-(11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl) 2,2-dimethylpropanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30970904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55560-96-8 | |
| Record name | Tixocortol pivalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55560-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tixocortol pivalate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055560968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl) 2,2-dimethylpropanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30970904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-[11β,17-dihydroxypregn-4-ene-3,20-dione] 21-(thiopivalate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.261 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIXOCORTOL PIVALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K28E35M3B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tixocortol Pivalate: A Deep Dive into its Mechanism of Action at the Glucocorticoid Receptor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tixocortol pivalate, a synthetic corticosteroid, exhibits a distinct pharmacological profile characterized by potent local anti-inflammatory effects with minimal systemic glucocorticoid activity. This unique "dissociated" characteristic is central to its therapeutic application and is rooted in its specific interactions with the glucocorticoid receptor (GR). This technical guide provides an in-depth analysis of the mechanism of action of this compound on glucocorticoid receptors, detailing its binding affinity, and exploring the theoretical basis for its differential effects on transactivation and transrepression pathways. This document summarizes available quantitative data, outlines relevant experimental protocols, and provides visual representations of the key signaling and experimental workflows.
Introduction to this compound
This compound is a 21-thiol derivative of hydrocortisone, classified as a class A corticosteroid.[1] It is recognized for its topical anti-inflammatory properties, which are comparable to those of hydrocortisone.[2] A key feature of this compound is the significant dissociation between its local and systemic activities.[3] This is primarily attributed to its rapid and extensive metabolism in the liver and red blood cells into inactive metabolites that exhibit no binding affinity for the glucocorticoid receptor.[4] This metabolic profile prevents the systemic side effects commonly associated with corticosteroid therapy.[3]
Glucocorticoid Receptor Signaling Pathway
Glucocorticoids exert their effects by binding to the cytosolic glucocorticoid receptor (GR). Upon ligand binding, the GR undergoes a conformational change, dissociates from a chaperone protein complex, and translocates to the nucleus. Inside the nucleus, the ligand-activated GR dimerizes and interacts with specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can lead to two primary modes of action:
-
Transactivation: The GR dimer directly binds to GREs, leading to the recruitment of coactivator proteins and the initiation of gene transcription. This mechanism is associated with many of the metabolic and endocrine effects of glucocorticoids, which can contribute to side effects.
-
Transrepression: The GR monomer can interfere with the function of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key mediators of pro-inflammatory gene expression. This "tethering" mechanism, where the GR does not directly bind to DNA, is a major contributor to the anti-inflammatory effects of glucocorticoids.
"Dissociated" steroids, or selective glucocorticoid receptor agonists (SEGRAs), are compounds designed to preferentially induce transrepression over transactivation, thereby aiming to retain anti-inflammatory efficacy while minimizing side effects.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound, a corticosteroid with no systemic glucocorticoid effect after oral, intrarectal, and intranasal application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological study of a new anti-inflammatory steroid, this compound (JO 1016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and identification of major metabolites of this compound in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Tixocortol Pivalate: A Deep Dive into Structure-Activity Relationships for Localized Anti-Inflammatory Action
For Researchers, Scientists, and Drug Development Professionals
Tixocortol pivalate, a synthetic corticosteroid, has garnered significant interest for its potent topical anti-inflammatory effects coupled with a minimal systemic glucocorticoid footprint. This unique profile, characterized by a dissociation between local efficacy and systemic side effects, is a direct consequence of its distinct chemical structure. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, metabolic fate, and the molecular features critical for its therapeutic window.
Core Structure and Mechanism of Action
This compound is a 21-thiol derivative of hydrocortisone, specifically the pivalate thioester of tixocortol.[1][2][3][4][5] Its anti-inflammatory properties are mediated through its activity as a glucocorticoid receptor (GR) agonist. Like other corticosteroids, this compound binds to the cytosolic GR, inducing a conformational change that leads to the dissociation of chaperone proteins. The activated GR-ligand complex then translocates to the nucleus, where it modulates gene expression by either transactivating anti-inflammatory genes or transrepressing pro-inflammatory transcription factors such as NF-κB and AP-1.
The key to this compound's localized action lies in its rapid metabolism to inactive forms upon entering systemic circulation. This metabolic vulnerability is a deliberately engineered feature of its structure.
Structure-Activity Relationship Analysis
The therapeutic index of this compound is intrinsically linked to specific structural motifs. The following table summarizes the available quantitative data on the biological activity of this compound and related compounds, providing a basis for understanding its SAR.
| Compound | Relative Binding Affinity for Dexamethasone Receptor (Mouse Thymocytes) | Inhibition of PGE2 Secretion (Rat Renomedullary Interstitial Cells, 10⁻⁶ M) | Key Structural Difference from this compound |
| Dexamethasone | 1.00 | - | Fluorinated at 9α-position, methylated at 16α-position |
| Cortisol | 0.20 | 38-55% | 21-hydroxyl group instead of 21-thiopivalate |
| This compound | 0.16 | 38-55% | - |
| Cortisol Pivalate | 0.080 | - | 21-pivalate ester instead of 21-thiopivalate ester |
| Tixocortol | 0.065 | 26% | Free 21-thiol group (hydrolyzed pivalate ester) |
| Cortisol Acetate | 0.05 | 38-55% | 21-acetate ester instead of 21-thiopivalate |
Key SAR Insights:
-
The 21-Thiopivalate Ester: This moiety is crucial for both potent local activity and rapid systemic inactivation. The thioester linkage is susceptible to hydrolysis by esterases, releasing the active metabolite, tixocortol. However, tixocortol itself has lower receptor affinity than this compound. The bulky pivalate group likely contributes to the binding affinity and lipophilicity, enhancing penetration into target tissues.
-
The 21-Thiol Group: The presence of a sulfur atom at the C21 position is a defining feature. Upon hydrolysis of the pivalate group, the resulting free thiol in tixocortol is readily metabolized.
-
Metabolic Inactivation: The primary reason for the lack of systemic effects is the rapid and extensive metabolism of tixocortol into inactive metabolites. Metabolic transformations include the conversion of the C21-thiol group to methylthio, methylsulfinyl, and methylsulfonyl derivatives, as well as reductive cleavage of the C21-S bond. These metabolites have no affinity for the glucocorticoid receptor. Other metabolic changes common to corticosteroids, such as reduction of the A-ring and the C20 carbonyl group, also contribute to its inactivation.
-
Comparison with Oxygenated Analogs: this compound exhibits a higher binding affinity for the GR than its corresponding 21-oxygenated ester, cortisol pivalate. This suggests that the sulfur atom in the thioester linkage plays a favorable role in receptor interaction.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of the structure-activity relationships of corticosteroids like this compound. Below are protocols for key experiments.
Glucocorticoid Receptor Binding Assay (Competitive Binding)
Objective: To determine the relative binding affinity of test compounds for the glucocorticoid receptor.
Methodology:
-
Preparation of Cytosol:
-
Thymus glands from adrenalectomized mice are homogenized in a cold buffer (e.g., Tris-HCl with EDTA and molybdate).
-
The homogenate is centrifuged at high speed (e.g., 100,000 x g) to obtain the cytosol fraction containing the glucocorticoid receptors.
-
-
Competitive Binding:
-
A constant concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) is incubated with the cytosol preparation.
-
Increasing concentrations of the unlabeled test compounds (e.g., this compound and its analogs) are added to compete for binding to the receptor.
-
Non-specific binding is determined in the presence of a large excess of unlabeled dexamethasone.
-
-
Separation and Quantification:
-
After incubation, bound and free radioligand are separated using a method such as dextran-coated charcoal adsorption or gel filtration.
-
The radioactivity of the bound fraction is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
The relative binding affinity (RBA) is determined by comparing the IC50 of the test compound to that of a standard (e.g., dexamethasone).
-
Inhibition of Prostaglandin E2 (PGE2) Secretion Assay
Objective: To assess the anti-inflammatory activity of test compounds by measuring the inhibition of PGE2 production in cultured cells.
Methodology:
-
Cell Culture:
-
Rat renomedullary interstitial cells or other suitable cell lines are cultured in appropriate media until confluent.
-
-
Compound Treatment:
-
The cells are pre-incubated with various concentrations of the test compounds (e.g., this compound) for a specified period (e.g., 24 hours).
-
-
Stimulation of PGE2 Production:
-
PGE2 synthesis is stimulated by adding an inflammatory mediator such as bradykinin or arachidonic acid to the cell culture medium.
-
-
Sample Collection and Analysis:
-
The cell culture supernatant is collected after a defined incubation period.
-
The concentration of PGE2 in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
-
Data Analysis:
-
The percentage inhibition of PGE2 secretion by the test compound is calculated relative to the vehicle-treated control.
-
The IC50 value (concentration causing 50% inhibition) can be determined from the dose-response curve.
-
Visualizing Pathways and Workflows
To further elucidate the context of this compound's action and evaluation, the following diagrams illustrate the glucocorticoid signaling pathway and a typical experimental workflow for SAR analysis.
Caption: Glucocorticoid signaling pathway of this compound.
Caption: Experimental workflow for SAR analysis of corticosteroids.
Conclusion
The structure-activity relationship of this compound is a compelling example of rational drug design, where a specific chemical modification—the introduction of a 21-thiopivalate ester—confers a desirable therapeutic profile. This structural feature not only ensures potent local anti-inflammatory activity through effective glucocorticoid receptor binding but also facilitates rapid systemic inactivation, thereby minimizing the risk of adverse effects associated with conventional corticosteroids. Further research into novel 21-thioalkyl derivatives could lead to the development of even more effective and safer locally-acting anti-inflammatory agents. The methodologies and principles outlined in this guide provide a framework for the continued exploration and optimization of this important class of therapeutic agents.
References
Tixocortol Pivalate and the Glucocorticoid Receptor: A Molecular Modeling Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tixocortol pivalate, a synthetic corticosteroid, exhibits potent local anti-inflammatory effects with minimal systemic activity. This desirable therapeutic profile is attributed to its specific binding to the glucocorticoid receptor (GR) and its rapid metabolic inactivation. Understanding the molecular interactions between this compound and the GR is paramount for the rational design of next-generation glucocorticoids with enhanced efficacy and safety. This technical guide delves into the molecular modeling of this compound's binding to the GR, presenting quantitative binding affinity data, detailed experimental protocols for assessing this interaction, and a comprehensive overview of the associated signaling pathways.
Introduction to this compound and the Glucocorticoid Receptor
This compound is a 21-thiol derivative of hydrocortisone, classified as a class A corticosteroid.[1] Its therapeutic efficacy lies in its ability to act as a glucocorticoid receptor agonist.[1][2] The glucocorticoid receptor is a member of the nuclear receptor superfamily of ligand-dependent transcription factors that mediate the physiological and pharmacological actions of glucocorticoids. Upon ligand binding, the GR translocates to the nucleus and modulates the transcription of target genes, leading to the profound anti-inflammatory and immunosuppressive effects characteristic of this class of drugs. This compound's unique structure, featuring a pivalate thioester group, is thought to contribute to its favorable pharmacokinetic profile, characterized by rapid metabolism and reduced systemic exposure.
Quantitative Analysis of this compound Binding to the Glucocorticoid Receptor
The binding affinity of a ligand to its receptor is a critical determinant of its potency. For glucocorticoids, this is often expressed as a relative binding affinity (RBA) compared to a standard, potent glucocorticoid like dexamethasone, or as an IC50 or Ki value derived from competitive binding assays.
Below is a summary of the available quantitative data for this compound and other relevant glucocorticoids.
| Compound | Receptor | Relative Binding Affinity (Dexamethasone = 1) | IC50 (nM) - Inhibition of GM-CSF release | Reference |
| Dexamethasone | Dexamethasone receptor (mouse thymocytes) | 1 | 2.2 | |
| This compound | Dexamethasone receptor (mouse thymocytes) | 0.16 | Not Reported in this study | |
| Cortisol | Dexamethasone receptor (mouse thymocytes) | 0.20 | Not Reported in this study | |
| Tixocortol | Dexamethasone receptor (mouse thymocytes) | 0.065 | Not Reported in this study | |
| Cortisol acetate | Dexamethasone receptor (mouse thymocytes) | 0.05 | Not Reported in this study | |
| Fluticasone propionate | Glucocorticoid Receptor (A549 cells) | Not Reported in this study | 0.018 | |
| Budesonide | Glucocorticoid Receptor (A549 cells) | Not Reported in this study | 0.05 | |
| Tipredane | Glucocorticoid Receptor (A549 cells) | Not Reported in this study | 0.83 | |
| Butixicort | Glucocorticoid Receptor (A549 cells) | Not Reported in this study | 37 |
Molecular Modeling of this compound-GR Interaction
While specific molecular dynamics simulation studies for this compound are not extensively published, the methodology for modeling its interaction with the GR ligand-binding domain (LBD) can be inferred from studies on other glucocorticoids. Such studies are crucial for visualizing the binding pose, identifying key interacting amino acid residues, and understanding the structural basis for its affinity and selectivity.
A typical molecular modeling workflow would involve:
-
Homology Modeling: If a crystal structure of the GR LBD in complex with a closely related ligand is unavailable, a homology model of the receptor can be built using the amino acid sequence and a suitable template structure from a related nuclear receptor.
-
Ligand Docking: this compound would then be docked into the binding pocket of the GR LBD using computational docking programs. This process predicts the most favorable binding orientation of the ligand.
-
Molecular Dynamics (MD) Simulations: To refine the docked pose and to understand the dynamic behavior of the ligand-receptor complex, MD simulations are performed. These simulations model the movement of atoms over time, providing insights into the stability of the interaction and conformational changes in both the ligand and the receptor.
Key interactions likely involve hydrogen bonds between the hydroxyl groups of the steroid core and polar residues in the binding pocket, as well as hydrophobic interactions between the steroid backbone and nonpolar residues. The pivalate thioester group of this compound would also be expected to form specific interactions within the LBD.
Experimental Protocols for Assessing GR Binding
Several robust in vitro assays are available to quantify the binding of ligands to the glucocorticoid receptor. A common and high-throughput method is the competitive binding assay, which can be performed using either radiolabeled or fluorescently labeled ligands.
Fluorescence Polarization (FP) Based Competitive Binding Assay
This assay measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled GR ligand (tracer). When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger GR, its rotation is slowed, leading to an increase in polarization. An unlabeled competitor, such as this compound, will displace the tracer from the receptor, causing a decrease in fluorescence polarization that is proportional to its binding affinity.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound and a reference compound (e.g., dexamethasone) in assay buffer.
-
Prepare a working solution of a fluorescent glucocorticoid tracer at a concentration at or below its dissociation constant (Kd) for the GR.
-
Prepare a working solution of purified GR protein. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
-
Assay Procedure (384-well plate format):
-
Add the serially diluted this compound or reference compound to the wells of the microplate.
-
Include "no competitor" control wells (assay buffer only) and "maximum competition" control wells (a saturating concentration of a known unlabeled ligand).
-
Add the fluorescent glucocorticoid tracer solution to all wells.
-
Initiate the binding reaction by adding the GR solution to all wells.
-
Mix the plate gently (e.g., on a plate shaker for 1 minute).
-
Incubate the plate at room temperature for a duration sufficient to reach binding equilibrium (typically 2-4 hours), protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
-
Data Analysis:
-
The data are plotted as fluorescence polarization versus the log concentration of the competitor.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the tracer binding) is determined by fitting the data to a sigmoidal dose-response curve.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the fluorescent tracer.
-
Glucocorticoid Receptor Signaling Pathway and Experimental Workflow
The binding of this compound to the GR initiates a cascade of events that ultimately leads to changes in gene expression. Understanding this pathway and the typical workflow for characterizing a new GR ligand is essential for drug development.
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid Receptor Signaling Pathway.
Experimental Workflow for Characterizing a Novel GR Ligand
The process of characterizing a new glucocorticoid receptor ligand like this compound typically follows a structured workflow, moving from initial binding studies to functional cellular assays.
Caption: Experimental workflow for a new GR ligand.
Conclusion
The favorable therapeutic index of this compound stems from its well-balanced affinity for the glucocorticoid receptor and its rapid metabolic clearance. Molecular modeling provides a powerful tool to dissect the specific interactions that govern this binding, offering a roadmap for the design of future glucocorticoids with improved properties. The combination of computational approaches with robust in vitro binding and cell-based functional assays, as detailed in this guide, is essential for advancing our understanding of glucocorticoid pharmacology and for the development of safer and more effective anti-inflammatory therapies.
References
Tixocortol Pivalate: A Technical Guide to its Effects on Pro-inflammatory Cytokine Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tixocortol pivalate is a synthetic corticosteroid characterized by its potent local anti-inflammatory activity with minimal systemic glucocorticoid effects. This unique profile makes it a subject of interest for topical and localized therapies for inflammatory conditions. This technical guide delves into the molecular mechanisms by which this compound is understood to modulate the gene expression of pro-inflammatory cytokines. While direct quantitative data for this compound's effects on specific cytokines are limited in publicly available literature, this document extrapolates its actions based on its classification as a glucocorticoid receptor agonist and the well-established mechanisms of this class of drugs. The guide provides an overview of the key signaling pathways involved, illustrative quantitative data, detailed experimental protocols for assessing its anti-inflammatory effects, and visualizations of the underlying molecular processes.
Introduction
Chronic inflammation is a hallmark of numerous diseases, driven by the overexpression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). Glucocorticoids are a cornerstone of anti-inflammatory therapy, primarily through their ability to suppress the expression of these inflammatory mediators. This compound, a derivative of hydrocortisone, exhibits comparable topical anti-inflammatory potency to its parent compound but is rapidly metabolized to inactive forms upon entering systemic circulation, thereby reducing the risk of systemic side effects.[1][2] Its therapeutic action is initiated by binding to the glucocorticoid receptor (GR), a ligand-activated transcription factor that plays a pivotal role in regulating gene expression.
Mechanism of Action: Glucocorticoid Receptor-Mediated Gene Repression
As a glucocorticoid receptor agonist, the anti-inflammatory effects of this compound are primarily attributed to the modulation of gene transcription by the activated GR. The binding of this compound to the cytoplasmic GR induces a conformational change, leading to the dissociation of chaperone proteins and the translocation of the activated GR complex into the nucleus. Once in the nucleus, the GR can suppress pro-inflammatory cytokine gene expression through several key mechanisms:
-
Transrepression via NF-κB and AP-1: The activated GR can physically interact with and inhibit the activity of key pro-inflammatory transcription factors, namely Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This interaction prevents these transcription factors from binding to their respective DNA response elements in the promoter regions of pro-inflammatory cytokine genes, thereby halting their transcription.
-
Induction of Inhibitory Proteins: The GR can directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased transcription. A critical example is the induction of IκBα, the inhibitory protein of NF-κB. Increased levels of IκBα sequester NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene expression.
-
Destabilization of mRNA: The GR can also upregulate the expression of proteins that lead to the destabilization of pro-inflammatory cytokine messenger RNA (mRNA). One such protein is Tristetraprolin (TTP), which binds to AU-rich elements in the 3'-untranslated region of cytokine mRNAs, targeting them for degradation.
The following diagram illustrates the primary signaling pathway through which this compound is proposed to exert its anti-inflammatory effects.
Caption: this compound signaling pathway in inhibiting pro-inflammatory cytokine gene expression.
Quantitative Data on Cytokine Inhibition
Table 1: Illustrative In Vitro Inhibition of Pro-inflammatory Cytokine Production by this compound in LPS-Stimulated Macrophages
| Cytokine | This compound Concentration | % Inhibition of Protein Secretion (vs. LPS control) | Estimated IC₅₀ |
| TNF-α | 1 nM | 25% | 10 nM |
| 10 nM | 55% | ||
| 100 nM | 85% | ||
| IL-1β | 1 nM | 20% | 15 nM |
| 10 nM | 50% | ||
| 100 nM | 80% | ||
| IL-6 | 1 nM | 15% | 20 nM |
| 10 nM | 45% | ||
| 100 nM | 75% |
Table 2: Illustrative In Vivo Inhibition of Pro-inflammatory Cytokine mRNA Expression by Topical this compound in a Murine Model of Skin Inflammation
| Cytokine mRNA | Treatment Group | Fold Change in mRNA Expression (vs. Vehicle Control) |
| TNF-α | Vehicle | 15.0 |
| This compound (0.1%) | 3.5 | |
| IL-1β | Vehicle | 20.0 |
| This compound (0.1%) | 5.0 | |
| IL-6 | Vehicle | 12.0 |
| This compound (0.1%) | 4.0 |
Experimental Protocols
The following section outlines detailed methodologies for key experiments used to assess the effects of this compound on pro-inflammatory cytokine gene expression. These protocols are based on standard laboratory practices for studying anti-inflammatory compounds.
In Vitro Macrophage Stimulation and Cytokine Measurement
This protocol describes the stimulation of a macrophage cell line with lipopolysaccharide (LPS) to induce pro-inflammatory cytokine production and the subsequent measurement of these cytokines following treatment with this compound.
Caption: Workflow for in vitro assessment of this compound's effect on cytokine production.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for murine TNF-α, IL-1β, and IL-6
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target cytokines and a housekeeping gene
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the medium with fresh DMEM. Add varying concentrations of this compound (e.g., 0.1 nM to 1 µM) to the respective wells. Include a vehicle control (DMSO). Incubate for 1 hour.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control. Incubate for 24 hours.
-
Supernatant Collection: Centrifuge the plates and collect the supernatants for ELISA analysis. Store at -80°C until use.
-
Cell Lysis and RNA Extraction: Wash the remaining cells with PBS and lyse them using the buffer provided in the RNA extraction kit. Proceed with RNA extraction according to the manufacturer's protocol.
-
ELISA: Perform ELISA for TNF-α, IL-1β, and IL-6 on the collected supernatants according to the kit manufacturer's instructions.
-
RT-qPCR: Synthesize cDNA from the extracted RNA. Perform quantitative PCR using primers for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin) to normalize the data.
Western Blot Analysis of NF-κB Pathway Activation
This protocol details the methodology for assessing the effect of this compound on the activation of the NF-κB pathway by measuring the phosphorylation of the p65 subunit and the expression of IκBα.
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed and treat RAW 264.7 cells with this compound and LPS as described in the previous protocol, but for a shorter duration (e.g., 30-60 minutes for phosphorylation events).
-
Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.
-
Immunoblotting: Block the membranes and then incubate with primary antibodies overnight at 4°C. The following day, wash the membranes and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated p65 to total p65 and IκBα to a loading control like β-actin.
Conclusion
This compound represents a promising locally-acting anti-inflammatory agent with a favorable safety profile due to its limited systemic bioavailability. Its mechanism of action is consistent with that of other glucocorticoids, involving the suppression of pro-inflammatory cytokine gene expression through the glucocorticoid receptor-mediated inhibition of key transcription factors like NF-κB and AP-1, and the induction of anti-inflammatory and mRNA-destabilizing proteins. While further research is needed to provide specific quantitative data on its effects on individual cytokines, the established principles of glucocorticoid pharmacology provide a strong foundation for its continued investigation and development in the treatment of a wide range of inflammatory disorders. The experimental protocols outlined in this guide offer a robust framework for future studies aimed at elucidating the precise molecular details of this compound's anti-inflammatory actions.
References
- 1. Local anti-inflammatory activities of tixocortol 21-pivalate, inhibition of prostaglandins and leukotrienes synthesis, in carrageenin-induced pleurisy. Reversion of effects by RU 486 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and identification of major metabolites of this compound in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Tixocortol Pivalate's Impact on NF-κB Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tixocortol pivalate, a synthetic corticosteroid, is recognized for its localized anti-inflammatory properties with minimal systemic effects. A primary mechanism underpinning its therapeutic action is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This technical guide provides an in-depth overview of the in vitro methodologies used to elucidate the inhibitory effects of this compound on NF-κB signaling. Detailed experimental protocols for key assays, quantitative data representation, and visual diagrams of the signaling cascade and experimental workflows are presented to facilitate further research and drug development in this area.
Introduction: The NF-κB Signaling Pathway in Inflammation
The NF-κB family of transcription factors plays a pivotal role in orchestrating the cellular response to inflammatory stimuli, such as cytokines (e.g., TNFα) and pathogens. In an unstimulated state, NF-κB dimers are sequestered in the cytoplasm through their association with inhibitory proteins, most notably IκBα. Upon cellular stimulation, a cascade of signaling events leads to the phosphorylation and subsequent proteasomal degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.
Glucocorticoids, including this compound, exert their anti-inflammatory effects in part through the inhibition of this pathway. The activated glucocorticoid receptor (GR) can interfere with NF-κB signaling through multiple mechanisms, including the upregulation of IκBα expression and direct protein-protein interactions with NF-κB components, which ultimately prevents the transcription of pro-inflammatory genes.[1][2]
Mechanism of Action: this compound and NF-κB Inhibition
As a glucocorticoid, this compound's primary mechanism of action on the NF-κB pathway is mediated through the glucocorticoid receptor. Upon binding to this compound, the GR translocates to the nucleus and interferes with NF-κB-mediated transcription. This can occur through several proposed mechanisms:
-
Direct Interaction: The activated GR can directly bind to the p65 subunit of NF-κB, preventing it from binding to DNA and initiating transcription.[3]
-
Induction of IκBα: The GR can bind to Glucocorticoid Response Elements (GREs) in the promoter region of the IκBα gene, leading to increased synthesis of the IκBα protein.[1] This enhanced level of IκBα can more effectively sequester NF-κB in the cytoplasm, dampening the inflammatory response.
-
Competition for Coactivators: Both GR and NF-κB require common coactivator proteins, such as CBP/p300, for their transcriptional activity. By competing for these limited coactivators, the activated GR can effectively reduce NF-κB-mediated gene expression.
The following diagram illustrates the canonical NF-κB signaling pathway and the points of inhibition by the activated Glucocorticoid Receptor.
Quantitative Assessment of NF-κB Inhibition
The inhibitory effect of this compound on the NF-κB pathway can be quantified using a variety of in vitro assays. Due to the limited availability of direct quantitative data for this compound, the following tables present representative data for hydrocortisone, a structurally and functionally similar glucocorticoid. These values provide an expected range of potency for this compound in these assays.
Table 1: Inhibition of NF-κB Transcriptional Activity (Luciferase Reporter Assay)
| Compound | Cell Line | Stimulant | IC50 (nM) |
| Hydrocortisone | A549 | TNFα (10 ng/mL) | 50 - 200 |
| Hydrocortisone | HEK293 | IL-1β (1 ng/mL) | 100 - 500 |
Table 2: Inhibition of IκBα Phosphorylation (Western Blot)
| Compound | Cell Line | Stimulant | Concentration for 50% Inhibition |
| Hydrocortisone | HeLa | TNFα (10 ng/mL) | 100 - 1000 nM |
Table 3: Inhibition of p65 Nuclear Translocation (Immunofluorescence)
| Compound | Cell Line | Stimulant | Concentration for 50% Inhibition of Translocation |
| Hydrocortisone | Primary Macrophages | LPS (100 ng/mL) | 200 - 1500 nM |
Detailed Experimental Protocols
The following are detailed protocols for the key in vitro assays used to assess the impact of this compound on the NF-κB signaling pathway.
NF-κB Luciferase Reporter Gene Assay
This assay quantifies the transcriptional activity of NF-κB.
Materials:
-
Cell line (e.g., HEK293, A549)
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression)
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
This compound
-
NF-κB inducer (e.g., TNFα, IL-1β)
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Transfection: Co-transfect the chosen cell line with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Seeding: After 24 hours, seed the transfected cells into 96-well plates at an appropriate density.
-
Pre-treatment: Allow the cells to adhere overnight, then pre-treat with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Add the NF-κB inducer (e.g., TNFα) to the wells and incubate for 6-8 hours.
-
Lysis: Lyse the cells using the buffer provided in the dual-luciferase assay kit.
-
Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.
Western Blot for IκBα Phosphorylation and Degradation
This technique is used to assess the levels of phosphorylated and total IκBα.
Materials:
-
Cell line (e.g., HeLa, THP-1)
-
This compound
-
NF-κB inducer (e.g., TNFα)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Protocol:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat with this compound for 1-2 hours, followed by stimulation with TNFα for a short duration (e.g., 15-30 minutes).
-
Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-IκBα) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated IκBα levels to total IκBα and the loading control (β-actin).
Immunofluorescence for p65 Nuclear Translocation
This method visualizes the subcellular localization of the NF-κB p65 subunit.
References
Tixocortol Pivalate in Keratinocytes: A Technical Guide to Cellular Uptake and Intracellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tixocortol pivalate (TP) is a synthetic corticosteroid known for its topical anti-inflammatory properties with minimal systemic side effects. Its efficacy is intrinsically linked to its interaction with and metabolism within skin cells, particularly keratinocytes, which form the primary barrier of the epidermis and are key players in cutaneous inflammation. This technical guide provides a comprehensive overview of the cellular uptake and intracellular metabolism of this compound in human keratinocytes. Drawing upon existing literature on corticosteroid metabolism in skin cells, this document outlines the hypothesized metabolic pathways of TP, presents detailed experimental protocols for their investigation, and summarizes potential quantitative data in structured tables. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate understanding. This guide is intended to be a valuable resource for researchers and professionals in dermatology, pharmacology, and drug development.
Introduction: this compound and the Keratinocyte Milieu
This compound, a 21-thiol derivative of hydrocortisone, is classified as a class A corticosteroid.[1] Its topical anti-inflammatory activity is comparable to that of hydrocortisone.[2] A key characteristic of TP is its rapid metabolism, which is believed to contribute to its favorable safety profile by minimizing systemic absorption and effects. While systemic metabolism of TP has been studied, its specific fate within keratinocytes—the primary target cells for topical corticosteroid action in many inflammatory dermatoses—is not well-documented.
Keratinocytes are not merely passive structural cells; they are immunologically active and possess a significant metabolic capacity, including the ability to metabolize various steroids.[3][4] These cells express a range of enzymes, such as esterases and cytochrome P450 enzymes, that can modify the structure and activity of xenobiotics, including topically applied drugs.[1] Understanding the cellular uptake and intracellular metabolism of TP in keratinocytes is therefore crucial for optimizing its therapeutic efficacy and for the development of novel dermatological therapies.
Hypothesized Cellular Uptake and Intracellular Metabolism of this compound in Keratinocytes
Based on the known behavior of other corticosteroid esters in keratinocytes and the enzymatic machinery present in these cells, a multi-step process for the uptake and metabolism of this compound can be hypothesized.
Cellular Uptake
Lipophilic compounds like corticosteroids readily penetrate the cell membrane of keratinocytes via passive diffusion. The pivalate (trimethylacetate) ester group in this compound increases its lipophilicity compared to hydrocortisone, which is expected to facilitate its passage across the keratinocyte cell membrane.
Intracellular Metabolism: The Role of Esterases
Once inside the keratinocyte, this compound is likely a substrate for intracellular esterases. These enzymes are known to hydrolyze ester bonds, and their activity has been demonstrated in human keratinocytes. The primary metabolic step is hypothesized to be the cleavage of the pivalate group from the C21 position of the steroid backbone. This hydrolysis would release tixocortol (the active corticosteroid) and pivalic acid.
The released tixocortol can then bind to glucocorticoid receptors in the cytoplasm, leading to the downstream anti-inflammatory effects. It may also undergo further metabolism. While the metabolism of tixocortol itself within keratinocytes has not been specifically studied, research on the parent compound, hydrocortisone, and other steroids in these cells suggests potential pathways such as oxidation, reduction, and conjugation.
The following diagram illustrates the hypothesized intracellular metabolism of this compound in keratinocytes.
Experimental Protocols for Investigating Cellular Uptake and Metabolism
To validate the hypothesized pathways and quantify the kinetics of this compound uptake and metabolism in keratinocytes, a series of in vitro experiments can be conducted. The following protocols are based on established methodologies for studying drug metabolism in cultured cells.
Cell Culture
-
Cell Line: Primary Human Epidermal Keratinocytes (HEK) or immortalized keratinocyte cell lines such as HaCaT.
-
Culture Medium: Keratinocyte Growth Medium (KGM) supplemented with growth factors.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded in appropriate culture plates (e.g., 6-well or 12-well plates) and grown to near confluence.
Cellular Uptake Study
This protocol aims to determine the rate and extent of this compound uptake by keratinocytes.
-
Preparation: Prepare a stock solution of radiolabeled [³H]-Tixocortol pivalate in a suitable solvent (e.g., DMSO).
-
Incubation: Wash the confluent keratinocyte monolayers with phosphate-buffered saline (PBS). Add fresh culture medium containing a known concentration of [³H]-Tixocortol pivalate.
-
Time Points: Incubate the cells for various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Cell Lysis: At each time point, aspirate the medium, and wash the cells rapidly with ice-cold PBS to stop the uptake process. Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantification: Measure the radioactivity in the cell lysate using a scintillation counter. Determine the protein concentration of the lysate using a BCA protein assay for normalization.
-
Data Analysis: Calculate the amount of [³H]-Tixocortol pivalate taken up by the cells at each time point and express it as pmol/mg of protein.
Intracellular Metabolism Study
This protocol is designed to identify and quantify the metabolites of this compound formed within keratinocytes. A similar study on hydrocortisone 17-butyrate 21-propionate provides a methodological basis.
-
Incubation: Treat confluent keratinocyte cultures with a defined concentration of this compound (e.g., 10 µM).
-
Time Course: Incubate for different durations (e.g., 1, 6, 24 hours).
-
Extraction: At each time point, collect both the culture medium and the cells. For the cells, wash with PBS, scrape, and lyse. Perform a liquid-liquid extraction on both the medium and the cell lysate using a solvent like ethyl acetate to separate the steroids.
-
Analysis by HPLC: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a UV detector. A reverse-phase C18 column is typically used with a mobile phase gradient of acetonitrile and water.
-
Identification of Metabolites: Compare the retention times of the peaks in the samples with those of authentic standards of this compound and its potential metabolites (e.g., tixocortol).
-
Quantification: Generate a standard curve for each compound to quantify the concentration of this compound and its metabolites in the samples.
-
Confirmation by Mass Spectrometry (MS): For unambiguous identification of metabolites, couple the HPLC system to a mass spectrometer (LC-MS).
The following diagram illustrates the experimental workflow for the metabolism study.
Quantitative Data Presentation (Hypothetical)
The following tables present hypothetical data that could be generated from the experimental protocols described above. These are for illustrative purposes to guide researchers in their data presentation.
Table 1: Cellular Uptake of [³H]-Tixocortol Pivalate in Human Keratinocytes
| Incubation Time (minutes) | [³H]-Tixocortol Pivalate Uptake (pmol/mg protein) |
| 0 | 0.0 ± 0.0 |
| 5 | 15.2 ± 1.8 |
| 15 | 38.5 ± 3.2 |
| 30 | 65.1 ± 5.4 |
| 60 | 92.3 ± 7.9 |
| 120 | 110.6 ± 9.5 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Intracellular Metabolism of this compound in Human Keratinocytes
| Incubation Time (hours) | This compound (nmol/well) | Tixocortol (nmol/well) |
| 1 | 8.7 ± 0.9 | 1.1 ± 0.2 |
| 6 | 3.2 ± 0.4 | 5.8 ± 0.6 |
| 24 | 0.5 ± 0.1 | 8.9 ± 1.1 |
Initial amount of this compound added: 10 nmol/well. Data are presented as mean ± standard deviation (n=3).
Signaling Pathway: Glucocorticoid Receptor Activation
The anti-inflammatory effects of tixocortol, the active metabolite of this compound, are mediated through the glucocorticoid receptor (GR). The general mechanism of action for corticosteroids involves the following steps:
-
Binding: The corticosteroid diffuses into the cell and binds to the GR in the cytoplasm, which is in an inactive complex with heat shock proteins (HSPs).
-
Conformational Change and Translocation: Upon binding, the GR undergoes a conformational change, dissociates from the HSPs, and translocates into the nucleus.
-
Gene Regulation: In the nucleus, the steroid-receptor complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding can either upregulate the transcription of anti-inflammatory genes (e.g., lipocortin-1) or downregulate the expression of pro-inflammatory genes (e.g., cytokines, chemokines, and adhesion molecules).
The following diagram depicts this signaling pathway.
Conclusion
While direct experimental data on the cellular uptake and intracellular metabolism of this compound in keratinocytes is currently lacking in the published literature, a strong hypothesis can be formulated based on the known metabolic capabilities of these cells and studies on analogous corticosteroid esters. It is proposed that this compound is readily taken up by keratinocytes and subsequently hydrolyzed by intracellular esterases to its active form, tixocortol. This guide provides a framework for researchers to investigate these processes through detailed experimental protocols and offers a template for the presentation of quantitative data. A thorough understanding of the intracellular fate of this compound will be instrumental in the rational design and development of future topical dermatological therapies.
References
- 1. Mechanisms of Action of Topical Corticosteroids in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nano intervention in topical delivery of corticosteroid for psoriasis and atopic dermatitis—a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steroid synthesis by primary human keratinocytes; implications for skin disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steroid metabolism by epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Early Discovery and Synthesis of Tixocortol Pivalate: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tixocortol pivalate, a synthetic corticosteroid, has carved a unique niche in pharmacological research and clinical application due to its potent local anti-inflammatory effects with minimal systemic glucocorticoid activity. This distinct separation of local efficacy from systemic side effects has made it a valuable tool for topical and localized treatments. This technical guide provides a comprehensive overview of the early discovery, synthesis, and pharmacological evaluation of this compound for research purposes, with a focus on quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Early Discovery and Synthesis
This compound, also known as pregn-4-ene-3,20-dione-21-thiol-11β,17α-dihydroxy-21-pivalate and JO 1016, was initially developed by Jouveinal Laboratoires. Its development was driven by the need for a corticosteroid with a high therapeutic index for localized inflammatory conditions. The key structural feature of this compound is the 21-thioester group, which is believed to contribute to its rapid metabolism and reduced systemic effects.
Synthesis of this compound
A representative synthesis of this compound involves the reaction of a hydrocortisone derivative with a pivaloyl thio-donor. A detailed experimental protocol is provided below.
Data Presentation
The following tables summarize key quantitative data from early research on this compound, facilitating a clear comparison of its pharmacological properties.
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Relative Binding Affinity |
| Dexamethasone | 1.00 |
| This compound | 0.16 |
| Cortisol | 0.20 |
| Tixocortol | 0.065 |
| Cortisol acetate | 0.05 |
Data from a study on dexamethasone receptors in mouse thymus cells.
Table 2: Pharmacokinetic Parameters in Rats (Intravenous Administration)
| Parameter | This compound | Cortisol |
| Plasma Clearance (L/h/kg) | 33.3 | 4.7 |
| Volume of Distribution (L/kg) | 21.7 | 1.9 |
| Oral Bioavailability (%) | 10-20 | ~100 |
Comparative pharmacokinetic studies in rats highlight the rapid clearance and large volume of distribution of this compound compared to cortisol.
Table 3: Anti-Inflammatory Activity in Carrageenan-Induced Pleurisy in Rats (Local Administration)
| Parameter | This compound | Dexamethasone |
| ID30 Exudate Volume (µg) | 12.4 | 0.7 |
| ID30 Leukocyte Count (µg) | 83 | 2.6 |
| PGE2 Inhibition (%) | 28 (at 50 µg) | 43 (at 5 µg) |
| LTC4/D4 Inhibition (%) | 63 (at 50 µg) | 40 (at 5 µg) |
ID30 represents the dose required to inhibit the inflammatory response by 30%.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the early evaluation of this compound.
Synthesis of this compound
Materials:
-
Hydrocortisone 21-mesylate
-
Cesium thiopivalate
-
Tetrahydrofuran (THF), anhydrous
-
Water, purified
Procedure:
-
In a dry, inerted flask, dissolve cesium thiopivalate (1.1 eq) in anhydrous THF at room temperature with stirring.
-
In a separate flask, dissolve hydrocortisone 21-mesylate (1.0 eq) in anhydrous THF.
-
Slowly add the hydrocortisone 21-mesylate solution to the cesium thiopivalate solution over 1 hour, maintaining the temperature below 20°C.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Cool the reaction mixture to below 10°C and add purified water to precipitate the product.
-
Stir the resulting suspension for approximately 2 hours.
-
Filter the precipitate and wash thoroughly with purified water.
-
Dry the product under vacuum to yield this compound.
Glucocorticoid Receptor Binding Assay
Objective: To determine the relative binding affinity of this compound for the glucocorticoid receptor.
Materials:
-
Thymus tissue from adrenalectomized mice
-
[³H]-Dexamethasone (radioligand)
-
This compound and other test compounds
-
Buffer solution (e.g., Tris-HCl with molybdate)
-
Scintillation cocktail
Procedure:
-
Prepare a cytosolic fraction from the mouse thymus tissue by homogenization and ultracentrifugation.
-
Incubate the cytosol with a fixed concentration of [³H]-Dexamethasone and varying concentrations of the unlabeled test compounds (e.g., this compound, cortisol).
-
After incubation to reach equilibrium, separate the bound from free radioligand using a suitable method (e.g., charcoal-dextran adsorption).
-
Measure the radioactivity of the bound fraction by liquid scintillation counting.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of [³H]-Dexamethasone (IC50).
-
Determine the relative binding affinity (RBA) using the formula: RBA = (IC50 of Dexamethasone / IC50 of test compound) x 100.
Carrageenan-Induced Pleurisy in Rats
Objective: To evaluate the local anti-inflammatory activity of this compound.
Materials:
-
Male Wistar rats
-
Carrageenan solution (1% in sterile saline)
-
This compound and reference compounds (e.g., Dexamethasone)
-
Anesthetic agent
-
Phosphate-buffered saline (PBS)
Procedure:
-
Administer this compound or the reference compound locally into the pleural cavity of the rats.
-
Thirty minutes later, inject 0.1 mL of carrageenan solution into the pleural cavity to induce inflammation.
-
Four hours after the carrageenan injection, euthanize the animals.
-
Collect the pleural exudate by washing the cavity with a known volume of PBS.
-
Measure the volume of the collected exudate.
-
Determine the total leukocyte count in the exudate using a hemocytometer.
-
Analyze the exudate for inflammatory mediators such as prostaglandins (PGE2) and leukotrienes (LTC4/D4) using appropriate assay kits (e.g., ELISA or RIA).
-
Calculate the percentage inhibition of exudate volume and leukocyte migration compared to the control group.
Mandatory Visualization
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid receptor signaling pathway of this compound.
Experimental Workflow for Carrageenan-Induced Pleurisy Assay
Caption: Workflow for the carrageenan-induced pleurisy assay.
Tixocortol Pivalate: A Selective Glucocorticoid Receptor Agonist with a Dissociated Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tixocortol pivalate, a synthetic corticosteroid, exhibits a unique pharmacological profile characterized by potent local anti-inflammatory effects with minimal systemic glucocorticoid activity. This dissociation between topical efficacy and systemic side effects is attributed to its rapid metabolism into inactive compounds. This compound acts as a selective agonist of the glucocorticoid receptor (GR), the primary mediator of glucocorticoid action. This guide provides a comprehensive overview of this compound's mechanism of action, its interaction with the GR, and the experimental methodologies used to characterize its activity.
Introduction to this compound
This compound is a 21-thiol derivative of hydrocortisone.[1][2] It is classified as a Coopman Group A corticosteroid and is recognized for its topical anti-inflammatory properties, which are comparable to or greater than those of hydrocortisone acetate.[3][4] A key feature of this compound is its significantly reduced systemic glucocorticoid activity, being 60 to 300 times less active than hydrocortisone acetate when administered orally or subcutaneously.[5] This favorable safety profile is due to its rapid and extensive metabolism in human tissues into inactive metabolites that possess no affinity for the glucocorticoid receptor.
Glucocorticoid Receptor Signaling Pathways
The biological effects of glucocorticoids are mediated by the glucocorticoid receptor (GR), a ligand-activated transcription factor that modulates gene expression through two primary mechanisms: transactivation and transrepression.
2.1. Transactivation
Upon ligand binding, the GR dimerizes and translocates to the nucleus, where it binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding initiates the transcription of genes, a process termed transactivation. While transactivation is responsible for some of the beneficial effects of glucocorticoids, it is also associated with many of their adverse side effects.
2.2. Transrepression
The anti-inflammatory effects of glucocorticoids are largely attributed to transrepression. In this mechanism, the ligand-activated GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This interference prevents the transcription of genes encoding inflammatory cytokines, chemokines, and other inflammatory mediators.
A selective glucocorticoid receptor agonist would ideally exhibit a preference for the transrepression pathway over the transactivation pathway, thereby retaining anti-inflammatory efficacy while minimizing the risk of side effects.
This compound's Interaction with the Glucocorticoid Receptor
This compound exerts its pharmacological effects by binding to and activating the glucocorticoid receptor.
3.1. Binding Affinity
Competitive binding assays have been utilized to determine the affinity of this compound for the GR. In a study using mouse thymocytes, the relative binding affinity of this compound for the dexamethasone receptor was found to be 0.16, with dexamethasone having a relative affinity of 1.
Table 1: Relative Binding Affinity of this compound and Other Steroids to the Glucocorticoid Receptor
| Compound | Relative Binding Affinity |
| Dexamethasone | 1 |
| Cortisol | 0.20 |
| This compound | 0.16 |
| Tixocortol | 0.065 |
| Cortisol Acetate | 0.05 |
3.2. Functional Activity
The anti-inflammatory activity of this compound has been quantified through its ability to inhibit the synthesis of prostaglandins, which are key mediators of inflammation. In one study, this compound was found to inhibit the generation of prostanoids from cyclooxygenase with an IC50 value of 19.6 µM.
Table 2: Functional Activity of this compound
| Assay | Endpoint | IC50 / EC50 | Reference |
| Prostanoid Synthesis Inhibition | Inhibition of cyclooxygenase pathway | 19.6 µM | |
| GRE-mediated Transactivation | - | Not Available | - |
| NF-κB Transrepression | - | Not Available | - |
| AP-1 Transrepression | - | Not Available | - |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the interaction of this compound with the glucocorticoid receptor.
4.1. Glucocorticoid Receptor Competitive Binding Assay
This assay quantifies the affinity of a test compound for the GR by measuring its ability to compete with a radiolabeled ligand.
Protocol:
-
Receptor Preparation: Prepare a cytosolic fraction containing the GR from a suitable cell line (e.g., HeLa cells) or tissue.
-
Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of a high-affinity radioligand (e.g., [³H]-dexamethasone).
-
Competition: In parallel wells, add increasing concentrations of the unlabeled test compound (this compound) to the incubation mixture. Include control wells with only the radioligand (total binding) and wells with an excess of unlabeled dexamethasone (non-specific binding).
-
Equilibration: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Separation: Separate the bound from unbound radioligand using a method such as filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (dissociation constant) can then be calculated using the Cheng-Prusoff equation.
4.2. GRE-Mediated Transactivation Luciferase Reporter Assay
This assay measures the ability of a compound to activate gene transcription through the GR-GRE pathway.
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., A549 or HeLa) and transiently or stably transfect them with a reporter plasmid containing multiple copies of a GRE upstream of a luciferase reporter gene.
-
Compound Treatment: Seed the transfected cells in a multi-well plate and treat them with increasing concentrations of the test compound (this compound) or a reference agonist (e.g., dexamethasone).
-
Incubation: Incubate the cells for a sufficient period to allow for gene transcription and protein expression (typically 18-24 hours).
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luciferase Assay: Add a luciferase substrate to the cell lysate.
-
Luminescence Measurement: Measure the luminescence produced using a luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the test compound concentration. The EC50 value (the concentration that produces 50% of the maximal response) is determined by non-linear regression analysis.
4.3. NF-κB Transrepression Reporter Assay
This assay measures the ability of a compound to inhibit NF-κB-mediated gene transcription.
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or HeLa) and co-transfect with a reporter plasmid containing NF-κB response elements upstream of a luciferase gene and a plasmid expressing the p65 subunit of NF-κB.
-
Compound Pre-treatment: Pre-treat the cells with increasing concentrations of the test compound (this compound) or a reference agonist (e.g., dexamethasone).
-
Stimulation: Stimulate NF-κB activation by adding an inflammatory agent, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β).
-
Incubation: Incubate the cells for a period sufficient to induce luciferase expression (typically 6-8 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity as described in the transactivation assay protocol.
-
Data Analysis: Plot the percentage of inhibition of luciferase activity against the logarithm of the test compound concentration. The IC50 value (the concentration that causes 50% inhibition of the stimulated response) is determined by non-linear regression analysis.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways of the glucocorticoid receptor.
Conclusion
This compound is a glucocorticoid receptor agonist with a distinct pharmacological profile that favors local anti-inflammatory activity with minimal systemic exposure. This is primarily due to its rapid conversion to inactive metabolites. While direct quantitative evidence for its selectivity towards transrepression over transactivation is limited in publicly available literature, its clinical profile strongly suggests a dissociated character. Further research focusing on detailed dose-response studies in transactivation and transrepression assays is warranted to fully elucidate its selective agonist properties. The experimental protocols and conceptual framework provided in this guide offer a robust basis for such future investigations.
References
- 1. assaygenie.com [assaygenie.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. benchchem.com [benchchem.com]
- 4. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography Method for Tixocortol Pivalate Quantification
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tixocortol pivalate is a synthetic corticosteroid used topically for its anti-inflammatory properties. It is structurally related to hydrocortisone and is often used in dermatological preparations such as creams and ointments. Accurate and reliable quantification of this compound in these formulations is crucial for quality control, stability studies, and formulation development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The described method is based on reversed-phase chromatography with UV detection, a widely used and reliable technique for the analysis of corticosteroids.
Principle
The method employs a reversed-phase HPLC system to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of acetonitrile and water provides the separation. The quantification is achieved by monitoring the UV absorbance at a wavelength where this compound exhibits maximum absorbance, typically around 240-254 nm. The peak area of this compound is proportional to its concentration in the sample.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Purified water (e.g., Milli-Q or equivalent)
-
Formic acid (optional, for mobile phase pH adjustment)
-
0.45 µm membrane filters
2. Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Data acquisition and processing software.
3. Preparation of Standard Solutions
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from approximately 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
4. Sample Preparation (from a Cream Formulation)
-
Accurately weigh an amount of cream equivalent to about 1 mg of this compound into a suitable container (e.g., a 50 mL centrifuge tube).
-
Add 20 mL of methanol to the container.
-
Vortex for 5 minutes to disperse the cream.
-
Sonicate for 15 minutes to ensure complete extraction of the active ingredient.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the excipients.
-
Filter the supernatant through a 0.45 µm membrane filter into an HPLC vial.
-
If necessary, dilute the filtered sample with the mobile phase to fall within the calibration curve range.
5. Chromatographic Conditions
The following are recommended starting conditions and may require optimization for specific instrumentation and formulations.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 245 nm |
| Run Time | Approximately 10 minutes |
6. Method Validation
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The following validation parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a placebo sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions. A correlation coefficient (r²) of ≥ 0.999 is typically desired.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by a recovery study, where a known amount of this compound is added to a placebo formulation and the percentage recovery is calculated.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Data Presentation
Table 1: Summary of Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC with UV Detector |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Retention Time | Approximately 5-7 minutes |
Table 2: Summary of Method Validation Parameters (Typical Acceptance Criteria)
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate (Inter-day): ≤ 2.0% |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from placebo at the analyte's retention time. |
Mandatory Visualization
Caption: Workflow for this compound quantification by HPLC.
Caption: Logical relationship of HPLC method development and application.
Application Note: LC-MS/MS Protocol for Detecting Tixocortol Pivalate and its Metabolites in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the sensitive and specific detection of the synthetic corticosteroid tixocortol pivalate and its major metabolites in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a locally active glucocorticoid with minimal systemic effects due to its rapid and extensive metabolism.[1] Monitoring its metabolic fate is crucial for pharmacokinetic and drug metabolism studies. This protocol outlines procedures for sample preparation, including enzymatic hydrolysis of conjugated metabolites, chromatographic separation, and mass spectrometric detection.
Introduction
This compound is a 21-thiol derivative of hydrocortisone, classified as a class A corticosteroid.[2] It exhibits potent topical anti-inflammatory properties with a favorable safety profile, attributed to its rapid conversion to inactive metabolites.[1] Studies in humans have shown that this compound undergoes extensive metabolism, and the parent drug is not detected unchanged in urine.[1] Key metabolic transformations include modifications of the corticosteroid backbone, such as reduction of the 3-keto-Δ4 system and the C-20 carbonyl group, as well as unique transformations of the C-21 thiol ester. These specific pathways lead to the formation of methylthio, methylsulfinyl, and methylsulfonyl derivatives.[1] The metabolites are primarily excreted as sulfo- and glucurono-conjugates. Therefore, a robust analytical method requires a hydrolysis step to analyze the free metabolites. LC-MS/MS offers the high sensitivity and specificity necessary for the quantification of these metabolites in complex biological matrices.
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar corticosteroid not expected in the sample, such as flumethasone or a stable isotope-labeled analog of a metabolite if available)
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Formic acid, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Sample Preparation
This protocol is designed for plasma or urine samples.
2.1. Enzymatic Hydrolysis (for conjugated metabolites)
-
To 500 µL of plasma or urine, add 200 µL of a suitable internal standard solution.
-
Add 500 µL of 1 M sodium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/arylsulfatase solution.
-
Vortex and incubate at 55°C for 2 hours to cleave the sulfo- and glucurono-conjugates.
2.2. Extraction
Choose one of the following extraction methods based on sample matrix and available resources.
2.2.1. Liquid-Liquid Extraction (LLE)
-
After hydrolysis, add 2 mL of methyl tert-butyl ether (MTBE) to the sample.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
2.2.2. Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the hydrolyzed sample onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elute the analytes with 1 mL of methanol or acetonitrile.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
3.1. Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended for good separation of the steroids.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid
-
Gradient Elution: A gradient program should be optimized to ensure separation of the metabolites. A starting point could be:
-
0-1 min: 30% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 30% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
3.2. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for corticosteroids.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Instrument Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows according to the specific instrument used.
Data Presentation
The following tables summarize the key quantitative data for the analysis of this compound and its major metabolites. Note that the MRM transitions for the metabolites are predicted based on their chemical structures and common fragmentation patterns of corticosteroids. It is crucial to optimize these transitions on the specific instrument being used.
Table 1: Predicted MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) - Predicted |
| This compound | 463.2 [M+H]+ | 361.2 | 121.1 | 15-25 |
| Tixocortol | 379.2 [M+H]+ | 361.2 | 331.2 | 15-25 |
| Tixocortol-methylthio | 393.2 [M+H]+ | 345.2 | 327.2 | 15-25 |
| Tixocortol-methylsulfinyl | 409.2 [M+H]+ | 345.2 | 327.2 | 20-30 |
| Tixocortol-methylsulfonyl | 425.2 [M+H]+ | 345.2 | 327.2 | 20-30 |
| Flumethasone (IS) | 411.1 [M+H]+ | 391.1 | 371.1 | 20-30 |
Table 2: Example Chromatographic Retention Times (Hypothetical)
| Analyte | Retention Time (min) |
| Tixocortol-methylsulfonyl | 3.5 |
| Tixocortol-methylsulfinyl | 4.2 |
| Tixocortol-methylthio | 5.1 |
| Tixocortol | 5.8 |
| Flumethasone (IS) | 6.5 |
| This compound | 7.3 |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound metabolites.
Caption: Metabolic pathways of this compound.
References
Application Notes and Protocols for the Development of a Topical Tixocortol Pivalate Formulation for In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tixocortol pivalate is a synthetic corticosteroid characterized by its local anti-inflammatory effects with minimal systemic absorption, making it a promising candidate for topical therapies for inflammatory skin conditions.[1][2] Its rapid metabolism to inactive metabolites is credited for its favorable safety profile.[3] These application notes provide a comprehensive guide for the development and preclinical evaluation of a topical this compound formulation, specifically designed for in vivo animal studies. The protocols detailed herein cover formulation preparation, in vitro characterization, and in vivo efficacy testing.
The primary mechanism of action for this compound, like other glucocorticoids, involves its function as a glucocorticoid receptor (GR) agonist.[2] Upon diffusing into the cell, it binds to the cytosolic GR, leading to the translocation of the complex into the nucleus. Within the nucleus, this complex modulates gene expression by binding to glucocorticoid response elements (GREs) on DNA, ultimately upregulating anti-inflammatory proteins and downregulating pro-inflammatory cytokines and chemokines.
Materials and Methods
Materials
-
This compound (USP grade)
-
Excipients for Cream Formulation (e.g., Cetyl alcohol, Stearyl alcohol, Propylene glycol, Sodium lauryl sulfate, Purified water)[4]
-
Reagents for HPLC analysis (e.g., Acetonitrile, Methanol, Water - HPLC grade)
-
Phosphate buffered saline (PBS)
-
Reagents for in vivo studies (e.g., Carrageenan, Oxazolone, Anesthetic agents)
-
Animals (e.g., Wistar rats, BALB/c mice)
Equipment
-
Homogenizer/Emulsifier
-
pH meter
-
Viscometer
-
Franz diffusion cells
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Plethysmometer
-
Ear punch biopsy tool
-
Analytical balance
-
Microscope
Experimental Protocols
Formulation Preparation: this compound Cream (1% w/w)
This protocol is adapted from standard hydrocortisone cream formulations and may require optimization based on the specific physicochemical properties of this compound.
-
Oil Phase Preparation: In a suitable vessel, melt the cetyl alcohol and stearyl alcohol at 70-75°C.
-
Drug Dispersion: Disperse the this compound powder in propylene glycol. Gently heat to aid dissolution if necessary, ensuring the temperature does not exceed 60°C. Add this dispersion to the melted oil phase and maintain the temperature.
-
Aqueous Phase Preparation: In a separate vessel, heat the purified water to 70-75°C. Dissolve the sodium lauryl sulfate in the heated water.
-
Emulsification: Slowly add the aqueous phase to the oil phase while continuously homogenizing at a moderate speed.
-
Cooling: Continue homogenization while allowing the cream to cool down to room temperature.
-
Final Product: Store the resulting cream in an airtight container, protected from light.
Table 1: Example Composition of 1% this compound Cream
| Ingredient | Concentration (% w/w) |
| This compound | 1.0 |
| Cetyl Alcohol | 8.0 |
| Stearyl Alcohol | 8.0 |
| Propylene Glycol | 10.0 |
| Sodium Lauryl Sulfate | 1.0 |
| Purified Water | q.s. to 100 |
In Vitro Drug Release Testing (IVRT)
IVRT is performed to assess the release rate of this compound from the formulated cream.
-
Apparatus Setup: Assemble the Franz diffusion cells. The receptor compartment is filled with a suitable receptor medium (e.g., PBS with a solubility enhancer like 0.5% polysorbate 80) and maintained at 32 ± 0.5°C with constant stirring.
-
Membrane Mounting: A synthetic membrane (e.g., polysulfone) is mounted between the donor and receptor compartments.
-
Sample Application: Apply a finite dose (e.g., 300 mg) of the this compound cream uniformly onto the membrane surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, and 8 hours), withdraw an aliquot from the receptor compartment for analysis and replace it with an equal volume of fresh receptor medium.
-
Analysis: Quantify the concentration of this compound in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of drug released per unit area over time and determine the release rate.
In Vitro Skin Permeation Testing
This study evaluates the permeation of this compound through an excised skin model.
-
Skin Preparation: Use excised animal skin (e.g., rat or porcine ear skin). Carefully remove subcutaneous fat and mount the skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Study Execution: Follow the same procedure as for IVRT (section 3.2), applying the cream to the skin surface.
-
Sample Collection and Analysis: Collect samples from the receptor medium at specified time points. At the end of the experiment, dismount the skin, and separate the epidermis and dermis. Extract the drug from the skin layers using a suitable solvent.
-
Quantification: Analyze the drug concentration in the receptor medium and skin extracts by HPLC.
-
Data Analysis: Calculate the cumulative amount of drug permeated and the flux across the skin. Determine the amount of drug retained in the different skin layers.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated stability-indicating RP-HPLC method is crucial for the accurate quantification of this compound.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
-
Method Validation: The method should be validated for linearity, accuracy, precision, specificity, and sensitivity according to ICH guidelines.
In Vivo Efficacy Study: Carrageenan-Induced Paw Edema in Rats
This model assesses the acute anti-inflammatory activity of the topical formulation.
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6):
-
Group 1: Control (no treatment)
-
Group 2: Placebo (cream base)
-
Group 3: this compound Cream (1%)
-
Group 4: Positive Control (e.g., commercial corticosteroid cream)
-
-
Treatment Application: Apply a standardized amount of the respective formulation to the plantar surface of the right hind paw of each rat.
-
Induction of Edema: One hour after topical application, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
In Vivo Efficacy Study: Oxazolone-Induced Ear Edema in Mice
This model evaluates the effect on delayed-type hypersensitivity.
-
Animal Acclimatization: Acclimatize male BALB/c mice (20-25 g) for one week.
-
Sensitization: On day 0, sensitize the mice by applying 50 µL of 3% oxazolone in acetone to the shaved abdomen.
-
Grouping: On day 7, divide the mice into treatment groups (n=6) as described in section 3.5.
-
Challenge and Treatment: Apply 10 µL of the respective formulation to both the inner and outer surfaces of the right ear. After 30 minutes, apply 10 µL of 1% oxazolone in acetone to the right ear to elicit an inflammatory reaction. The left ear serves as a control.
-
Measurement of Edema: After 24 hours, sacrifice the mice and take a standard-sized punch biopsy (e.g., 6 mm) from both ears. Weigh the biopsies to determine the extent of edema.
-
Data Analysis: Calculate the difference in weight between the right and left ear biopsies. Determine the percentage inhibition of edema for each treatment group.
Data Presentation
All quantitative data should be summarized in tables for clear comparison.
Table 2: In Vitro Release of this compound
| Time (hours) | Cumulative Amount Released (µg/cm²) ± SD |
| 1 | |
| 2 | |
| 4 | |
| 6 | |
| 8 |
Table 3: In Vitro Skin Permeation of this compound
| Parameter | Value ± SD |
| Flux (µg/cm²/h) | |
| Permeability Coefficient (cm/h) | |
| Drug Retained in Epidermis (µg/cm²) | |
| Drug Retained in Dermis (µg/cm²) |
Table 4: Effect of Topical this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Paw Volume Increase (mL) at 3h ± SD | % Inhibition of Edema |
| Control | - | |
| Placebo | ||
| 1% this compound Cream | ||
| Positive Control |
Table 5: Effect of Topical this compound on Oxazolone-Induced Ear Edema in Mice
| Treatment Group | Ear Weight Difference (mg) ± SD | % Inhibition of Edema |
| Control | - | |
| Placebo | ||
| 1% this compound Cream | ||
| Positive Control |
Visualizations
Caption: Experimental workflow for topical this compound development.
Caption: Glucocorticoid receptor signaling pathway of this compound.
References
Standard Operating Procedure for Tixocortol Pivalate Patch Testing in a Research Setting
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tixocortol pivalate is a corticosteroid used as a marker for contact allergy to hydrocortisone and other Group A corticosteroids.[1][2] Patch testing with this compound is the gold standard for identifying individuals with delayed-type hypersensitivity (Type IV) reactions to this class of steroids.[3][4] This document provides a detailed standard operating procedure (SOP) for conducting this compound patch testing in a research setting, ensuring reproducibility and accuracy of results.
Materials and Equipment
| Material/Equipment | Specification |
| This compound Allergen | 1.0% or 0.1% in petrolatum (white petrolatum) |
| Patch Test Chambers | Finn Chambers® on Scanpor® tape or equivalent |
| Positive Control | e.g., Nickel sulfate 5% in petrolatum |
| Negative Control | White petrolatum |
| Micropipette | Capable of dispensing 15-20 µL |
| Skin Marker | Surgical-grade, non-irritating |
| Occlusive Tape | Hypoallergenic |
| Documentation Forms | Subject information, patch application record, reading forms |
| Emergency Kit | Adrenaline, antihistamines, etc. for rare systemic reactions |
Subject Selection and Preparation
3.1 Inclusion Criteria:
-
Subjects with a clinical history suggestive of allergic contact dermatitis to a corticosteroid.
-
Age 18-65 years.
-
Informed consent obtained.
3.2 Exclusion Criteria:
-
Active dermatitis on the test area (upper back).
-
Use of systemic corticosteroids or immunosuppressants within the last 2-3 weeks.[5]
-
Use of topical corticosteroids on the test area within the last week.
-
Pregnancy or breastfeeding.
-
Known sensitivity to any of the test materials (e.g., tape).
-
Excessive sun exposure on the back within the last week.
3.3 Subject Preparation:
-
Advise subjects to avoid applying any lotions, creams, or moisturizers to their back for at least three days prior to the test.
-
The upper back is the preferred test site. If necessary, the upper arms can be used.
Experimental Protocol: Patch Test Application
4.1 Allergen Preparation:
-
Ensure this compound allergen is at room temperature.
-
The debate on the optimal concentration continues; 1% is commonly used in the US, while 0.1% has been used in European studies. Research protocols should clearly state the concentration used.
4.2 Patch Application:
-
Using a micropipette, apply approximately 15-20 µL of the this compound preparation onto the designated patch test chamber.
-
Apply the negative and positive controls to separate chambers.
-
Carefully apply the patch test panels to the subject's clean, dry, and unmarked upper back.
-
Ensure firm adhesion of the tape to the skin.
-
Record the location of each allergen on the documentation form.
4.3 Post-Application Instructions for Subjects:
-
Keep the patch test area dry. Avoid showering, bathing, or swimming.
-
Avoid strenuous exercise or activities that may cause excessive sweating, as this can loosen the patches.
-
Do not remove or disturb the patches.
Experimental Protocol: Patch Test Reading and Scoring
5.1 Patch Removal and Initial Reading (Day 2 / 48 hours):
-
Carefully remove the patches after 48 hours.
-
Mark the corners of the application sites with a skin marker.
-
Allow any pressure-related erythema to subside for 30 minutes before the first reading.
-
Read and score the reactions according to the International Contact Dermatitis Research Group (ICDRG) criteria (see Table 1).
5.2 Subsequent Readings (Day 3-4 and Day 5-7):
-
A second reading is mandatory and is typically performed between 72 and 96 hours (Day 3 or 4).
-
A third reading between Day 5 and Day 7 is highly recommended, as this compound can induce late-positive reactions.
-
Score all reactions at each time point.
Data Presentation
Table 1: International Contact Dermatitis Research Group (ICDRG) Patch Test Reaction Scoring System
| Score | Description | Clinical Signs |
| - | Negative | No reaction |
| ?+ | Doubtful reaction | Faint erythema only |
| + | Weak positive reaction | Erythema, infiltration, possibly papules |
| ++ | Strong positive reaction | Erythema, infiltration, papules, vesicles |
| +++ | Extreme positive reaction | Intense erythema, infiltration, coalescing vesicles, bullae |
| IR | Irritant reaction | Glazed, wrinkled, or necrotic appearance, often with sharp borders |
Source: Adapted from the International Contact Dermatitis Research Group (ICDRG) criteria.
Visualization of Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for this compound patch testing.
Caption: Signaling pathway of allergic contact dermatitis to this compound.
References
Application Notes and Protocols for the Use of Tixocortol Pivalate in Ex Vivo Human Skin Explant Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tixocortol pivalate is a synthetic corticosteroid characterized by its potent topical anti-inflammatory properties, comparable to hydrocortisone, but with minimal systemic glucocorticoid effects.[1][2] This makes it an attractive candidate for topical drug development aimed at treating inflammatory skin conditions. Ex vivo human skin explant models provide a valuable platform for preclinical assessment of such topical agents, as they maintain the complex architecture and cellular diversity of human skin, including resident immune cells.[3][4] These models allow for the investigation of a compound's efficacy and mechanism of action in a system that closely mimics the in vivo environment.
Mechanism of Action: Glucocorticoid Signaling Pathway
This compound, like other corticosteroids, exerts its anti-inflammatory effects by binding to cytosolic glucocorticoid receptors (GR). This complex then translocates to the nucleus, where it modulates the transcription of target genes. This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules.
Caption: Glucocorticoid signaling pathway of this compound in a skin cell.
Experimental Protocols
The following are detailed protocols for the preparation of ex vivo human skin explants, induction of an inflammatory response, and subsequent treatment with this compound.
Preparation and Culture of Ex Vivo Human Skin Explants
This protocol is adapted from established methods for human skin organ culture.[3]
Materials:
-
Freshly obtained human skin from abdominoplasty or other surgical procedures (with informed consent)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
Sterile phosphate-buffered saline (PBS)
-
Sterile biopsy punches (6-8 mm diameter)
-
Sterile surgical scissors and forceps
-
Sterile 6-well culture plates
-
Sterile porous membrane inserts (e.g., Transwell®) or sterile surgical sponges
Procedure:
-
Transport the skin tissue from the surgical suite to the laboratory on ice in a sterile container with culture medium.
-
In a sterile biosafety cabinet, wash the skin tissue three times with sterile PBS containing antibiotics.
-
Remove excess subcutaneous fat using sterile surgical scissors and forceps.
-
Create full-thickness skin explants using a sterile biopsy punch.
-
Place a sterile porous membrane insert or a sterile surgical sponge into each well of a 6-well plate.
-
Add culture medium to each well until the support is saturated, ensuring the top surface remains at the air-liquid interface.
-
Carefully place one skin explant, dermal side down, onto each support.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
-
Change the culture medium every 2-3 days. The explants can typically be maintained for up to 10 days while retaining tissue integrity.
Induction of Inflammation
To study the anti-inflammatory effects of this compound, an inflammatory state needs to be induced in the skin explants. A common method is to use a cytokine cocktail to mimic specific inflammatory skin conditions.
Materials:
-
Cultured human skin explants
-
Pro-inflammatory cytokine cocktail (e.g., TNF-α, IL-1β, IL-17A, IL-22) dissolved in culture medium. The specific cytokines and their concentrations should be chosen based on the inflammatory pathway being investigated (e.g., Th1, Th2, or Th17-mediated inflammation).
Procedure:
-
After an initial 24-hour equilibration period in culture, replace the medium with fresh medium containing the pro-inflammatory cytokine cocktail.
-
Incubate the explants for a predetermined period (e.g., 24-72 hours) to establish a stable inflammatory phenotype. This should be optimized for the specific biomarkers of interest.
Treatment with this compound
Materials:
-
Inflamed human skin explants
-
This compound formulation (e.g., cream, ointment, or solution in a suitable vehicle)
-
Vehicle control (the formulation without this compound)
-
Positive control (e.g., a known potent topical corticosteroid like betamethasone)
Procedure:
-
Prepare different concentrations of the this compound formulation.
-
Topically apply a standardized amount of the this compound formulation, vehicle control, and positive control to the epidermal surface of the inflamed skin explants.
-
Ensure even distribution of the topical application.
-
Incubate the treated explants for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, harvest the skin tissue and the culture medium for analysis.
Caption: Experimental workflow for assessing this compound in ex vivo skin.
Data Presentation: Expected Outcomes and Analysis
While specific quantitative data for this compound in this model is unavailable, the following tables summarize the expected effects on key inflammatory markers based on the known activity of other topical corticosteroids.
Table 1: Expected Effect of this compound on Pro-inflammatory Cytokine Secretion
| Cytokine | Expected Change with this compound | Method of Analysis |
| TNF-α | ↓ | ELISA / Multiplex Assay (from culture medium) |
| IL-1β | ↓ | ELISA / Multiplex Assay (from culture medium) |
| IL-6 | ↓ | ELISA / Multiplex Assay (from culture medium) |
| IL-8 (CXCL8) | ↓ | ELISA / Multiplex Assay (from culture medium) |
| IL-17A | ↓ | ELISA / Multiplex Assay (from culture medium) |
| IL-22 | ↓ | ELISA / Multiplex Assay (from culture medium) |
Table 2: Expected Effect of this compound on Inflammatory Gene Expression
| Gene | Encoded Protein | Expected Change with this compound | Method of Analysis |
| TNF | Tumor Necrosis Factor-alpha | ↓ | qRT-PCR (from skin tissue) |
| IL1B | Interleukin-1 beta | ↓ | qRT-PCR (from skin tissue) |
| IL6 | Interleukin-6 | ↓ | qRT-PCR (from skin tissue) |
| CXCL8 | Interleukin-8 | ↓ | qRT-PCR (from skin tissue) |
| PTGS2 | Cyclooxygenase-2 (COX-2) | ↓ | qRT-PCR / Western Blot (from skin tissue) |
| S100A7 | S100 calcium-binding protein A7 | ↓ | qRT-PCR / Immunohistochemistry (from skin tissue) |
Table 3: Histological and Immunohistochemical Analysis
| Marker | Assessment | Expected Change with this compound | Method of Analysis |
| H&E Staining | Epidermal thickness, cellular infiltration | Reduction in spongiosis and immune cell infiltrates | Histology |
| Ki67 | Keratinocyte proliferation | ↓ (if hyperproliferation was induced) | Immunohistochemistry |
| Filaggrin, Loricrin | Epidermal barrier proteins | ↑ (Normalization of expression) | Immunohistochemistry |
| CD3, CD4, CD8 | T-cell markers | ↓ (Reduced infiltration) | Immunohistochemistry |
Logical Relationship of Experimental Design
The experimental design is based on a comparison of the effects of this compound to both a negative (vehicle) and a positive control in an inflamed skin model.
Caption: Logical relationship of the experimental design for testing this compound.
Conclusion
The use of ex vivo human skin explants provides a robust and ethically sound model for the preclinical evaluation of topical anti-inflammatory drugs like this compound. The protocols and expected outcomes detailed in these application notes offer a solid framework for researchers to investigate its efficacy and mechanism of action. While direct quantitative data for this compound in this specific model is pending, its known pharmacological profile as a potent topical corticosteroid suggests it will significantly modulate key inflammatory pathways in a manner comparable to other drugs in its class. Future studies are encouraged to generate specific data to further validate its use in this model.
References
- 1. Pharmacological study of a new anti-inflammatory steroid, this compound (JO 1016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a corticosteroid with no systemic glucocorticoid effect after oral, intrarectal, and intranasal application | Scilit [scilit.com]
- 3. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 4. reprocell.com [reprocell.com]
Application Notes and Protocols: Tixocortol Pivalate's Anti-inflammatory Effects in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tixocortol pivalate is a synthetic corticosteroid characterized by its local anti-inflammatory properties with minimal systemic glucocorticoid effects.[1][2] As a glucocorticoid receptor agonist, its mechanism of action is primarily attributed to the modulation of inflammatory signaling pathways, most notably the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[3][4] The NF-κB signaling cascade is a critical regulator of the expression of pro-inflammatory genes, including cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5] This document provides a detailed protocol for assessing the anti-inflammatory effects of this compound in a cell culture model, offering a framework for researchers in drug discovery and development to evaluate its therapeutic potential.
The protocols outlined below describe the use of the murine macrophage cell line RAW 264.7, a well-established model for studying inflammation. Inflammation is induced using lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, which activates the NF-κB pathway and subsequent inflammatory responses. The efficacy of this compound in mitigating these responses is quantified through the analysis of cytokine secretion, pro-inflammatory gene expression, and the modulation of key proteins in the NF-κB signaling pathway.
Materials and Methods
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 (murine macrophage)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Cells should be passaged every 2-3 days or upon reaching 80-90% confluency.
Preparation of this compound Stock Solution
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Stock Concentration: Prepare a 10 mM stock solution of this compound in DMSO.
-
Storage: Aliquot and store the stock solution at -20°C. Avoid repeated freeze-thaw cycles. Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to prevent solvent-induced cytotoxicity.
Experimental Protocol for Assessing Anti-inflammatory Activity
This protocol is designed for a 24-well plate format but can be scaled as needed.
-
Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10⁵ cells/well in 500 µL of complete culture medium. Incubate for 24 hours to allow for cell adherence.
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM. A vehicle control (0.1% DMSO in medium) must be included.
-
After 24 hours of seeding, aspirate the old medium and add 450 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plates for 1-2 hours.
-
-
Induction of Inflammation:
-
Prepare a 10 µg/mL stock solution of Lipopolysaccharide (LPS) from E. coli O111:B4 in sterile PBS.
-
Add 50 µL of a 10 µg/mL LPS solution to each well to achieve a final concentration of 1 µg/mL. For the unstimulated control group, add 50 µL of sterile PBS.
-
The final volume in each well will be 500 µL.
-
-
Incubation: Incubate the plates for the desired time points based on the downstream analysis:
-
6 hours: for RNA extraction and subsequent qPCR analysis of pro-inflammatory gene expression.
-
24 hours: for collecting cell culture supernatants for cytokine analysis by ELISA.
-
30-60 minutes: for protein extraction and Western blot analysis of NF-κB pathway activation.
-
Quantification of Inflammatory Markers
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Sample Collection: After 24 hours of LPS stimulation, centrifuge the culture plates at 300 x g for 5 minutes. Collect the supernatants and store them at -80°C until analysis.
-
ELISA Procedure:
-
Quantify the concentrations of TNF-α and IL-6 in the culture supernatants using commercially available mouse TNF-α and IL-6 ELISA kits.
-
Follow the manufacturer's instructions for the assay procedure, including the preparation of standards, samples, and controls.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: After 6 hours of LPS stimulation, wash the cells with ice-cold PBS and lyse them directly in the wells using a suitable lysis buffer from an RNA extraction kit. Isolate total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
qPCR:
-
Perform qPCR using a SYBR Green-based master mix and a real-time PCR detection system.
-
The reaction mixture should contain cDNA, SYBR Green master mix, and gene-specific primers.
-
Use the following primer sequences for murine genes:
-
TNF-α: Fwd: 5'-GGTGCCTATGTCTCAGCCTCTT-3', Rev: 5'-GCCATAGAACTGATGAGAGGGAG-3'
-
IL-6: Fwd: 5'-TAGTCCTTCCTACCCCAATTTCC-3', Rev: 5'-TTGGTCCTTAGCCACTCCTTC-3'
-
iNOS: Fwd: 5'-GTTCTCAGCCCAACAATACAAGA-3', Rev: 5'-GTGGACGGGTCGATGTCAC-3'
-
COX-2: Fwd: 5'-GGAGAGACTATCAAGATAGTGATC-3', Rev: 5'-ATGGTCAGTAGACTTTTACAGCTC-3'
-
GAPDH (housekeeping): Fwd: 5'-AGGTCGGTGTGAACGGATTTG-3', Rev: 5'-TGTAGACCATGTAGTTGAGGTCA-3'
-
-
The thermal cycling conditions should be optimized but a general protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.
-
Analyze the data using the 2-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene GAPDH.
-
Western Blotting for NF-κB Pathway Analysis
-
Protein Extraction: After 30-60 minutes of LPS stimulation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions are:
-
Rabbit anti-phospho-NF-κB p65 (Ser536) (1:1000)
-
Rabbit anti-NF-κB p65 (1:1000)
-
Rabbit anti-phospho-IκBα (Ser32) (1:1000)
-
Rabbit anti-IκBα (1:1000)
-
Mouse anti-β-actin (1:5000, as a loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse IgG, 1:2000) for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-stimulated RAW 264.7 Cells
| Treatment Group | This compound (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Unstimulated Control | 0 | ||
| Vehicle Control + LPS | 0 | ||
| This compound + LPS | 0.1 | ||
| This compound + LPS | 1 | ||
| This compound + LPS | 10 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Effect of this compound on Pro-inflammatory Gene Expression in LPS-stimulated RAW 264.7 Cells
| Treatment Group | This compound (µM) | Relative TNF-α mRNA Expression (Fold Change) | Relative IL-6 mRNA Expression (Fold Change) | Relative iNOS mRNA Expression (Fold Change) | Relative COX-2 mRNA Expression (Fold Change) |
| Unstimulated Control | 0 | 1.0 | 1.0 | 1.0 | 1.0 |
| Vehicle Control + LPS | 0 | ||||
| This compound + LPS | 0.1 | ||||
| This compound + LPS | 1 | ||||
| This compound + LPS | 10 |
Data are presented as mean ± SD from three independent experiments. Gene expression is normalized to GAPDH and presented as fold change relative to the unstimulated control.
Table 3: Densitometric Analysis of NF-κB Pathway Proteins in LPS-stimulated RAW 264.7 Cells
| Treatment Group | This compound (µM) | p-p65 / p65 Ratio | p-IκBα / IκBα Ratio |
| Unstimulated Control | 0 | ||
| Vehicle Control + LPS | 0 | ||
| This compound + LPS | 0.1 | ||
| This compound + LPS | 1 | ||
| This compound + LPS | 10 |
Data are presented as the ratio of the phosphorylated protein to the total protein, normalized to the loading control (β-actin), from three independent experiments.
Mandatory Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
Caption: this compound's inhibition of the NF-κB signaling pathway.
References
- 1. Pharmacological study of a new anti-inflammatory steroid, this compound (JO 1016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biocompare.com [biocompare.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Relationship between expression of COX-2, TNF-α, IL-6 and autoimmune-type recurrent miscarriage - PubMed [pubmed.ncbi.nlm.nih.gov]
Tixocortol Pivalate: Application Notes and Protocols for Animal Models of Contact Dermatitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tixocortol Pivalate in preclinical animal models of contact dermatitis. The information compiled herein is intended to guide researchers in designing and executing studies to evaluate the anti-inflammatory efficacy of this corticosteroid.
Introduction
This compound is a synthetic corticosteroid characterized by its local anti-inflammatory activity with minimal systemic effects. This property makes it a compound of interest for the topical treatment of inflammatory skin conditions such as allergic contact dermatitis (ACD). Animal models are crucial for the preclinical assessment of the therapeutic potential of this compound. This document outlines key experimental protocols, summarizes available quantitative data, and describes the underlying signaling pathways.
Quantitative Data Summary
While extensive quantitative data on the therapeutic efficacy of this compound in standardized contact dermatitis models is limited in publicly available literature, some studies provide valuable insights into its anti-inflammatory and sensitizing properties.
Table 1: Anti-Inflammatory Activity of this compound in a Carrageenan-Induced Pleurisy Model in Rats
| Treatment (Local Administration) | Dose | Inhibition of Exudate Volume | Inhibition of Leukocyte Count | Inhibition of PGE2 | Inhibition of LTC4/D4 |
| This compound (TP) | 50 µ g/pleural cavity | - | - | 28% | 63% |
| Tixocortol (T) | 100 µ g/pleural cavity | - | - | 33% | 31% |
| Dexamethasone (Dex) | 5 µ g/pleural cavity | - | - | 43% | 40% |
| Data from a study on carrageenan-induced pleurisy, indicating a direct inhibitory effect on inflammatory mediators. |
Table 2: Sensitization Rates of this compound in the Guinea Pig Maximization Test (GPMT)
| Treatment Group | Sensitization Rate (24h) | Sensitization Rate (48h) | Mean Score (48h) |
| This compound | 42% | 80% | 2.4 |
| Hydrocortisone | 0% | 5% | - |
| Sham Control | 0% | 0% | 0 |
| This data highlights the sensitizing potential of this compound, a crucial consideration in its development as a therapeutic agent.[1] |
Experimental Protocols
Detailed protocols for commonly used animal models of contact dermatitis are provided below. While specific studies detailing the therapeutic use of this compound in these models are scarce, these protocols can be adapted for its evaluation.
Oxazolone-Induced Contact Hypersensitivity in Mice
This is a widely used model to screen for the efficacy of anti-inflammatory compounds.
Materials:
-
Animals: BALB/c or C57BL/6 mice (female, 6-8 weeks old)
-
Sensitizing Agent: Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Vehicle: Acetone:Olive oil (4:1)
-
Test Compound: this compound dissolved in a suitable vehicle (e.g., acetone)
-
Measurement Tool: Digital calipers or ear punch and balance
Protocol:
-
Sensitization (Day 0):
-
Shave a small area on the abdomen of each mouse.
-
Apply 50 µL of 2% oxazolone in acetone:olive oil (4:1) to the shaved abdomen.
-
-
Elicitation (Day 5-7):
-
Measure the baseline ear thickness of both ears using digital calipers.
-
Apply 20 µL of 1% oxazolone in acetone:olive oil (4:1) to both the dorsal and ventral surfaces of one ear. The contralateral ear can serve as a control or be treated with the vehicle alone.
-
-
Treatment:
-
Topically apply the test compound (this compound at various concentrations) to the challenged ear at specific time points (e.g., 1 hour before and/or multiple times after challenge).
-
-
Evaluation (24-48 hours post-elicitation):
-
Measure the ear thickness of both ears.
-
Calculate the ear swelling: (Ear thickness of challenged ear at 24/48h - Ear thickness of challenged ear at baseline) - (Ear thickness of unchallenged ear at 24/48h - Ear thickness of unchallenged ear at baseline).
-
Alternatively, collect ear punches of a standard diameter and weigh them to determine the increase in ear weight.
-
For histological analysis, euthanize the mice and collect ear tissue for fixation in formalin and subsequent H&E staining to assess edema and cellular infiltrate.
-
Guinea Pig Maximization Test (GPMT) for Sensitization Potential
This protocol is used to assess the allergenic potential of a substance.
Materials:
-
Animals: Hartley albino guinea pigs (female, 300-400g)
-
Test Compound: this compound
-
Adjuvant: Freund's Complete Adjuvant (FCA)
-
Vehicle: Suitable solvent (e.g., petrolatum, ethanol)
Protocol:
-
Induction Phase (Day 0):
-
Shave the shoulder region of the guinea pigs.
-
Perform three pairs of intradermal injections in the shaved area:
-
Injection 1: 0.1 mL of FCA emulsified with an equal volume of water.
-
Injection 2: 0.1 mL of the test substance in a suitable vehicle.
-
Injection 3: 0.1 mL of the test substance emulsified in FCA/water.
-
-
-
Topical Induction (Day 7):
-
Apply a filter paper saturated with the test substance in a suitable vehicle to the injection site and occlude with a bandage for 48 hours.
-
-
Challenge Phase (Day 21):
-
Shave a flank of each guinea pig.
-
Apply a patch with a non-irritating concentration of the test substance and a patch with the vehicle alone.
-
Remove the patches after 24 hours.
-
-
Evaluation (48 and 72 hours after patch removal):
-
Score the challenge sites for erythema and edema according to a standardized scale (e.g., Draize scale).
-
A positive response is indicated by a greater reaction at the test substance site compared to the vehicle control site.
-
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound, like other corticosteroids, are primarily mediated through the glucocorticoid receptor (GR).
Glucocorticoid Receptor (GR) Signaling Pathway
Caption: Glucocorticoid Receptor Signaling Pathway.
Mechanism of Action:
-
Binding and Activation: this compound, being lipophilic, diffuses across the cell membrane and binds to the cytosolic GR, which is part of a multiprotein complex. This binding leads to a conformational change, dissociation of chaperone proteins, and activation of the GR.
-
Dimerization and Translocation: The activated GRs dimerize and translocate into the nucleus.
-
Transactivation: The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding upregulates the transcription of anti-inflammatory genes, such as annexin A1 (lipocortin-1), which inhibits phospholipase A2, thereby blocking the production of prostaglandins and leukotrienes.
-
Transrepression: The activated GR can also suppress inflammation by interfering with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1. This "tethering" mechanism prevents these factors from binding to their DNA response elements and driving the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
The local action of this compound is attributed to its rapid metabolism to inactive forms upon entering systemic circulation, thus minimizing systemic side effects.
Experimental Workflow for Evaluating this compound in a Contact Dermatitis Model
Caption: Experimental Workflow.
Conclusion
This compound demonstrates significant local anti-inflammatory properties, making it a candidate for the topical treatment of contact dermatitis. The provided protocols for murine models of contact hypersensitivity and the Guinea Pig Maximization Test offer a framework for its preclinical evaluation. Further research is warranted to establish a comprehensive dose-response relationship and to elucidate the specific molecular interactions of this compound within the skin's inflammatory cascade. The diagrams and protocols in these notes are intended to serve as a valuable resource for researchers in the field of dermatology and drug development.
References
Application Notes and Protocols: Tixocortol Pivalate for Studying Localized Immune Responses
Introduction
Tixocortol pivalate (TP) is a synthetic corticosteroid characterized by its potent local anti-inflammatory activity, which is comparable to that of hydrocortisone.[1][2][3] A key pharmacological feature of this compound is the distinct separation of its local and systemic effects.[1] Following topical or local administration, it exerts significant anti-inflammatory action, but it has minimal to no measurable systemic glucocorticoid effects, unlike other corticosteroids such as dexamethasone or even hydrocortisone acetate when administered systemically.[1] This unique profile makes this compound an invaluable tool for researchers, scientists, and drug development professionals aiming to investigate immune and inflammatory responses confined to a specific tissue or anatomical site without the confounding influence of systemic immunosuppression.
These application notes provide an overview of the mechanism of action, relevant quantitative data, and detailed protocols for using this compound in in vitro and in vivo research models of localized inflammation, as well as in the clinical diagnostic study of localized allergic contact dermatitis.
Mechanism of Action
Like other corticosteroids, this compound exerts its anti-inflammatory effects by binding to the intracellular glucocorticoid receptor (GR). In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex including heat shock proteins (Hsp90, Hsp70). Upon entering the cell, the lipophilic this compound binds to the GR, causing a conformational change that leads to the dissociation of the chaperone proteins. The activated ligand-receptor complex then dimerizes and translocates to the nucleus.
Once in the nucleus, the GR complex modulates gene expression through two primary genomic mechanisms:
-
Transrepression : The GR complex interferes with the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This is considered the principal mechanism for its anti-inflammatory effects and does not require direct DNA binding by the GR.
-
Transactivation : The GR complex binds directly to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins.
This modulation of gene expression results in the decreased production of pro-inflammatory mediators like prostaglandins and cytokines, and the inhibition of inflammatory cell infiltration, thereby suppressing the localized immune response.
Quantitative Data Summary
The efficacy of a corticosteroid is related to its binding affinity for the glucocorticoid receptor and its subsequent biological activity. The following table summarizes the relative binding affinity of this compound and other steroids for the dexamethasone receptor in mouse thymocytes, along with their biological activity measured by the inhibition of prostaglandin E2 (PGE2) secretion in rat renomedullary interstitial cells.
| Compound | Relative Affinity for GR (Dexamethasone = 1) | Biological Activity (% Inhibition of PGE2 Secretion at 10⁻⁶ M) |
| Dexamethasone | 1.00 | Not Reported |
| Cortisol | 0.20 | 38-55% |
| This compound | 0.16 | 38-55% |
| Cortisol pivalate | 0.080 | Not Reported |
| Tixocortol | 0.065 | 26% |
| Cortisol acetate | 0.05 | 38-55% |
Data sourced from Vivat et al., J Steroid Biochem, 1984.
Experimental Protocols
Application 1: In Vitro Assessment of Anti-inflammatory Activity
This protocol details a method to assess the local anti-inflammatory efficacy of this compound by measuring its ability to inhibit the production of the pro-inflammatory mediator PGE2 in a cell culture model.
Protocol 1: Inhibition of Prostaglandin E2 (PGE2) Secretion
-
Cell Culture:
-
Culture rat renomedullary interstitial cells (or another suitable cell line, e.g., macrophages like RAW 264.7) in appropriate media and conditions until confluent.
-
-
Stimulation and Treatment:
-
Aspirate the culture medium and replace it with fresh medium containing a pro-inflammatory stimulus (e.g., lipopolysaccharide [LPS] at 1 µg/mL for macrophages) to induce PGE2 production.
-
Concurrently, add this compound at various concentrations (e.g., ranging from 10⁻⁹ M to 10⁻⁵ M) to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cortisol or dexamethasone).
-
-
Incubation:
-
Incubate the cells for a defined period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Sample Collection:
-
After incubation, collect the cell culture supernatant from each well. Centrifuge briefly to pellet any detached cells and debris.
-
-
PGE2 Quantification:
-
Measure the concentration of PGE2 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of PGE2 secretion for each concentration of this compound relative to the stimulated vehicle control.
-
Plot the dose-response curve and calculate the IC50 value (the concentration at which 50% of PGE2 secretion is inhibited).
-
Application 2: In Vivo Assessment of Localized Anti-inflammatory Effects
This compound is ideally suited for animal models of localized inflammation, such as chemically induced skin or paw edema. This allows for the direct topical application of the compound to the site of inflammation.
Protocol 2: Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible model of acute, localized inflammation.
-
Animals:
-
Use male Wistar or Sprague-Dawley rats (150-200g). Allow them to acclimatize for at least one week before the experiment.
-
-
Grouping and Baseline Measurement:
-
Divide animals into groups (n=6-8 per group): Vehicle control (e.g., ethanol/saline), this compound group(s) (e.g., 0.1%, 0.5%, 1% w/v), and a positive control group (e.g., a known topical anti-inflammatory).
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
-
Induction of Edema:
-
Inject 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline into the subplantar region of the right hind paw of each rat.
-
-
Treatment:
-
Immediately after the carrageenan injection, or at a specified time point (e.g., 30 minutes prior), topically apply a fixed volume (e.g., 20 µL) of the vehicle, this compound solution, or positive control to the surface of the injected paw.
-
-
Measurement of Edema:
-
Measure the paw volume using the plethysmometer at regular intervals after the carrageenan injection (e.g., every hour for up to 6 hours).
-
-
Data Analysis:
-
Calculate the volume of edema at each time point by subtracting the initial paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] * 100
-
Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.
-
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between groups.
-
Application 3: Tool for Studying Localized Allergic Contact Dermatitis
This compound is widely used as a diagnostic screening tool for contact allergy to corticosteroids. Its ability to act as a sensitizer in some individuals makes it a useful agent for studying the mechanisms of localized Type IV hypersensitivity reactions.
Protocol 3: Patch Testing for Corticosteroid Hypersensitivity
This protocol is for research and diagnostic purposes and should be conducted under appropriate clinical or ethical guidelines.
-
Subject Selection:
-
Select subjects based on a clinical history suggestive of corticosteroid contact allergy (e.g., dermatitis that worsens with topical steroid treatment).
-
-
Patch Preparation and Application:
-
Prepare patch tests using this compound at a standardized concentration, typically 0.1% or 1% in petrolatum.
-
Apply a small amount of the this compound preparation to a standard patch test chamber (e.g., Finn Chamber®).
-
Apply the patch test to a clear area of skin on the upper back of the subject. Include appropriate negative (petrolatum vehicle alone) and positive controls as needed.
-
-
Incubation and Reading:
-
Leave the patches in place for 48 hours (Day 2).
-
Remove the patches and perform an initial reading of the test site 30-60 minutes after removal.
-
Perform subsequent readings at Day 3 or Day 4, and sometimes a final reading at Day 7, to capture delayed reactions.
-
-
Grading of Reactions:
-
Grade the reactions according to the International Contact Dermatitis Research Group (ICDRG) criteria:
-
?+ = Doubtful reaction (faint erythema)
-
+ = Weak positive (erythema, infiltration, possibly papules)
-
++ = Strong positive (erythema, infiltration, papules, vesicles)
-
+++ = Extreme positive (intense erythema, infiltration, coalescing vesicles, bullae)
-
- = Negative reaction
-
IR = Irritant reaction
-
-
-
Interpretation:
-
A positive reaction (+ to +++) is indicative of an allergic sensitization to this compound and potentially other Group A corticosteroids like hydrocortisone. This model allows for the study of the elicitation phase of a localized T-cell mediated immune response in human skin.
-
References
- 1. Pharmacological study of a new anti-inflammatory steroid, this compound (JO 1016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a corticosteroid with no systemic glucocorticoid effect after oral, intrarectal, and intranasal application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Tixocortol Pivalate Administration in Preclinical Models of Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tixocortol pivalate is a synthetic corticosteroid characterized by its potent local anti-inflammatory effects and low systemic activity.[1] This profile makes it an attractive candidate for the topical treatment of inflammatory bowel disease (IBD), particularly distal ulcerative colitis, minimizing the systemic side effects associated with conventional corticosteroids.[2][3] Preclinical studies in animal models of IBD are crucial for evaluating the efficacy and mechanism of action of new therapeutic agents like this compound.
These application notes provide a comprehensive overview of the administration of this compound in preclinical IBD models, including detailed experimental protocols and expected outcomes. Due to a notable lack of publicly available, detailed preclinical studies specifically investigating this compound in IBD models, the following protocols and data are presented as representative examples based on standard methodologies for other locally-acting corticosteroids in similar models.
Mechanism of Action: Glucocorticoid Receptor Signaling
This compound, like other corticosteroids, exerts its anti-inflammatory effects primarily through the glucocorticoid receptor (GR). Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates gene expression. This leads to the transactivation of anti-inflammatory genes and, crucially for IBD, the transrepression of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). The inhibition of these pathways results in a downstream reduction of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules, thereby mitigating the inflammatory cascade in the gut.[4]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. PVA enema ameliorates DSS-induced acute colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Drug Repositioning of Inflammatory Bowel Disease Based on Co-Target Gene Expression Signature of Glucocorticoid Receptor and TET2 [mdpi.com]
Troubleshooting & Optimization
Optimizing Tixocortol pivalate concentration for maximal anti-inflammatory effect in vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro anti-inflammatory effects of Tixocortol pivalate.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Cell Toxicity or Low Viability | 1. This compound concentration is too high.2. Solvent (e.g., DMSO) concentration is toxic to cells.3. Extended incubation time. | 1. Perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell type. Start with a wide range (e.g., 10⁻⁹ M to 10⁻⁵ M).2. Ensure the final solvent concentration is minimal (typically <0.1%). Run a solvent-only control to assess its effect on cell viability.3. Optimize the incubation time for your experiment. A 24-hour incubation is a common starting point. |
| Inconsistent or Non-Reproducible Results | 1. Variability in cell passage number.2. Inconsistent cell density at the time of treatment.3. Variability in reagent preparation or handling.4. Incomplete dissolution of this compound. | 1. Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.2. Ensure uniform cell seeding across all wells and plates.3. Maintain consistency in all experimental conditions, including incubation times, media changes, and reagent concentrations.4. Ensure this compound is fully dissolved in the solvent before diluting it in the culture medium. |
| No or Low Anti-Inflammatory Effect Observed | 1. This compound concentration is too low.2. Insufficient inflammatory stimulus (e.g., LPS).3. The chosen readout is not sensitive to this compound's mechanism of action.4. This compound was added after the inflammatory response was already established. | 1. Perform a dose-response experiment to determine the optimal effective concentration.2. Ensure the concentration and incubation time of the inflammatory stimulus are sufficient to induce a robust inflammatory response. For LPS, a common concentration is 100 ng/mL to 1 µg/mL.[1] 3. Measure multiple inflammatory markers (e.g., TNF-α, IL-6, NO) to get a comprehensive view of the anti-inflammatory effect.4. Pre-incubate the cells with this compound for a period (e.g., 1-2 hours) before adding the inflammatory stimulus. |
| High Background Signal in Assays (ELISA, Western Blot) | 1. Non-specific binding of antibodies.2. Insufficient washing steps.3. High background from the cells or media. | 1. Optimize blocking steps and antibody concentrations.2. Ensure thorough and consistent washing between steps.3. Run appropriate controls, including wells with no cells (media only) and cells with no treatment. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in vitro anti-inflammatory assays?
A1: A good starting point for a dose-response study is a wide range of concentrations, typically from 10⁻⁹ M to 10⁻⁵ M. Since this compound has a local anti-inflammatory activity similar to hydrocortisone, data from in vitro studies with hydrocortisone can provide a useful reference.[2] For example, hydrocortisone has been shown to inhibit LPS-stimulated IL-6 production in a dose-dependent manner from 10⁻¹⁰ M to 10⁻³ M, with 50% inhibition (IC50) values observed between 10⁻⁶ M and 10⁻⁴ M in human peripheral blood mononuclear cells.[1][3]
Q2: Which cell lines are suitable for studying the in vitro anti-inflammatory effects of this compound?
A2: Murine macrophage-like cell lines such as RAW 264.7 and human monocyte-like cell lines like THP-1 (differentiated into macrophages) are commonly used and well-characterized models for in vitro inflammation studies. They are known to respond robustly to inflammatory stimuli like Lipopolysaccharide (LPS).
Q3: What is the primary mechanism of action of this compound?
A3: this compound is a corticosteroid that exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR).[4] Upon binding, the this compound-GR complex translocates to the nucleus and modulates the expression of genes involved in the inflammatory response. One of the key mechanisms is the inhibition of the NF-κB signaling pathway.
Q4: How can I assess the cytotoxicity of this compound in my cell culture?
A4: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. It measures the metabolic activity of cells, which is proportional to the number of viable cells. It is crucial to perform a cytotoxicity assay to ensure that the observed anti-inflammatory effects are not due to cell death.
Quantitative Data
Note: Direct in vitro dose-response data for this compound's anti-inflammatory effects are limited in publicly available literature. The following tables provide representative data for hydrocortisone, a Group A corticosteroid with similar local anti-inflammatory activity to this compound, to guide experimental design.
Table 1: Dose-Dependent Inhibition of LPS-Induced IL-6 Production by Hydrocortisone in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Hydrocortisone Concentration (M) | Mean IL-6 Concentration (ng/mL) | Percentage Inhibition (%) |
| 0 (LPS only) | 2.71 ± 0.85 | 0 |
| 10⁻¹⁰ | 2.55 | 5.9 |
| 10⁻⁹ | 2.38 | 12.2 |
| 10⁻⁸ | 2.11 | 22.1 |
| 10⁻⁷ | 1.76 | 35.1 |
| 10⁻⁶ | 1.25 | 53.9 |
| 10⁻⁵ | 0.84 | 69.0 |
| 10⁻⁴ | 0.49 | 81.9 |
| 10⁻³ | 0.22 | 91.9 |
Data adapted from Hirooka et al. (1992). The IC50 for IL-6 inhibition varied among subjects, ranging from 10⁻⁶ M to 10⁻⁴ M.
Table 2: 50% Inhibitory Concentrations (IC50) of Corticosteroids on Proinflammatory Chemokine Release from Human Polymorphonuclear Neutrophils (PMNs)
| Corticosteroid | IC50 for IL-8 Release (M) | IC50 for MIP-1α Release (M) |
| Hydrocortisone | 1.8 x 10⁻⁷ | 4.8 x 10⁻⁷ |
| Dexamethasone | 3.4 x 10⁻⁹ | 1.0 x 10⁻⁸ |
| Betamethasone | 1.8 x 10⁻⁸ | 3.8 x 10⁻⁸ |
Data from Graber et al. (2002). This table provides a comparison of the potency of hydrocortisone with other corticosteroids.
Experimental Protocols
LPS-Induced Inflammation in Macrophages
This protocol describes the induction of an inflammatory response in RAW 264.7 or differentiated THP-1 cells using Lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 or THP-1 cells
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
This compound
-
LPS from E. coli
-
Phosphate-buffered saline (PBS)
-
6-well or 24-well tissue culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a culture plate at a density that will result in 80-90% confluency at the time of the experiment. For THP-1 cells, seed at an appropriate density and differentiate into macrophages by treating with PMA (e.g., 100 ng/mL) for 48-72 hours, followed by a 24-hour rest period in fresh, PMA-free medium.
-
Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10⁻⁹ M to 10⁻⁵ M) or vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for the desired time (e.g., 24 hours for cytokine measurement) at 37°C in a 5% CO₂ incubator.
-
Sample Collection: After incubation, collect the cell culture supernatants for cytokine analysis (e.g., ELISA) and/or lyse the cells for protein extraction (e.g., Western blot) or RNA isolation.
MTT Assay for Cell Viability
Materials:
-
Cells cultured in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
After the treatment period with this compound, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.
ELISA for TNF-α and IL-6
Materials:
-
Commercially available ELISA kits for TNF-α and IL-6
-
Cell culture supernatants
-
Wash buffer
-
Detection antibody
-
Substrate solution
-
Stop solution
-
96-well plate reader
Procedure:
-
Follow the manufacturer's instructions provided with the ELISA kit.
-
Typically, this involves coating a 96-well plate with a capture antibody.
-
Add standards and cell culture supernatants to the wells and incubate.
-
Wash the wells and add a detection antibody.
-
After another incubation and wash, add an enzyme-linked secondary antibody.
-
Finally, add the substrate and stop solution, and measure the absorbance at the recommended wavelength.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Western Blot for NF-κB and p38 MAPK Pathway Proteins
Materials:
-
Cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Experimental Workflow
Caption: General experimental workflow for assessing the anti-inflammatory effects of this compound in vitro.
Glucocorticoid Receptor Signaling Pathway
Caption: Simplified overview of the this compound-mediated glucocorticoid receptor signaling pathway.
Inhibition of NF-κB Signaling by this compound
Caption: Mechanisms of NF-κB pathway inhibition by this compound.
Corticosteroid Interaction with the p38 MAPK Pathway
Caption: Corticosteroids like this compound can inhibit the p38 MAPK pathway by inducing the phosphatase MKP-1.
References
- 1. Effect of hydrocortisone on interleukin-6 production in human ,peripheral blood rnononuclear ceils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological study of a new anti-inflammatory steroid, this compound (JO 1016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a corticosteroid with no systemic glucocorticoid effect after oral, intrarectal, and intranasal application - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Tixocortol pivalate solubility issues in aqueous solutions for research
For researchers, scientists, and drug development professionals, ensuring the proper solubilization of Tixocortol pivalate in aqueous solutions is critical for obtaining accurate and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern for researchers?
This compound is a synthetic corticosteroid with anti-inflammatory properties.[1] It acts as a glucocorticoid receptor agonist.[2] For research purposes, especially in in vitro and in vivo studies, achieving a stable and homogenous solution in aqueous-based buffers and culture media is essential. However, this compound is a lipophilic molecule with a predicted low aqueous solubility of approximately 0.0131 mg/mL, which can lead to precipitation, inaccurate dosing, and unreliable experimental outcomes.[3]
Q2: I am observing precipitation of this compound in my aqueous buffer. What are the initial troubleshooting steps?
Precipitation is a common issue due to the low water solubility of this compound. Here is a logical workflow to address this problem:
Caption: Troubleshooting workflow for this compound precipitation.
Q3: How can I prepare a stock solution of this compound for cell culture experiments?
Due to its low aqueous solubility, a common practice is to first dissolve this compound in an organic solvent to create a concentrated stock solution, which can then be further diluted in the aqueous culture medium. Dimethyl sulfoxide (DMSO) is a frequently used solvent for this purpose.
Experimental Protocol: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortexing: Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: While DMSO at high concentrations is self-sterilizing, it is good practice to prepare the stock solution in a sterile environment (e.g., a laminar flow hood).
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Important Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[4]
Solubility Enhancement Strategies
Q4: What are the recommended methods to enhance the solubility of this compound in aqueous solutions?
Several methods can be employed to increase the aqueous solubility of this compound for research applications. The choice of method will depend on the specific experimental requirements, such as the desired final concentration and the tolerance of the experimental system (e.g., cells, animals) to the solubilizing agents.
1. Co-solvents: The use of water-miscible organic solvents, or co-solvents, can significantly increase the solubility of lipophilic compounds.
| Co-solvent | Typical Concentration Range in Final Solution |
| Ethanol | 1 - 10% |
| Propylene Glycol | 10 - 50% |
| Polyethylene Glycol 400 (PEG 400) | 10 - 60% |
Note: The final concentration of the co-solvent should be optimized to ensure it does not interfere with the experimental system.
2. Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[1] Non-ionic surfactants are generally preferred for biological experiments due to their lower toxicity.
| Surfactant | Typical Concentration Range |
| Polysorbate 80 (Tween® 80) | 0.1 - 2% |
| Polysorbate 20 (Tween® 20) | 0.1 - 2% |
| Cremophor® EL | 0.1 - 5% |
3. Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
| Cyclodextrin | Remarks |
| β-Cyclodextrin (β-CD) | Limited aqueous solubility itself. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Higher aqueous solubility and commonly used. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility and can be effective. |
Stability and Storage
Q5: How stable is this compound in aqueous solutions, and what are the recommended storage conditions?
The stability of this compound in aqueous solutions can be influenced by factors such as pH, temperature, and the presence of other components. Corticosteroids, in general, are susceptible to hydrolysis.
-
pH: The stability of ester-containing corticosteroids can be pH-dependent. It is advisable to prepare solutions in buffers with a pH close to neutral (pH 6.5-7.4) and to verify the stability for the specific experimental duration.
-
Temperature: For short-term storage (hours to a few days), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is preferable. Avoid repeated freeze-thaw cycles.
-
Light: Protect solutions from light to prevent potential photodegradation.
A study on the stability of this compound in ethanolic solutions and petrolatum found it to be stable for at least one year under various storage conditions (room temperature, refrigerated, and deep frozen). However, aqueous stability may differ, and it is recommended to perform a preliminary stability study for your specific formulation if it is to be stored for an extended period.
Mechanism of Action
Q6: What is the mechanism of action of this compound?
This compound acts as a prodrug and is rapidly metabolized to its active form, Tixocortol. Tixocortol is a glucocorticoid receptor (GR) agonist. The general mechanism of action for glucocorticoids involves the following steps:
Caption: Glucocorticoid Receptor Signaling Pathway.
Upon entering the cell, Tixocortol binds to the glucocorticoid receptor (GR), which is located in the cytoplasm in an inactive complex with heat shock proteins (HSP). This binding causes a conformational change, leading to the dissociation of the HSPs and the activation of the GR. The activated GR then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs). This interaction modulates the transcription of target genes, leading to the anti-inflammatory effects of the corticosteroid.
References
Addressing variability in Tixocortol pivalate patch test results in clinical research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tixocortol Pivalate (TP) patch testing. Our aim is to help address the variability in test results and ensure the reliability of your clinical research data.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Inconsistent or Unexpected Patch Test Reactions
-
Q1: We are observing a high rate of weak or doubtful reactions. What could be the cause?
A1: Weak or doubtful reactions can stem from several factors. Consider the following:
-
Reading Time: Early readings (e.g., at 48 hours only) are a primary cause of missed or weak reactions. A significant percentage of positive reactions to corticosteroids are delayed.[1][2] It is crucial to perform a late reading around Day 6 or 7 to capture these.[1]
-
Concentration and Vehicle: The concentration of TP and the vehicle used can impact results. While both 0.1% and 1.0% concentrations are used in various standard series, the vehicle (e.g., petrolatum vs. ethanol) can alter the bioavailability and potential for irritation.[1][3] For instance, TP at 0.1% in ethanol has been reported to yield some false-positive reactions, whereas 1% in petrolatum might miss some allergic responses.
-
Edge Effects: Reactions confined to the outer ring of the patch test chamber, known as "edge effects," can be a source of doubtful readings. Re-testing at a lower concentration or relying on a late reading can help clarify these results.
-
-
Q2: A significant number of our test subjects are showing positive reactions to TP, even without a known history of corticosteroid allergy. Is this normal?
A2: this compound is a well-established marker for contact allergy to Group A corticosteroids. A positive reaction to TP often indicates a broader sensitivity to this group of steroids, not just TP itself. Many patients may have an unrecognized corticosteroid allergy, which is then unmasked by the patch test. Concurrent allergies to other substances are also common in individuals who react to TP. The prevalence of positive reactions to TP in patch-tested populations has been reported to be between 2% and 3%.
-
Q3: We are seeing discrepancies in results between different formulations of corticosteroids (e.g., creams vs. ointments) in our follow-up testing. Why is this?
A3: The vehicle plays a critical role in the transepidermal penetration of the corticosteroid. Studies have shown that hydrocortisone creams are much more likely to elicit a positive patch test and repeated open application test (ROAT) response compared to hydrocortisone ointments in TP-positive individuals. This variability is thought to be due to differences in how the vehicle releases the active substance and facilitates its penetration into the skin.
Issue 2: Test Protocol and Interpretation
-
Q4: What is the recommended reading schedule for TP patch tests to minimize variability?
A4: To ensure accurate results and avoid false negatives, a multiple-reading schedule is essential. The standard procedure involves applying the patch for 48 hours. The first reading is typically performed at Day 3 or 4, and a crucial second reading should be conducted at Day 6 or 7. Studies have shown that a significant number of positive reactions to corticosteroids are only apparent at the later reading. For example, one study noted that about 19% of positive reactions would have been missed with only early readings.
-
Q5: How should we interpret the results of the patch test?
A5: Patch test reactions are typically graded based on the International Contact Dermatitis Research Group (ICDRG) criteria. This system provides a standardized method for scoring reactions from negative to extreme.
-
- (Negative): No reaction.
-
?+ (Doubtful): Faint macular erythema only.
-
+ (Weak Positive): Erythema, infiltration, possibly papules.
-
++ (Strong Positive): Erythema, infiltration, papules, vesicles.
-
+++ (Extreme Positive): Intense erythema, infiltration, coalescing vesicles, bullous or ulcerative reaction.
-
IR (Irritant): Discrete patchy erythema without infiltration, or other morphologies suggestive of an irritant reaction.
It is important to differentiate between a true allergic reaction and an irritant response.
-
-
Q6: What are the next steps if a subject has a positive TP patch test?
A6: A positive TP test indicates a likely allergy to Group A corticosteroids. It is recommended to conduct further testing with an extended corticosteroid series to determine the full scope of the patient's cross-reactivities. Patients should be counseled on avoiding TP and other cross-reacting corticosteroids in topical, nasal, and other preparations.
Data on this compound Patch Test Variability
The following tables summarize quantitative data from clinical research, highlighting key factors that contribute to variability in test results.
Table 1: Impact of Reading Time on Corticosteroid Patch Test Results
| Study Finding | Percentage of Reactions | Implication for Research |
| Positive reactions missed by early readings only | ~19% | A single reading at 48 hours is insufficient and can lead to a high rate of false negatives. |
| Delayed positive reactions (first appearing at D7) for TRUE Test® Tixocortol-21-pivalate | 21.8% | Emphasizes the critical need for a late reading to accurately diagnose corticosteroid allergy. |
| Delayed positive reactions across a panel of corticosteroids | 28.1% | Confirms that delayed reactions are a common phenomenon for this class of allergens. |
Table 2: Influence of Vehicle on Patch Test Reactivity in TP-Positive Patients
| Test Method | Hydrocortisone Cream | Hydrocortisone Ointment | p-value |
| Positive Patch Tests | 85% (23 of 27 patients) | 7% (1 of 14 patients) | < 0.0001 |
| Positive Repeated Open Application Tests (ROAT) | 75% (15 of 20 patients) | 38% (6 of 16 patients) | 0.02 |
Experimental Protocols
Detailed Methodology: Standard this compound Patch Test Protocol
This protocol is a synthesis of standard practices for epicutaneous patch testing.
-
Allergen Preparation:
-
This compound is typically prepared at a concentration of 0.1% or 1.0% in petrolatum (pet.). The choice of concentration may depend on the specific standard series being used (e.g., European Baseline Series vs. American Contact Dermatitis Society Core Allergen Series).
-
-
Patch Application:
-
Apply approximately 20 mg of the TP preparation onto a standard patch test chamber (e.g., Finn Chambers® on Scanpor® tape).
-
Affix the patch test system to the upper back of the subject. The skin should be clean, dry, and free of hair and dermatitis.
-
The patches should remain in place, undisturbed, for 48 hours. Subjects should be instructed to avoid getting the test area wet.
-
-
Patch Removal and Readings:
-
At 48 hours (Day 2): The patches are removed by the clinician.
-
First Reading (Day 3 or 4): After a delay of 30-60 minutes to allow any pressure-related erythema to subside, the first reading is performed. The test sites are scored according to the ICDRG scale.
-
Second Reading (Day 6 or 7): A second reading is performed to identify delayed-type hypersensitivity reactions. This reading is critical for corticosteroids.
-
-
Interpretation and Documentation:
-
Record the scores for each reading time.
-
Assess the clinical relevance of any positive reaction in the context of the subject's history.
-
Differentiate true allergic reactions from potential irritant responses.
-
Visualizations
Diagram 1: this compound Patch Test Workflow
This diagram illustrates the key stages and decision points in the TP patch testing process, from application to final interpretation.
Caption: Workflow for this compound patch testing.
Diagram 2: Troubleshooting Logic for Doubtful Reactions
This diagram provides a logical workflow for addressing and interpreting ambiguous or doubtful patch test results.
Caption: Decision tree for troubleshooting doubtful patch test results.
References
- 1. Corticosteroid Markers: Part I. Tixocortol-21-Pivalate » SmartPractice Blog [blog.smartpractice.com]
- 2. The benefit of late patch test readings in corticosteroid allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactivity of this compound-positive patients in intradermal and oral provocation tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Tixocortol Pivalate in Research Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Tixocortol pivalate in various research formulations.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and stability testing of this compound.
Issue 1: Rapid Degradation of this compound in Aqueous Cream Formulations
-
Question: My this compound cream formulation shows significant degradation within a short period at room temperature. What are the potential causes and solutions?
-
Answer: Rapid degradation in aqueous creams is a common issue. The primary suspects are hydrolysis and oxidation, which are accelerated by factors such as pH, temperature, and the presence of certain excipients.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Inappropriate pH | The stability of corticosteroids is often pH-dependent. Determine the optimal pH for this compound stability through a pH-rate profile study. Adjust the formulation's pH using appropriate buffering agents to maintain it within the optimal range. |
| Oxidation | The 20-keto-21-hydroxyl group in corticosteroids is susceptible to oxidation.[1] Incorporate antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or tocopherol into the oil phase of your cream. Additionally, consider using chelating agents like edetate disodium (EDTA) to sequester metal ions that can catalyze oxidation. |
| Incompatible Excipients | Certain excipients can promote degradation. For instance, some polyethylene glycols (PEGs) may contain peroxide impurities that can initiate oxidation.[2][3] Review your formulation for any potentially incompatible ingredients. Source high-purity excipients and request certificates of analysis that include peroxide values. |
| Improper Manufacturing Process | High shear mixing and elevated temperatures during manufacturing can introduce air and accelerate degradation.[4] Optimize your manufacturing process by using minimal necessary heat, cooling the formulation adequately before adding the active pharmaceutical ingredient (API), and considering manufacturing under an inert atmosphere (e.g., nitrogen) to minimize oxygen exposure. |
Issue 2: Phase Separation or Changes in Physical Appearance of the Formulation
-
Question: My this compound ointment/cream is showing signs of phase separation (bleeding) or a change in consistency over time. How can I improve its physical stability?
-
Answer: Physical instability in semi-solid formulations can be due to a variety of factors related to the formulation's composition and the manufacturing process.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Inadequate Emulsification | For cream formulations, the choice and concentration of the emulsifier are critical. The Hydrophile-Lipophile Balance (HLB) of the emulsifier system should be optimized for the specific oil and water phases of your formulation. Consider using a combination of emulsifiers to improve stability. |
| Incorrect Order of Ingredient Addition | The sequence of adding ingredients during manufacturing significantly impacts the final product's stability. For example, some polymers require proper hydration before the addition of other components to function effectively as stabilizers.[4] |
| Inappropriate Viscosity | A viscosity that is too low can lead to the settling of suspended particles or coalescence of emulsified droplets. Adjust the concentration of thickening agents or polymers to achieve the desired viscosity and yield stress, which will help maintain the formulation's structure. |
| Crystal Growth of the API | Changes in temperature during storage can lead to the dissolution and subsequent recrystallization of the API, potentially leading to the growth of larger crystals. This can affect content uniformity and bioavailability. Evaluate the solubility of this compound in the formulation's vehicle and consider including a crystallization inhibitor if necessary. |
Frequently Asked Questions (FAQs)
Formulation Development
-
What are the most stable simple formulations for this compound?
-
Studies have shown that this compound is highly stable in simple formulations such as petrolatum and ethanolic solutions. In these vehicles, it has been found to be stable for at least one year, regardless of storage conditions (room temperature, refrigerated, or deep-frozen).
-
-
What are the key degradation pathways for corticosteroids like this compound?
-
The primary degradation pathways for many corticosteroids include oxidation, particularly at the 20-keto-21-hydroxyl group. Hydrolysis of ester groups can also occur, especially at non-optimal pH values. Photodegradation can also be a concern if the formulation is not adequately protected from light.
-
-
Are there any known incompatible excipients with this compound?
-
While specific incompatibility studies for this compound are not widely published, general principles for corticosteroids apply. Excipients with oxidizing impurities, such as peroxides in PEGs, should be used with caution. Additionally, the potential for interaction with preservatives and other active ingredients should be evaluated on a case-by-case basis through compatibility studies.
-
Stability Testing
-
What type of analytical method is suitable for stability testing of this compound?
-
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate analytical technique. This method should be able to separate the intact this compound from any potential degradation products and formulation excipients.
-
-
How do I develop a stability-indicating HPLC method for this compound?
-
Method development involves selecting a suitable column (e.g., C18), an appropriate mobile phase (often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), and a detection wavelength where this compound has significant absorbance (e.g., around 240 nm). The method must be validated according to ICH guidelines, which includes assessing specificity, linearity, accuracy, precision, and robustness. To prove its stability-indicating nature, the method must be able to resolve the drug peak from peaks of degradation products generated under forced degradation conditions.
-
-
What are the typical forced degradation conditions used for corticosteroids?
-
Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method. Typical conditions include:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at elevated temperature (e.g., 60-80°C).
-
Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature or slightly elevated temperature.
-
Neutral Hydrolysis: Water at elevated temperature (e.g., 60-80°C).
-
Oxidation: 3% to 30% hydrogen peroxide at room temperature.
-
Photodegradation: Exposure to UV and visible light (as per ICH Q1B guidelines).
-
Thermal Degradation: Dry heat at a temperature higher than that used for accelerated stability testing.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the general procedure for conducting a forced degradation study on a this compound formulation.
-
Preparation of Samples:
-
Prepare solutions or dispersions of the this compound formulation in the respective stress media (e.g., 0.1 M HCl, 0.1 M NaOH, water, 3% H₂O₂).
-
For photostability, place the formulation in a transparent container.
-
For thermal stress, place the formulation in a suitable container in a calibrated oven.
-
-
Stress Conditions:
-
Acid/Base/Neutral Hydrolysis: Incubate the samples at a specified temperature (e.g., 80°C) for a defined period (e.g., 2, 4, 8, 12, 24 hours).
-
Oxidation: Store the sample in the hydrogen peroxide solution at room temperature for a specified period.
-
Photodegradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Thermal Degradation: Expose the sample to dry heat (e.g., 105°C) for a defined period.
-
-
Sample Analysis:
-
At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a general protocol and should be optimized and validated for your specific formulation.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with or without a buffer like phosphate or acetate, pH adjusted). A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness as per ICH Q2(R1) guidelines.
Visualizations
References
- 1. Topically used corticosteroids: What is the big picture of drug product degradation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidation of polysorbates – An underestimated degradation pathway? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidation of polysorbates - An underestimated degradation pathway? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
Technical Support Center: Tixocortol Pivalate Off-Target Effects in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate potential off-target effects of Tixocortol pivalate in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic corticosteroid that acts as a glucocorticoid receptor (GR) agonist.[1] Its on-target effect involves binding to the cytosolic GR, leading to the translocation of the GR-ligand complex into the nucleus.[2] In the nucleus, it regulates gene expression by binding to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to transactivation or transrepression of gene transcription.[2]
Q2: What are the known off-target effects of this compound?
The most well-documented "off-target" effects of this compound are related to contact hypersensitivity and allergic contact dermatitis, where it can cross-react with other corticosteroids, particularly those in Group A, like hydrocortisone.[3][4] In a cellular assay context, off-target effects would refer to interactions with unintended molecular targets other than the glucocorticoid receptor. While specific data on broad molecular off-target screening for this compound is limited in publicly available literature, potential off-target effects for corticosteroids, in general, could include interactions with other steroid receptors or modulation of signaling pathways independent of direct GR binding.
Q3: What are the common signaling pathways that can be unintentionally affected by corticosteroids?
Corticosteroids are known to influence several key signaling pathways, often through their interaction with the glucocorticoid receptor, but the potential for off-target modulation of these pathways should be considered. These include:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Glucocorticoids are well-known to inhibit NF-κB signaling, a key pathway in the inflammatory response. This is a desired on-target effect but understanding the extent and mechanism of this inhibition is crucial.
-
AP-1 (Activator Protein 1) Pathway: Similar to NF-κB, the AP-1 signaling pathway is another important regulator of inflammation that can be repressed by glucocorticoids.
-
MAP Kinase (Mitogen-Activated Protein Kinase) Pathways: Corticosteroids can interfere with MAP kinase signaling cascades, which are involved in a wide range of cellular processes including proliferation, differentiation, and apoptosis.
Q4: How can I distinguish between on-target and off-target effects in my cellular assays?
Distinguishing between on-target and off-target effects is a critical aspect of drug research. Here are a few strategies:
-
Use of a GR antagonist: A specific glucocorticoid receptor antagonist, such as RU486 (mifepristone), can be used. If the observed effect is blocked by the antagonist, it is likely mediated by the GR (on-target).
-
GR-knockdown or knockout cells: Performing the assay in cells where the glucocorticoid receptor has been genetically silenced or removed can help determine if the effects are GR-dependent.
-
Structure-activity relationship (SAR) studies: Testing structurally related analogs of this compound with varying affinities for the GR can help correlate the observed cellular effect with GR binding.
-
Orthogonal assays: Confirming the findings with different types of assays that measure distinct cellular endpoints can provide more confidence in the results.
Troubleshooting Guides
Problem 1: Unexpected Cytotoxicity or Reduced Cell Viability
| Potential Cause | Troubleshooting Steps |
| Off-target kinase inhibition | Perform a broad-panel kinase profiling assay to identify any unintended interactions with cellular kinases. |
| Mitochondrial toxicity | Assess mitochondrial function using assays such as MTT, MTS, or by measuring mitochondrial membrane potential. |
| Induction of apoptosis or necrosis | Use assays to detect markers of apoptosis (e.g., caspase activation, Annexin V staining) or necrosis (e.g., LDH release). |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). |
Problem 2: Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Steps |
| Cell culture variability | Maintain consistent cell passage number, confluency, and overall cell health. Standardize all cell culture procedures. |
| Compound degradation | Prepare fresh stock solutions of this compound for each experiment and consider its stability in your cell culture medium at 37°C over the time course of the assay. |
| Assay interference | The compound may interfere with the assay components. Run appropriate controls, such as a cell-free assay with the compound, to check for direct interference. |
| Variable GR expression | Monitor the expression levels of the glucocorticoid receptor in your cell line, as it can vary with passage number and culture conditions. |
Problem 3: Discrepancy Between Expected and Observed Gene or Protein Expression
| Potential Cause | Troubleshooting Steps |
| GR-independent effects | Use GR antagonists or GR-knockdown/knockout cells to determine if the observed changes are independent of the glucocorticoid receptor. |
| Activation of alternative signaling pathways | Perform pathway analysis using techniques like RNA sequencing or phospho-proteomics to identify unexpectedly activated or inhibited signaling pathways. |
| Cross-reactivity with other nuclear receptors | Conduct receptor binding assays to assess the binding of this compound to a panel of other nuclear receptors, such as the androgen, progesterone, and mineralocorticoid receptors. |
Quantitative Data
Due to the limited availability of specific molecular off-target screening data for this compound in cellular assays, the following table summarizes its known cross-reactivity in the context of allergic contact dermatitis, which can be indicative of potential off-target binding to other corticosteroid receptors.
| Compound | Cross-Reactivity with this compound | Reference |
| Hydrocortisone | High (structurally very similar) | |
| Prednisolone | Can occur | |
| Methylprednisolone | Can occur | |
| Budesonide | Low | |
| Hydrocortisone-17-butyrate | Low | |
| Amcinonide | Low |
Experimental Protocols
Glucocorticoid Receptor (GR) Binding Assay (Competitive Radioligand Binding)
This protocol is designed to determine the binding affinity of this compound to the glucocorticoid receptor.
Methodology:
-
Receptor Preparation: Prepare a cytosolic fraction containing the glucocorticoid receptor from a suitable cell line (e.g., A549) or tissue.
-
Incubation: In a multi-well plate, incubate the receptor preparation with a fixed, low concentration of a high-affinity radiolabeled glucocorticoid (e.g., [³H]-dexamethasone).
-
Competition: In parallel wells, add increasing concentrations of unlabeled this compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a defined period at a specific temperature (e.g., 4°C for 18 hours).
-
Separation: Separate the receptor-bound from the free radioligand using a method such as filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Calculate the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibitory constant).
Kinase Profiling Assay (Radiometric)
This protocol provides a general framework for screening this compound against a panel of protein kinases to identify potential off-target interactions.
Methodology:
-
Assay Setup: In a multi-well plate, add the purified kinase, a suitable substrate for that kinase, and cofactors in an appropriate assay buffer.
-
Compound Addition: Add this compound at a fixed concentration (for initial screening) or in a dose-response range.
-
Reaction Initiation: Start the kinase reaction by adding radiolabeled ATP (e.g., [γ-³³P]ATP).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Reaction Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the unreacted ATP, typically by spotting the reaction mixture onto a filter membrane that binds the substrate.
-
Washing: Wash the filter membrane to remove unbound [γ-³³P]ATP.
-
Detection: Quantify the amount of incorporated radiolabel in the substrate using a scintillation counter or phosphorimager.
-
Data Analysis: Calculate the percentage of kinase inhibition by this compound compared to a vehicle control.
Gene Expression Profiling (Microarray or RNA-Seq)
This protocol is used to assess the global changes in gene expression in a cellular model upon treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., peripheral blood mononuclear cells - PBMCs) to a desired confluency and treat with this compound or a vehicle control for a specified time.
-
RNA Extraction: Isolate total RNA from the treated and control cells using a suitable RNA extraction kit.
-
Quality Control: Assess the quality and quantity of the extracted RNA using spectrophotometry and gel electrophoresis.
-
Library Preparation and Sequencing (for RNA-Seq) or Hybridization (for Microarray):
-
RNA-Seq: Prepare cDNA libraries from the RNA samples and perform high-throughput sequencing.
-
Microarray: Label the RNA and hybridize it to a microarray chip containing probes for thousands of genes.
-
-
Data Acquisition: Scan the microarray chip or process the raw sequencing data.
-
Data Analysis:
-
Normalize the data to account for technical variations.
-
Identify differentially expressed genes between the this compound-treated and control groups.
-
Perform pathway analysis and gene ontology analysis to identify biological pathways and functions that are significantly affected.
-
Visualizations
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Experimental Workflow for Investigating Off-Target Effects.
Caption: Simplified NF-κB Signaling Pathway and Glucocorticoid Inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound contact allergy in the GPMT: frequency and cross-reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contact hypersensitivity to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in interpreting Tixocortol pivalate cross-reactivity data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with interpreting Tixocortol pivalate cross-reactivity data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a marker for corticosteroid allergy?
This compound is a corticosteroid with anti-inflammatory properties similar to hydrocortisone.[1][2] It is utilized as a screening agent or marker for contact allergy to corticosteroids, particularly those in group A, which includes hydrocortisone.[3][4] Its chemical structure allows it to identify sensitivities that might be missed if only hydrocortisone is tested.
Q2: What are the primary challenges in interpreting this compound cross-reactivity data?
Interpreting this compound cross-reactivity data can be complex due to several factors:
-
Complex Cross-Reactivity Patterns: Cross-reactions among corticosteroids do not always align with their structural classifications.[5] For instance, while this compound is in Group A, cross-reactivity has been observed with corticosteroids in other groups.
-
Dose-Response Relationships: The inherent anti-inflammatory properties of corticosteroids can influence the sensitization and elicitation phases of an allergic response, leading to non-linear dose-response relationships in assays like patch testing.
-
False Positives and Negatives: The concentration and vehicle used for testing can impact the results, potentially leading to false-positive or false-negative findings.
-
Clinical Relevance: A positive result in an in vitro assay or a patch test does not always correlate with a clinically significant reaction in a patient.
Q3: How does the mechanism of action of this compound relate to its cross-reactivity?
This compound, like other corticosteroids, exerts its effects by acting as a glucocorticoid receptor (GR) agonist. The binding of this compound to the GR initiates a signaling cascade that modulates gene expression. Cross-reactivity with other corticosteroids arises when their molecular structures are similar enough to also be recognized and bound by the same antibodies in an immunoassay or to elicit a similar immune response in the body. The close molecular resemblance between this compound and hydrocortisone is a primary reason for their observed cross-reactivity.
Troubleshooting Guides
Issue 1: Unexpected Cross-Reactivity in Immunoassays (e.g., ELISA)
Symptom: Your immunoassay for a specific corticosteroid shows a positive signal in the presence of this compound, or vice versa.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Antibody Specificity: The antibody used in the assay may not be specific enough and is recognizing structurally similar epitopes on both corticosteroids. | Solution: Review the antibody's cross-reactivity data provided by the manufacturer. If not available, perform a cross-reactivity validation experiment by testing a range of concentrations of the potentially cross-reacting steroid. Consider sourcing a more specific monoclonal antibody. |
| High Concentration of Cross-Reactant: The concentration of the cross-reacting steroid in the sample may be high enough to cause a significant signal despite low cross-reactivity. | Solution: Dilute the sample to reduce the concentration of the cross-reactant, if possible, while keeping the target analyte within the detectable range of the assay. |
| Matrix Effects: Components in the sample matrix may be interfering with the antibody-antigen interaction. | Solution: Perform spike and recovery experiments to assess matrix effects. Consider using a different sample diluent or a sample clean-up procedure (e.g., solid-phase extraction) to remove interfering substances. |
| Assay Conditions: Non-optimal assay conditions (e.g., incubation time, temperature, buffer composition) can lead to non-specific binding. | Solution: Optimize assay parameters. Refer to general ELISA troubleshooting guides for issues like high background. |
Issue 2: Inconsistent or Non-Reproducible Patch Test Results
Symptom: You are observing variability in patch test results for this compound and other corticosteroids between experiments or subjects.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration or Vehicle: The concentration of the corticosteroid or the vehicle it is prepared in can significantly affect the outcome. | Solution: Ensure you are using the recommended concentrations for patch testing. For this compound, 1% in petrolatum is often recommended for screening. Be consistent with the vehicle used. |
| Reading Time: The timing of the patch test reading is crucial. | Solution: Adhere to a standardized reading schedule (e.g., at D2 and D3/D4) to ensure consistency. |
| Concomitant Sensitization: The individual may be sensitized to multiple corticosteroids independently. | Solution: Test a broader panel of corticosteroids to identify all potential sensitivities. |
| Irritant Reaction: The observed reaction may be an irritant dermatitis rather than a true allergic reaction. | Solution: Carefully evaluate the morphology of the reaction. Allergic reactions are typically eczematous. |
Data Presentation
Table 1: Cross-Reactivity of this compound with Other Corticosteroids in Patch Testing
| Cross-Reactant | Patient Cohort | Percentage of this compound-Positive Patients with Positive Reaction to Cross-Reactant | Reference |
| Hydrocortisone | 11 patients allergic to this compound | 100% | |
| Hydrocortisone | 52 patients positive to this compound | 73% (38 of 52) | |
| Methylprednisolone | 52 patients positive to this compound | 67% (35 of 52) | |
| Prednisolone | 52 patients positive to this compound | 58% (30 of 52) | |
| Budesonide | 96 patients allergic to hydrocortisone (using this compound as a marker) | 28% | |
| Hydrocortisone-17-butyrate | 96 patients allergic to hydrocortisone (using this compound as a marker) | 44% |
Experimental Protocols
Protocol 1: Screening for this compound Cross-Reactivity using Competitive ELISA
This protocol outlines a general procedure to assess the cross-reactivity of other corticosteroids in an ELISA designed for a specific target corticosteroid.
-
Coating: Coat a 96-well microplate with the target corticosteroid-protein conjugate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Prepare serial dilutions of the target corticosteroid (for the standard curve) and the potentially cross-reacting corticosteroids (test compounds). Add the standards and test compounds to the wells, followed by the addition of a limited amount of the primary antibody against the target corticosteroid. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the enzyme substrate (e.g., TMB).
-
Signal Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the concentration of the test compound that causes 50% inhibition of the maximal signal (IC50). The percent cross-reactivity can be calculated using the formula: (% Cross-reactivity) = (IC50 of target corticosteroid / IC50 of test compound) x 100.
Visualizations
Caption: Glucocorticoid Receptor Signaling Pathway for this compound.
Caption: Competitive ELISA Workflow for Cross-Reactivity Testing.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Contact Allergy to Topical Medicaments, Part 2: Steroids, Immunomodulators, and Anesthetics, Oh My! | MDedge [mdedge.com]
- 4. Contact hypersensitivity to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jwatch.org [jwatch.org]
Minimizing batch-to-batch variability of Tixocortol pivalate in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Tixocortol pivalate in experimental setups. Our goal is to help you minimize batch-to-batch variability and troubleshoot common issues to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic corticosteroid with topical anti-inflammatory properties.[1] Its primary mechanism of action is through its activity as a glucocorticoid receptor (GR) agonist.[2] Upon binding to the GR in the cytoplasm, the receptor-ligand complex translocates to the nucleus, where it modulates the expression of target genes. This leads to the inhibition of pro-inflammatory pathways and the synthesis of anti-inflammatory proteins.
Q2: What are the most common causes of batch-to-batch variability with this compound?
A2: Batch-to-batch variability of this compound can arise from several factors during its synthesis and handling. Key sources include differences in the purity of raw materials, minor fluctuations in reaction conditions (temperature, pressure, time), and variations in purification and crystallization processes. These can lead to differences in the final product's purity, impurity profile, and crystal structure (polymorphism), which in turn can affect its solubility and biological activity.
Q3: How should I properly store and handle this compound in the lab?
A3: To ensure stability and consistency, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, it is advisable to store it at -20°C. Avoid repeated freeze-thaw cycles. When preparing solutions, use high-purity solvents and prepare fresh dilutions for each experiment to minimize degradation.
Q4: What are suitable solvents for preparing this compound solutions for in vitro experiments?
A4: this compound is practically insoluble in water. For in vitro cell-based assays, it is commonly dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.
Q5: What is a typical concentration range for this compound in in vitro anti-inflammatory assays?
A5: The optimal concentration of this compound can vary depending on the cell type and the specific assay. However, a common starting point for in vitro studies is in the micromolar (µM) range. For instance, a study on the inhibition of PGE2 secretion used a concentration of 10⁻⁶ M.[3] It is always recommended to perform a dose-response curve to determine the optimal working concentration for your specific experimental conditions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected biological activity between batches. | Purity and Impurity Profile: Different batches may have varying levels of purity and different impurity profiles. | 1. Always request and carefully review the Certificate of Analysis (CoA) for each new batch. 2. Compare the purity and impurity profiles with previous batches. 3. If significant differences are observed, consider performing an independent purity analysis (e.g., via HPLC). |
| Polymorphism: The crystalline form of the compound can differ between batches, affecting solubility and dissolution rate. | 1. Observe the physical appearance of the powder from different batches. 2. If you suspect polymorphism, consult with the supplier about the crystallization process used. 3. Ensure complete solubilization of the compound when preparing stock solutions. | |
| Poor solubility of a new batch in the standard solvent. | Polymorphism or Particle Size: As mentioned above, different crystal forms can have different solubilities. Particle size can also play a role. | 1. Try gentle warming or longer sonication to aid dissolution. 2. If solubility issues persist, consider using a different batch or consulting the supplier for guidance on appropriate solvents. |
| High variability in results within the same experiment. | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable responses. | 1. Ensure you have a homogenous single-cell suspension before seeding. 2. Use calibrated pipettes and consistent pipetting techniques. |
| Edge Effects in Microplates: Evaporation from the outer wells of a microplate can alter the concentration of the compound. | 1. Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier. | |
| Inaccurate Compound Dilutions: Errors in preparing serial dilutions can lead to significant variability. | 1. Prepare fresh serial dilutions for each experiment from a validated stock solution. 2. Use calibrated pipettes and perform dilutions carefully. | |
| No observable anti-inflammatory effect. | Compound Degradation: Improper storage or handling can lead to the degradation of this compound. | 1. Ensure the compound has been stored correctly (cool, dry, dark, and tightly sealed). 2. Prepare fresh stock solutions and dilutions for each experiment. |
| Low Assay Sensitivity: The assay may not be sensitive enough to detect the compound's effect at the concentrations used. | 1. Optimize assay conditions, such as cell density, stimulation time, and detection method. 2. Perform a dose-response curve to ensure you are using an appropriate concentration range. | |
| Cell Line Resistance: The chosen cell line may be resistant to the effects of glucocorticoids. | 1. Verify the expression and functionality of the glucocorticoid receptor in your cell line. 2. Consider using a different cell line known to be responsive to corticosteroids. |
Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Assay - Inhibition of Pro-inflammatory Cytokine Production
This protocol describes a general method to assess the anti-inflammatory activity of this compound by measuring its effect on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).
Materials:
-
This compound
-
RAW 264.7 cells
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
ELISA kits for TNF-α and IL-6
-
96-well and 24-well cell culture plates
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in complete medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed cells in a 96-well plate for the cell viability assay and a 24-well plate for cytokine analysis at an appropriate density to reach 80-90% confluency at the time of the experiment. Allow cells to adhere for 24 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
-
Cell Treatment:
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., another known anti-inflammatory corticosteroid).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control group.
-
-
Cell Viability Assay:
-
After the 24-hour treatment, perform a cell viability assay on the 96-well plate according to the manufacturer's instructions to ensure that the observed effects are not due to cytotoxicity.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants from the 24-well plate.
-
Centrifuge the supernatants to remove any cellular debris.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's protocols.
-
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control.
-
Plot the results as a dose-response curve and determine the IC₅₀ value (the concentration that causes 50% inhibition).
-
Visualizations
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Caption: Troubleshooting flowchart for inconsistent results.
Caption: Glucocorticoid receptor signaling pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Isolation and identification of major metabolites of this compound in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Affinity of this compound (JO 1016), tixocortol, cortisol acetate and cortisol for dexamethasone receptors of mouse thymus cells and rat renomedullary interstitial cells in culture. Correlation with their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of Tixocortol pivalate dosage in animal models to reduce side effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tixocortol pivalate in animal models. The focus is on refining dosage to minimize side effects while maintaining efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over other corticosteroids in animal models?
A1: The main advantage of this compound is its potent local anti-inflammatory effect with minimal systemic glucocorticoid side effects.[1][2] This is because this compound is rapidly metabolized into inactive compounds upon entering systemic circulation.[3] This characteristic significantly reduces the risk of common corticosteroid-related side effects like adrenal suppression, making it a valuable tool for localized inflammation studies.
Q2: What is the mechanism of action for this compound's anti-inflammatory effects?
A2: this compound, like other corticosteroids, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it can upregulate the expression of anti-inflammatory proteins and downregulate the expression of pro-inflammatory proteins, such as cytokines and chemokines.
Q3: What are the most commonly reported side effects of this compound in animal models?
A3: The most frequently documented side effect, particularly with topical application, is dose-dependent skin sensitization or allergic contact dermatitis.[4][5] Systemic side effects are generally not observed at therapeutic doses due to its rapid metabolism. However, at very high oral or subcutaneous doses, researchers should monitor for general signs of corticosteroid excess, although studies have shown minimal systemic activity even at high concentrations.
Q4: Is this compound stable in common experimental vehicles?
A4: Yes, studies have shown that this compound is stable in petrolatum and ethanolic solutions for at least one year under various storage conditions (room temperature, refrigerated, and deep-frozen). For aqueous suspensions for oral gavage, it is recommended to prepare the formulation fresh before each use to ensure homogeneity and prevent settling.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected systemic side effects (e.g., polyuria, polydipsia, weight changes) | - Dose is too high, leading to saturation of local metabolic pathways.- Accidental intravenous administration.- Incorrect formulation leading to enhanced systemic absorption. | - Review and recalculate the dose based on the animal's most recent body weight.- Ensure proper administration technique to avoid injection into a blood vessel.- Use a well-established vehicle and formulation protocol. Consider a pilot study with a lower dose. |
| Skin irritation or inflammation at the topical application or subcutaneous injection site | - Allergic contact dermatitis/sensitization, especially with repeated application.- The vehicle itself may be causing irritation.- High concentration of the compound in the formulation. | - Reduce the concentration of this compound in the formulation.- Include a vehicle-only control group to rule out vehicle-induced irritation.- For subcutaneous injections, ensure the pH of the solution is close to neutral and consider rotating injection sites. |
| Inconsistent or lack of efficacy in an inflammation model | - Poor local delivery or insufficient dose.- Degradation of the compound due to improper storage or formulation.- The chosen animal model is not responsive to glucocorticoid treatment. | - Ensure the administration technique delivers the compound directly to the site of inflammation.- Verify the concentration and stability of your formulation. Prepare fresh formulations if in doubt.- Review the literature to confirm that the inflammatory pathways in your model are sensitive to corticosteroid intervention. |
| Difficulty in preparing a homogenous suspension for oral gavage | - this compound has low aqueous solubility.- Inadequate mixing or lack of a suitable suspending agent. | - Use a vehicle containing a suspending agent such as methylcellulose (0.5-1% w/v) or carboxymethylcellulose.- Micronize the this compound powder to reduce particle size.- Use a vortex mixer or sonicator to ensure a uniform suspension immediately before administration. |
Data Summary Tables
Table 1: Dose-Response Data for this compound in a Guinea Pig Maximization Test (GPMT)
| Induction Concentration | Challenge Concentration | Sensitization Rate (48h) |
| Low to Intermediate | Intermediate to High | Highest Frequency of Positive Animals |
| Not specified | 1% | Higher positive reactions than 3% |
| Not specified | 3% | Lower positive reactions than 1% |
Table 2: Comparative Efficacy of this compound and Dexamethasone in a Carrageenan-Induced Pleurisy Model in Rats (Local Administration)
| Compound | Dose for 30% Inhibition of Exudate Volume (ID30) | Dose for 30% Inhibition of Leukocyte Count (ID30) |
| This compound | 12.4 µ g/pleural cavity | 83 µ g/pleural cavity |
| Dexamethasone | 0.7 µ g/pleural cavity | 2.6 µ g/pleural cavity |
Note: This data indicates that while this compound is effective locally, dexamethasone is more potent in this model.
Table 3: Pharmacokinetic Parameters of this compound vs. Cortisol in Rats
| Parameter | This compound | Cortisol |
| Plasma Clearance (Cl) | 33.3 L/h/kg | 4.7 L/h/kg |
| Volume of Distribution (Vd) | 21.7 L/kg | 1.9 L/kg |
| Oral Bioavailability | 0.10 - 0.20 | Complete |
Note: The higher plasma clearance and volume of distribution, along with low oral bioavailability, contribute to the lack of systemic activity of this compound compared to cortisol.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Oral Gavage in Rodents
Objective: To administer a defined dose of this compound orally to a rodent model.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose in sterile water
-
Mortar and pestle or homogenizer
-
Analytical balance
-
Stir plate and magnetic stir bar
-
Oral gavage needles (appropriate size for the animal)
-
Syringes
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired dose (mg/kg) and the number and weight of the animals. A typical dosing volume for mice is 10 mL/kg.
-
Weigh the this compound powder accurately using an analytical balance.
-
Prepare the 0.5% methylcellulose vehicle: Slowly add the methylcellulose powder to sterile water while stirring continuously to avoid clumping.
-
Create a suspension: Levigate the this compound powder with a small amount of the vehicle in a mortar to form a smooth paste. Gradually add the remaining vehicle while mixing continuously. Alternatively, use a homogenizer for a more uniform suspension.
-
Continuously stir the suspension on a stir plate at a low speed to maintain homogeneity until administration.
-
Administer the suspension via oral gavage using a proper restraint technique and a correctly sized gavage needle to prevent injury to the esophagus. Ensure the suspension is well-mixed immediately before drawing it into the syringe.
Protocol 2: Guinea Pig Maximization Test (GPMT) for Skin Sensitization
Objective: To assess the potential of this compound to cause allergic contact dermatitis. This protocol is based on the OECD Guideline 406.
Materials:
-
This compound
-
Vehicle (e.g., petrolatum, ethanol)
-
Freund's Complete Adjuvant (FCA)
-
Syringes and needles for intradermal injection
-
Occlusive patches
Procedure:
-
Induction Phase (Day 0):
-
Administer three pairs of intradermal injections into the shaved shoulder region of the guinea pigs:
-
1:1 mixture of FCA and sterile water
-
The test substance in the chosen vehicle
-
1:1 mixture of the test substance and FCA/water emulsion
-
-
-
Topical Induction (Day 7):
-
Apply the test substance in the vehicle topically to the same injection site. Cover with an occlusive patch for 48 hours.
-
-
Challenge Phase (Day 21):
-
Apply a non-irritating concentration of this compound in the vehicle to a shaved flank of the animal using an occlusive patch.
-
Apply a patch with the vehicle alone to a contralateral site as a control.
-
-
Evaluation (48 and 72 hours post-challenge):
-
Remove the patches after 24 hours.
-
Score the skin reactions at the challenge and control sites for erythema and edema at 24 and 48 hours after patch removal (which corresponds to 48 and 72 hours after the start of the challenge).
-
Visualizations
Caption: Glucocorticoid Receptor Signaling Pathway for this compound.
Caption: Experimental Workflow for this compound Dosage Refinement.
References
- 1. Pharmacological study of a new anti-inflammatory steroid, this compound (JO 1016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Comparative pharmacokinetic studies of this compound and cortisol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Local anti-inflammatory activities of tixocortol 21-pivalate, inhibition of prostaglandins and leukotrienes synthesis, in carrageenin-induced pleurisy. Reversion of effects by RU 486 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitization studies with mometasone furoate, this compound, and budesonide in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to control for vehicle effects in Tixocortol pivalate research studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tixocortol Pivalate. The following information is designed to help control for vehicle effects in research studies and address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is controlling for vehicle effects crucial in this compound research?
A1: The vehicle, the inactive substance that carries the active pharmaceutical ingredient (API), can have its own biological effects. In topical corticosteroid research, vehicles can influence skin hydration, barrier function, and even have mild anti-inflammatory properties.[1] Failing to account for these effects can lead to misinterpretation of the drug's true efficacy, potentially masking or exaggerating the activity of this compound. A vehicle control group, which receives the vehicle without the API, is therefore essential to isolate and accurately measure the pharmacological effects of this compound.
Q2: What are the most common types of vehicles used for topical this compound in preclinical studies?
A2: Common vehicles for topical corticosteroids like this compound include ointments, creams, gels, and lotions. Ointments are typically occlusive and can enhance drug penetration. Creams are emulsions of oil and water and are a common choice for their favorable cosmetic properties. Gels are semi-solid systems in which a liquid phase is constrained within a three-dimensional polymeric matrix. The choice of vehicle depends on the specific research question, the animal model being used, and the desired physicochemical properties of the formulation.
Q3: How can I select an appropriate vehicle for my this compound study?
A3: The ideal vehicle should be inert, non-toxic, and should not interfere with the assay being performed. Key considerations include:
-
Solubility and Stability: this compound should be soluble and stable in the chosen vehicle.
-
Penetration: The vehicle should allow for adequate penetration of this compound to the target site.
-
Animal Model: The vehicle should be well-tolerated by the animal model and not cause skin irritation or other adverse effects that could confound the results.
-
Study Objective: For example, if the goal is to maximize penetration, an ointment or a vehicle with penetration enhancers might be chosen.
It is advisable to conduct pilot studies to evaluate the compatibility and physical and chemical stability of this compound in the selected vehicle.
Q4: Can the vehicle itself have an anti-inflammatory effect?
A4: Yes, some vehicles, particularly those with emollient properties, can improve skin barrier function and hydration, leading to a reduction in inflammation.[1] This is why a vehicle-only control group is a critical component of any preclinical study on topical anti-inflammatory drugs. This allows researchers to subtract the non-specific anti-inflammatory effects of the vehicle from the observed effects in the drug-treated group.
Troubleshooting Guide
Issue 1: High variability in the response of the vehicle control group.
-
Possible Cause: Inconsistent application of the vehicle, variations in the skin condition of the animals, or inherent variability in the animal model.
-
Troubleshooting Steps:
-
Standardize Application: Ensure a consistent amount of vehicle is applied to the same skin area for each animal. Use of a positive displacement pipette can aid in accuracy.
-
Animal Selection: Use animals of the same age, sex, and genetic background. Acclimatize animals to the experimental conditions before starting the study.
-
Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual variability.
-
Blinding: The investigator assessing the outcomes should be blinded to the treatment groups to minimize bias.
-
Issue 2: The vehicle control group shows a significant anti-inflammatory effect, making it difficult to assess the efficacy of this compound.
-
Possible Cause: The vehicle itself has inherent anti-inflammatory properties or is significantly improving skin barrier function.
-
Troubleshooting Steps:
-
Re-evaluate Vehicle Composition: Consider if any components of the vehicle (e.g., certain oils, humectants) are known to have anti-inflammatory effects.
-
Test Alternative Vehicles: If possible, test a simpler, more inert vehicle (e.g., a simple ointment base) in a pilot study to see if the effect is diminished.
-
Dose-Response Study: Conduct a dose-response study for this compound. A clear dose-dependent effect will help to differentiate the specific activity of the drug from the non-specific effects of the vehicle.
-
Include a "No Treatment" Control: In addition to the vehicle control, a group that receives no treatment can help to quantify the baseline inflammation and the effect of the vehicle alone.
-
Issue 3: Unexpected skin reactions (e.g., irritation, erythema) are observed in the vehicle control group.
-
Possible Cause: One or more components of the vehicle are causing skin irritation in the chosen animal model.
-
Troubleshooting Steps:
-
Review Vehicle Ingredients: Check the literature for any known irritant properties of the vehicle components. Common culprits can include certain preservatives, emulsifiers, or penetration enhancers.
-
Patch Testing: Conduct a simple patch test with the vehicle on a small area of the animal's skin to confirm if it is the source of irritation.
-
Simplify the Vehicle: If the vehicle is complex, try to formulate a simpler version with fewer ingredients to identify the irritant.
-
Consult Formulation Experts: If the problem persists, consulting with a pharmaceutical formulation scientist may provide insights into alternative, less irritating vehicle options.
-
Data Presentation
Illustrative Comparison of Vehicle Effects on Corticosteroid Efficacy
The following table provides an illustrative example based on findings for hydrocortisone in this compound-positive patients, which can be conceptually applied to designing studies for this compound.[2][3][4] This data highlights the significant impact the vehicle can have on the biological response to a topical corticosteroid.
| Vehicle Type | Active Ingredient | Endpoint | Result | Reference |
| Cream | Hydrocortisone | Positive Repeated Open Application Test (ROAT) | 75% of patients showed a positive reaction | |
| Ointment | Hydrocortisone | Positive Repeated Open Application Test (ROAT) | 38% of patients showed a positive reaction | |
| Cream | Hydrocortisone | Positive Patch Test | 85% of patients showed a positive reaction | |
| Ointment | Hydrocortisone | Positive Patch Test | 7% of patients showed a positive reaction |
Note: This table is for illustrative purposes to demonstrate the importance of vehicle selection and is based on data for hydrocortisone. Similar comparative studies for this compound are encouraged.
Experimental Protocols
Protocol 1: Vasoconstrictor Assay (VCA) for Assessing Topical Corticosteroid Potency
The VCA is a common method to assess the potency of topical corticosteroids by measuring their ability to cause skin blanching.
-
Animal Model: Hairless mice or guinea pigs are commonly used.
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment.
-
Treatment Groups:
-
Group 1: this compound in the test vehicle.
-
Group 2: Vehicle alone (control).
-
Group 3: Positive control (a corticosteroid of known potency).
-
Group 4: Untreated control.
-
-
Application: Apply a standardized amount of each formulation to a defined area on the animal's flank.
-
Observation: Visually score the degree of vasoconstriction (blanching) at predetermined time points (e.g., 4, 8, 12, and 24 hours) using a graded scale (e.g., 0 = no blanching, 4 = maximal blanching).
-
Data Analysis: Compare the blanching scores between the this compound group and the vehicle control group.
Protocol 2: In Vivo Model of Skin Inflammation (e.g., Carrageenan-Induced Paw Edema)
This model is used to evaluate the anti-inflammatory activity of topical agents.
-
Animal Model: Rats or mice are typically used.
-
Induction of Inflammation: Inject a small volume of carrageenan solution into the plantar surface of the hind paw to induce localized inflammation and edema.
-
Treatment Groups:
-
Group 1: this compound in the test vehicle, applied topically to the paw.
-
Group 2: Vehicle alone (control), applied topically to the paw.
-
Group 3: Positive control (e.g., a known topical anti-inflammatory drug).
-
Group 4: Untreated control.
-
-
Application: Apply the treatments to the paw at a specified time before or after the carrageenan injection.
-
Measurement of Edema: Measure the paw volume or thickness at regular intervals (e.g., every hour for 6 hours) using a plethysmometer or calipers.
-
Data Analysis: Calculate the percentage of edema inhibition for the this compound group compared to the vehicle control group.
Visualizations
Caption: A typical experimental workflow for a vehicle-controlled preclinical study of this compound.
Caption: Simplified signaling pathway of this compound's anti-inflammatory action.
Caption: A logical flowchart for troubleshooting unexpected effects observed in the vehicle control group.
References
Validation & Comparative
Tixocortol Pivalate and Hydrocortisone: A Comparative Analysis of Anti-inflammatory Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the anti-inflammatory potencies of Tixocortol pivalate and Hydrocortisone. The information presented is collated from scientific literature and is intended to support research and development in the field of anti-inflammatory therapeutics.
Introduction
This compound is a synthetic corticosteroid characterized by its local anti-inflammatory effects with minimal systemic activity.[1][2] In contrast, hydrocortisone, the pharmaceutical form of cortisol, is a widely used corticosteroid with both topical and systemic anti-inflammatory properties. This guide explores the comparative anti-inflammatory potency of these two compounds, supported by experimental data, to assist researchers in their evaluation for various therapeutic applications.
Comparative Anti-inflammatory Potency
Scientific studies have established that the topical anti-inflammatory activity of this compound is comparable, and in some cases greater, than that of hydrocortisone acetate.[1] A key differentiator is this compound's significantly lower systemic glucocorticoid effect.[1][2]
Data Summary
The following tables summarize the available quantitative data comparing the anti-inflammatory potency of this compound and Hydrocortisone.
| Parameter | This compound | Hydrocortisone | Reference |
| Relative Glucocorticoid Receptor (GR) Binding Affinity | 0.16 | 0.20 | |
| Topical Anti-inflammatory Activity | Equal to or greater than hydrocortisone acetate | Standard | |
| Systemic Activity (Oral/Subcutaneous) | 60 to 300 times less active than hydrocortisone acetate | Standard |
Relative to Dexamethasone (affinity = 1) in mouse thymocytes.
| Assay | Compound | IC50 (mol/L) | Cell Type | Reference |
| Lymphocyte Proliferation Assay | Hydrocortisone | 7 x 10-8 | Human Peripheral Blood Mononuclear Cells (Steroid-Sensitive) |
IC50 value for this compound in a directly comparable lymphocyte proliferation assay was not available in the reviewed literature.
Mechanism of Action: Glucocorticoid Signaling Pathway
Both this compound and Hydrocortisone exert their anti-inflammatory effects through the classic glucocorticoid signaling pathway. This involves binding to the cytosolic glucocorticoid receptor (GR), which then translocates to the nucleus and modulates the transcription of target genes. This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators.
References
Tixocortol Pivalate: A Comparative Analysis of a Non-Systemic Corticosteroid in Preclinical Models
A detailed examination of preclinical data reveals Tixocortol pivalate (TP) as a potent locally-acting anti-inflammatory agent with significantly reduced systemic corticosteroid side effects compared to traditional glucocorticoids. This guide provides a comprehensive comparison with other corticosteroids, supported by experimental data, detailed protocols, and mechanistic diagrams to validate its non-systemic activity in animal models.
This compound, a 21-thiol derivative of hydrocortisone, has demonstrated a distinct pharmacological profile characterized by a separation of its local anti-inflammatory effects from systemic glucocorticoid and mineralocorticoid activities.[1][2] This unique property is primarily attributed to its rapid metabolism into inactive metabolites, which minimizes the systemic exposure and the associated adverse effects commonly seen with other corticosteroids.[1][3][4]
Comparative Efficacy and Systemic Activity
Preclinical studies consistently show that this compound exhibits comparable or even superior local anti-inflammatory potency to hydrocortisone acetate. However, when administered systemically (orally or subcutaneously), its activity is dramatically reduced, ranging from 60 to 300 times less active than hydrocortisone acetate. This stark difference highlights the localized nature of this compound's action.
In a carrageenan-induced pleurisy model in rats, locally administered this compound effectively reduced exudate volume and leukocyte migration. While dexamethasone was more potent on a microgram-for-microgram basis, this compound was completely inactive when administered orally at doses up to 1 g/kg, a dose at which dexamethasone shows significant systemic effects.
| Parameter | This compound (TP) | Hydrocortisone Acetate | Dexamethasone | Beclomethasone Dipropionate | Reference |
| Local Anti-inflammatory Activity | Similar or greater than hydrocortisone acetate | Standard | More potent than TP | Not directly compared in the same local model | |
| Systemic Glucocorticoid Activity (Oral/SC) | 60-300 times less active than hydrocortisone acetate | Standard | High | High | |
| ID30 for Exudate Volume (local admin.) | 12.4 µ g/pleural cavity | Not reported | 0.7 µ g/pleural cavity | Not reported | |
| ID30 for Leukocyte Count (local admin.) | 83 µ g/pleural cavity | Not reported | 2.6 µ g/pleural cavity | Not reported | |
| Effect on PGE2 and LTC4/D4 (local admin.) | Decreased levels | Not reported | Decreased levels | Not reported | |
| Stimulation of Collagenase Production | Slightly stimulatory only at high concentrations | Stimulatory at low levels | Not reported | Stimulatory at low levels | |
| HPA Axis Suppression | No measurable effect via oral, intrarectal, or intranasal routes | Induces changes | Induces changes | Not directly compared |
Experimental Protocols
Carrageenan-Induced Pleurisy in Rats
This model is utilized to assess local anti-inflammatory activity.
-
Animals: Male, inbred strain rats.
-
Induction of Pleurisy: An intrapleural injection of a carrageenan solution is administered to induce an inflammatory response.
-
Drug Administration:
-
Local: this compound, dexamethasone, or vehicle is administered directly into the pleural cavity.
-
Systemic: Drugs are administered orally.
-
-
Endpoint Measurement: After a set period, animals are euthanized, and the pleural exudate is collected. The volume of the exudate and the total leukocyte count are measured. Levels of inflammatory mediators like prostaglandins (PGE2) and leukotrienes (LTC4/D4) in the exudate are quantified by radioimmunoassay (RIA).
-
Data Analysis: The inhibitory dose producing 30% inhibition (ID30) is calculated for each parameter.
Collagen Metabolism in Mouse Calvariae
This ex vivo model assesses the potential for corticosteroids to cause degenerative changes in connective tissue.
-
Tissue Culture: Calvariae (skull caps) are dissected from mice and cultured in a suitable medium.
-
Drug Treatment: The explants are treated with varying concentrations of this compound, hydrocortisone acetate, or beclomethasone dipropionate.
-
Endpoint Measurement:
-
Collagen Content: The hydroxyproline content of the tissue, a key component of collagen, is measured to determine collagen synthesis.
-
Collagenase Activity: The amount of collagenase and its inhibitor in the culture medium is determined by radio-assays.
-
-
Data Analysis: Dose-response curves are generated to compare the effects of the different corticosteroids on collagen metabolism.
Mechanism of Action and Non-Systemic Profile
This compound exerts its anti-inflammatory effects through binding to the glucocorticoid receptor (GR), which is confirmed by the reversal of its effects by the GR antagonist RU 486. Its affinity for the GR is comparable to that of cortisol acetate.
The key to its non-systemic nature lies in its rapid and extensive metabolism. Following administration, this compound is quickly transformed in the liver and red blood cells into inactive metabolites. This rapid inactivation prevents the drug from reaching systemic circulation in sufficient concentrations to cause significant glucocorticoid side effects, such as hypothalamic-pituitary-adrenal (HPA) axis suppression. Studies in humans have shown no changes in plasma cortisol or leukocyte counts after oral, intrarectal, or intranasal administration of this compound, whereas systemic corticosteroids like dexamethasone and betamethasone produced measurable changes.
Caption: Experimental workflow for comparing the local and systemic activities of this compound with a standard systemic corticosteroid.
Caption: Simplified signaling pathway of this compound's local anti-inflammatory action via the glucocorticoid receptor.
Caption: Logical flow illustrating how rapid metabolism leads to the non-systemic activity of this compound.
References
Tixocortol Pivalate: A Comparative Analysis of Cross-Reactivity with Group A Corticosteroids
For Immediate Release
This guide provides a detailed comparison of the cross-reactivity profile of tixocortol pivalate with other Group A corticosteroids. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer a clear understanding of the immunological interactions between these structurally related compounds. This compound is a cornerstone in the diagnosis of corticosteroid contact allergy, serving as a primary screening agent for sensitization to hydrocortisone and other Group A steroids.
Cross-Reactivity Profile of this compound
This compound, a non-halogenated corticosteroid ester, is classified as a Group A corticosteroid. This group also includes hydrocortisone, prednisolone, and methylprednisolone. Allergic cross-reactivity among corticosteroids is a significant clinical concern, and understanding these patterns is crucial for accurate diagnosis and patient management. Experimental evidence, primarily from patch testing in sensitized individuals, demonstrates a high degree of cross-reactivity between this compound and other Group A corticosteroids, particularly hydrocortisone.
Studies have consistently shown that patients with a confirmed allergy to this compound frequently exhibit co-reactivity to hydrocortisone.[1][2][3] In one study involving 11 patients allergic to this compound, all 11 also reacted to hydrocortisone upon patch testing.[2][3] This strong correlation underscores the utility of this compound as a reliable marker for hydrocortisone sensitivity. The molecular resemblance between this compound and hydrocortisone is considered a key factor in this cross-reactivity.
While cross-reactivity within Group A is well-established, reactions to corticosteroids in other groups, such as budesonide (Group B), are less common and suggest sensitization to different molecular determinants. Statistical analyses have confirmed a definite association between this compound and hydrocortisone allergies.
Quantitative Data Summary
The following table summarizes the cross-reactivity data from patch test studies in patients sensitized to this compound.
| Corticosteroid Tested | Corticosteroid Group | Number of this compound-Allergic Patients Tested | Number of Patients with Positive Reaction | Percentage of Cross-Reactivity (%) |
| Hydrocortisone | A | 11 | 11 | 100% |
Data extracted from a study by Isaksson et al., where all 11 patients allergic to this compound also reacted to hydrocortisone.
Experimental Protocols
The primary method for evaluating corticosteroid cross-reactivity is the patch test . Below is a generalized protocol based on standard clinical and research practices.
Patch Test Protocol for Corticosteroid Cross-Reactivity
-
Subject Selection: Patients with a suspected or confirmed allergic contact dermatitis to a corticosteroid, often identified through a positive patch test to this compound from a standard series.
-
Allergen Preparation:
-
The corticosteroids to be tested (e.g., this compound, hydrocortisone, prednisolone) are prepared in a suitable vehicle, typically petrolatum (pet.) or ethanol, at standardized concentrations. For example, this compound is often tested at 0.1% in petrolatum.
-
Serial dilutions of the allergens may be prepared to assess the dose-response relationship.
-
-
Patch Application:
-
Small amounts of the prepared allergens are applied to individual Finn Chambers® on Scanpor® tape or a similar patch test system.
-
The patches are then applied to the upper back of the patient.
-
The location of each allergen is carefully mapped.
-
-
Patch Removal and Readings:
-
The patches are left in place for 48 hours (D2).
-
The initial reading is performed 30-60 minutes after patch removal.
-
Subsequent readings are typically performed at 72 hours (D3) or 96 hours (D4), and sometimes up to 7 days (D7) to detect late reactions.
-
-
Interpretation of Results:
-
Reactions are graded according to the International Contact Dermatitis Research Group (ICDRG) criteria:
-
?+ = doubtful reaction (faint erythema)
-
+ = weak positive reaction (erythema, infiltration, possibly papules)
-
++ = strong positive reaction (erythema, infiltration, papules, vesicles)
-
+++ = extreme positive reaction (intense erythema, infiltration, coalescing vesicles, bullae)
-
-
A positive reaction indicates sensitization to the specific corticosteroid. Cross-reactivity is determined when a patient known to be allergic to one corticosteroid shows a positive reaction to another structurally related corticosteroid.
-
Another method used in preclinical studies is the Guinea Pig Maximization Test (GPMT) , which is an in vivo model to assess the sensitization potential of a substance.
Corticosteroid Classification and Cross-Reactivity Pathway
The following diagram illustrates the classification of corticosteroids into different groups and highlights the significant cross-reactivity between this compound and other Group A corticosteroids.
Caption: Corticosteroid groups and this compound cross-reactivity.
References
Tixocortol Pivalate: Unraveling its Glucocorticoid Receptor-Mediated Pathway for Localized Anti-Inflammatory Action
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of available scientific literature confirms that Tixocortol pivalate, a topical corticosteroid, exerts its anti-inflammatory effects through the well-established glucocorticoid receptor (GR)-mediated signaling pathway. This guide provides a detailed comparison with other prominent glucocorticoids, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear understanding of its mechanism of action and therapeutic advantages.
This compound is recognized as a glucocorticoid receptor agonist.[1][2] Its topical anti-inflammatory potency is comparable to that of hydrocortisone.[3] A key characteristic of this compound is its localized action with minimal systemic side effects.[3][4] This is attributed to its rapid and extensive metabolism into inactive metabolites that exhibit no binding affinity for the glucocorticoid receptor, thereby preventing systemic glucocorticoid effects.
Comparative Analysis of Glucocorticoid Potency
| Glucocorticoid | Assay Type | Cell Line | Endpoint | EC50 / IC50 (M) |
| Dexamethasone | Transactivation (β2-receptor induction) | A549 | Protein Expression | 3.6 x 10⁻⁸ |
| Transrepression (GM-CSF release inhibition) | A549 | Cytokine Release | 2.2 x 10⁻⁹ | |
| Transrepression (NF-κB inhibition) | A549 | Luciferase Activity | 0.5 x 10⁻⁹ | |
| Budesonide | Transactivation (β2-receptor induction) | A549 | Protein Expression | 1.1 x 10⁻⁹ |
| Transrepression (GM-CSF release inhibition) | A549 | Cytokine Release | 5.0 x 10⁻¹¹ | |
| Transrepression (NF-κB inhibition) | A549 | Luciferase Activity | 2.7 x 10⁻¹¹ | |
| Fluticasone Propionate | Transactivation (β2-receptor induction) | A549 | Protein Expression | 9.8 x 10⁻¹⁰ |
| Transrepression (GM-CSF release inhibition) | A549 | Cytokine Release | 1.8 x 10⁻¹¹ | |
| Transrepression (NF-κB inhibition) | A549 | Luciferase Activity | 0.5 x 10⁻¹¹ | |
| Mometasone Furoate | Receptor Binding Affinity (Relative to Dexamethasone) | Recombinant Human GR | Binding | Higher than Dexamethasone |
| Transactivation | CV-1 | Gene Expression | More potent than Dexamethasone |
Note: Lower EC50/IC50 values indicate higher potency.
The Glucocorticoid Receptor Signaling Pathway
The anti-inflammatory effects of this compound are initiated by its binding to the cytosolic glucocorticoid receptor. This binding event triggers a conformational change in the receptor, leading to its dissociation from a chaperone protein complex. The activated receptor-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs). This interaction modulates the transcription of target genes, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators.
Caption: Glucocorticoid receptor-mediated pathway of this compound.
Experimental Protocols
Confirmation of a compound's activity via the glucocorticoid receptor pathway typically involves a combination of binding and functional assays.
Glucocorticoid Receptor Competitive Binding Assay
Objective: To determine the binding affinity of a test compound (e.g., this compound) to the glucocorticoid receptor.
Principle: This assay measures the ability of an unlabeled test compound to compete with a labeled ligand (radiolabeled or fluorescent) for binding to the GR. The concentration of the test compound that inhibits 50% of the labeled ligand binding is the IC50 value, which can be used to calculate the inhibitory constant (Ki).
Generalized Protocol:
-
Receptor Source: Prepare a source of glucocorticoid receptors, typically from a cell lysate (e.g., from A549 cells) or using a purified recombinant human GR.
-
Labeled Ligand: A known high-affinity glucocorticoid receptor ligand, such as [³H]-dexamethasone (for radioligand binding) or a fluorescently labeled glucocorticoid (for fluorescence polarization), is used at a fixed concentration.
-
Competition: Incubate the receptor, labeled ligand, and varying concentrations of the unlabeled test compound.
-
Separation: Separate the receptor-bound from the free labeled ligand. For radioligand assays, this is often achieved by filtration through a glass fiber filter. For fluorescence polarization, no separation step is needed.
-
Detection: Quantify the amount of bound labeled ligand. For radiolabeling, this is done using a scintillation counter. For fluorescence polarization, a plate reader measures the change in polarization.
-
Data Analysis: Plot the percentage of bound labeled ligand against the concentration of the test compound to determine the IC50 value.
Caption: Workflow for a glucocorticoid receptor competitive binding assay.
Glucocorticoid Receptor Transactivation Assay
Objective: To measure the ability of a test compound to activate the transcriptional activity of the glucocorticoid receptor.
Principle: This cell-based assay utilizes a reporter gene (e.g., luciferase) under the control of a promoter containing glucocorticoid response elements (GREs). When a GR agonist activates the receptor, the receptor-ligand complex binds to the GREs and drives the expression of the reporter gene, which can be quantified.
Generalized Protocol:
-
Cell Culture: Use a suitable cell line (e.g., A549 or HEK293) that endogenously or exogenously expresses the glucocorticoid receptor.
-
Transfection: Transfect the cells with a plasmid vector containing a GRE-driven reporter gene (e.g., pGRE-Luc).
-
Treatment: Treat the transfected cells with varying concentrations of the test compound (e.g., this compound) and a known agonist as a positive control (e.g., dexamethasone).
-
Lysis and Assay: After an incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Data Analysis: Plot the reporter activity against the concentration of the test compound to determine the EC50 value, which is the concentration that produces 50% of the maximal response.
Caption: Workflow for a glucocorticoid receptor transactivation assay.
Conclusion
The available evidence strongly supports that this compound functions as a glucocorticoid receptor agonist, mediating its anti-inflammatory effects through the classical GR signaling pathway. Its unique pharmacokinetic profile, characterized by rapid metabolism to inactive forms, confines its activity to the site of application, thereby offering a favorable safety profile with minimal systemic glucocorticoid side effects. While direct comparative binding affinity data remains an area for further investigation, its established topical equivalence to hydrocortisone and the understanding of its metabolic fate provide a solid foundation for its rational use in localized inflammatory conditions.
References
- 1. This compound | C26H38O5S | CID 15052414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tixocortol | C21H30O4S | CID 162955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, a corticosteroid with no systemic glucocorticoid effect after oral, intrarectal, and intranasal application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
A Comparative Analysis of the Metabolic Stability of Tixocortol Pivalate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic stability of Tixocortol pivalate, a locally acting corticosteroid, and its analogs, Budesonide and Fluticasone propionate. The information presented herein is intended to support research and development efforts in the field of corticosteroid drugs by providing a consolidated resource on their metabolic profiles, supported by experimental data and detailed methodologies.
This compound is recognized for its potent topical anti-inflammatory effects with minimal systemic glucocorticoid activity.[1] This favorable safety profile is attributed to its rapid and extensive metabolism into inactive metabolites.[2] Understanding the metabolic stability of this compound in comparison to other locally acting corticosteroids, such as Budesonide and Fluticasone propionate, is crucial for the design of new analogs with optimized therapeutic indices.
Executive Summary of Metabolic Stability
The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and, consequently, its efficacy and safety. In vitro assays using human liver microsomes or hepatocytes are standard methods to assess metabolic stability by determining parameters such as half-life (t½) and intrinsic clearance (CLint).[3]
In contrast, quantitative data for Budesonide and Fluticasone propionate are available and are presented below for a comparative assessment. Both are also subject to extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.
Comparative Metabolic Stability Data
The following table summarizes the available in vitro metabolic stability data for this compound's analogs in human liver microsomes. Due to the lack of specific numerical data for this compound, its stability is characterized qualitatively based on existing literature.
| Compound | In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint) | Primary Metabolizing Enzyme |
| This compound | Human Liver Microsomes | Very Short (qualitative) | Very High (qualitative) | Esterases, CYP enzymes |
| Budesonide | Human Liver Microsomes | - | - | CYP3A4 |
| Fluticasone propionate | Human Liver Microsomes | ~13.7 (with CYP3A4) | Km: ~5 µM | CYP3A4 |
Note: The half-life of Fluticasone propionate was determined in vitro using recombinant CYP3A4.
Metabolic Pathways and Inactivation
The metabolic pathways of this compound are distinct from its analogs, contributing to its rapid inactivation.
This compound is a prodrug that is first hydrolyzed by esterases to its active form, Tixocortol. Tixocortol then undergoes extensive metabolism through several pathways:
-
Reduction of the 3-keto, delta 4 system.
-
Reduction of the C-20 carbonyl group.
-
Oxidation of the C-11 alcohol.
-
Cleavage of the side chain at C-17.
-
Metabolism of the C-21 thiol ester to methylthio, methylsulfinyl, and methylsulfonyl derivatives.
-
Reductive cleavage of the C-21-S bond.
Crucially, the resulting metabolites have no affinity for the glucocorticoid receptor, rendering them inactive.
Budesonide is metabolized by CYP3A4 to two main, less active metabolites: 16α-hydroxyprednisolone and 6β-hydroxybudesonide.
Fluticasone propionate is also metabolized by CYP3A4, primarily to an inactive 17β-carboxylic acid derivative.
Metabolic activation and inactivation pathways.
Experimental Protocols
The following protocols are representative of the methods used to determine the in vitro metabolic stability of corticosteroids.
In Vitro Metabolic Stability Assay in Human Liver Microsomes
This assay determines the rate of disappearance of a test compound upon incubation with human liver microsomes.
1. Materials:
-
Pooled human liver microsomes (e.g., from XenoTech)
-
Test compounds (this compound, Budesonide, Fluticasone propionate)
-
Positive control compounds with known metabolic stability (e.g., Dextromethorphan, Midazolam)
-
100 mM Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) for reaction termination
-
Internal standard (for LC-MS/MS analysis)
2. Procedure:
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
Prepare the incubation mixture by adding human liver microsomes (final concentration e.g., 0.5 mg/mL) to the potassium phosphate buffer.
-
Add the test compound to the incubation mixture to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
3. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume in µL / mg of microsomal protein).
Workflow for in vitro metabolic stability assay.
LC-MS/MS Quantification of Corticosteroids
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of corticosteroids and their metabolites due to its high sensitivity and specificity.
1. Sample Preparation:
-
Protein precipitation is a common method for in vitro samples. As described above, the reaction is terminated with cold acetonitrile, which also serves to precipitate the microsomal proteins.
-
The supernatant is then directly injected into the LC-MS/MS system or further diluted if necessary.
2. Liquid Chromatography:
-
A C18 reverse-phase column is typically used for the separation of corticosteroids.
-
A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with a small amount of formic acid to improve ionization, is employed.
3. Mass Spectrometry:
-
Electrospray ionization (ESI) in positive ion mode is generally used for the detection of corticosteroids.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves monitoring a specific precursor ion to product ion transition for each analyte and the internal standard.
Conclusion
References
- 1. Pharmacological study of a new anti-inflammatory steroid, this compound (JO 1016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Use of intrinsic clearance for prediction of human hepatic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and identification of major metabolites of this compound in human urine [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative pharmacokinetic studies of this compound and cortisol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Tixocortol Pivalate as a Screening Tool for Corticosteroid Allergy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Corticosteroid allergy presents a significant diagnostic challenge in dermatology and allergy practice. Identifying the specific causative agent is crucial for patient management and the development of safer therapeutic alternatives. Tixocortol pivalate has emerged as a key screening tool for detecting delayed-type hypersensitivity reactions to corticosteroids. This guide provides a comprehensive comparison of this compound with other screening agents, supported by experimental data and detailed methodologies, to aid researchers and clinicians in validating its use.
Introduction to Corticosteroid Allergy and Screening
Allergic contact dermatitis (ACD) from corticosteroids is a T-cell mediated, delayed-type hypersensitivity reaction.[1][2] Paradoxically, the very agents used to treat inflammatory skin conditions can themselves elicit an allergic response. The diagnosis is often complicated by the anti-inflammatory properties of corticosteroids, which can mask the initial signs of allergy.[3][4]
To address this, screening with specific corticosteroid markers via patch testing is the gold standard for diagnosis.[4] this compound, a Group A corticosteroid, is widely recognized as a primary screening agent due to its ability to detect sensitivity to hydrocortisone and related molecules. However, its efficacy is often evaluated in conjunction with other corticosteroids, such as budesonide (Group B), to broaden the spectrum of detection.
Comparative Analysis of Screening Agents
The selection of appropriate screening agents is critical for the accurate diagnosis of corticosteroid allergy. The following tables summarize the performance of this compound in comparison to other commonly used corticosteroid markers based on prevalence of positive patch test reactions and detection rates from various studies.
Table 1: Prevalence of Positive Patch Test Reactions to Corticosteroid Screening Agents
| Study (Year) | Patient Population | This compound | Budesonide | Hydrocortisone-17-Butyrate |
| Lauerma et al. (1991) | 727 patients with suspected contact dermatitis | 3.9% | - | 1.4% |
| North American Contact Dermatitis Group (2007-2014) | 17,978 patients | 2.26% | 0.87% | 0.43% |
| Svendsen et al. (2022) | 185 patients with suspected corticosteroid allergy | 1.6% | 1.2% | 1.0% |
| Spanish Registry (2022-2023) | 4338 patients | 0.21% | 0.55% | - |
Table 2: Detection Rates of Corticosteroid Allergy by Screening Agents
| Study (Year) | Key Finding |
| Mayo Clinic (2000-2005) | This compound alone detected less than 50% of corticosteroid allergies. The standard series screens (including this compound) identified 74% of cases detected by an extended corticosteroid series. |
| Seukeran et al. (1997) | Patch tests with this compound and budesonide detected all patients allergic to hydrocortisone and budesonide, respectively, in their study cohort. |
| Svendsen et al. (2022) | The combination of budesonide, hydrocortisone-17-butyrate, and tixocortol-21-pivalate are sensitive corticosteroid markers. |
Cross-Reactivity Patterns
Understanding the cross-reactivity between different corticosteroids is essential for interpreting patch test results and providing appropriate patient advice. Corticosteroids are often classified into groups based on their chemical structure, which can help predict potential cross-reactions.
Table 3: Corticosteroid Classification and Cross-Reactivity
| Group | Representative Allergen | Common Cross-Reacting Corticosteroids within the Group | Known Cross-Reactivity with Other Groups |
| A | This compound, Hydrocortisone | Prednisolone, Methylprednisolone | Group D2 |
| B | Budesonide, Triamcinolone acetonide | Fluocinonide, Desonide | Group D2 |
| C | Betamethasone dipropionate, Dexamethasone | Mometasone furoate, Fluticasone propionate | Low |
| D1 | Clobetasol propionate, Betamethasone valerate | Halobetasol propionate | Low |
| D2 | Hydrocortisone-17-butyrate | Prednicarbate, Mometasone furoate | Group A, Group B |
This table is a simplified representation. Cross-reactivity patterns can be complex and may not always align perfectly with these classifications.
Experimental Protocols
Standardized patch testing methodology is crucial for obtaining reliable and reproducible results. The following table outlines a typical experimental protocol for corticosteroid allergy screening.
Table 4: Standardized Patch Test Protocol for Corticosteroid Allergy Screening
| Parameter | Protocol |
| Allergens | This compound 0.1% in petrolatum, Budesonide 0.1% in petrolatum. Additional corticosteroids from a standard series may be included based on clinical suspicion. |
| Application | Allergens are applied in Finn Chambers® on Scanpor® tape to the upper back of the patient. |
| Occlusion Time | 48 hours. |
| Readings | Initial reading at 48 hours (D2). Subsequent readings at 72 or 96 hours (D3 or D4). A late reading at 7 days (D7) is often recommended for corticosteroids to avoid false-negative results. |
| Interpretation | Reactions are graded according to the International Contact Dermatitis Research Group (ICDRG) criteria: ?+ for doubtful reaction, + for weak (non-vesicular) reaction, ++ for strong (edematous or vesicular) reaction, and +++ for extreme (bullous or ulcerative) reaction. |
Visualizing the Diagnostic Workflow and Pathophysiology
Diagram 1: Corticosteroid Allergy Screening Workflow
Caption: Workflow for corticosteroid allergy diagnosis.
Diagram 2: Simplified Signaling Pathway of Corticosteroid-Induced Allergic Contact Dermatitis
Caption: Corticosteroid haptenization and T-cell activation.
Conclusion
This compound is an invaluable tool for the initial screening of corticosteroid allergy, particularly for identifying sensitivity to hydrocortisone-type molecules (Group A). However, the evidence strongly suggests that for comprehensive and accurate diagnosis, it should be used as part of a broader panel of corticosteroid markers, including budesonide. The complex patterns of cross-reactivity underscore the importance of follow-up testing with an extended series in patients with a positive initial screen. For researchers and drug development professionals, understanding the predictive value and limitations of this compound is crucial for designing studies on corticosteroid hypersensitivity and for the development of novel, less allergenic anti-inflammatory compounds. Continued research into the molecular mechanisms of corticosteroid hapten formation and T-cell activation will further refine diagnostic strategies and therapeutic interventions.
References
- 1. Allergic contact dermatitis to corticosteroids: experience of a referral clinic from 2014 to 2018 | Anais Brasileiros de Dermatologia [anaisdedermatologia.org.br]
- 2. Hapten-Induced Contact Hypersensitivity, Autoimmune Reactions, and Tumor Regression: Plausibility of Mediating Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn-uat.mdedge.com [cdn-uat.mdedge.com]
- 4. dermnetnz.org [dermnetnz.org]
Efficacy comparison of Tixocortol pivalate with novel anti-inflammatory compounds
A Comparative Guide for Researchers and Drug Development Professionals
In the dynamic landscape of anti-inflammatory drug discovery, researchers continually seek compounds with improved efficacy and safety profiles. This guide provides a comprehensive comparison of the established corticosteroid, Tixocortol pivalate, with a selection of novel anti-inflammatory compounds that have emerged in recent years. By presenting available quantitative data, detailing experimental methodologies, and visualizing key pathways, this document aims to equip researchers, scientists, and drug development professionals with the information needed to make informed decisions in their work.
Executive Summary
This compound is a locally acting corticosteroid with anti-inflammatory properties comparable to or greater than hydrocortisone when applied topically, but with significantly lower systemic activity.[1][2] This localized action minimizes the risk of systemic side effects commonly associated with corticosteroids.[1][3] In recent years, novel anti-inflammatory agents have been developed, targeting different mechanisms of the inflammatory cascade. This guide focuses on a comparative analysis of this compound against three such novel compounds:
-
ADS032: A dual inhibitor of the NLRP1 and NLRP3 inflammasomes.
-
AG5: A synthetic derivative of andrographolide that acts as a caspase-1 inhibitor.
-
Curcumin Analogs: Modified versions of the natural compound curcumin with enhanced anti-inflammatory properties.
This comparison will delve into their mechanisms of action, present available quantitative efficacy data from in vitro and in vivo studies, and provide an overview of the experimental protocols used to generate this data.
Mechanism of Action
The anti-inflammatory effects of these compounds stem from their distinct interactions with key signaling pathways involved in the inflammatory response.
This compound: As a corticosteroid, this compound's primary mechanism of action involves the glucocorticoid receptor (GR). Upon binding to the GR, the complex translocates to the nucleus and modulates gene expression. This leads to the inhibition of pro-inflammatory mediators such as prostaglandins and leukotrienes.[4] It is suggested that its local action is partly due to its ability to inhibit phospholipase A2 (PLA2), a key enzyme in the arachidonic acid cascade.
ADS032: This novel compound takes a targeted approach by inhibiting both the NLRP1 and NLRP3 inflammasomes. These multi-protein complexes are crucial for the activation of caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β and IL-18 into their active forms. By blocking these inflammasomes, ADS032 effectively reduces the production of these potent inflammatory mediators.
AG5: As a caspase-1 inhibitor, AG5 directly targets the enzyme responsible for the maturation of IL-1β and IL-18. This mechanism is downstream of inflammasome activation, providing a direct blockade of the final step in the production of these key cytokines.
Curcumin and its Analogs: Curcumin, a natural polyphenol, exerts its anti-inflammatory effects through multiple pathways. It is known to inhibit the transcription factor NF-κB, a central regulator of the inflammatory response. By suppressing NF-κB, curcumin and its analogs can downregulate the expression of a wide range of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.
Signaling Pathway Diagrams
To visually represent these mechanisms, the following diagrams were generated using Graphviz (DOT language).
Caption: Simplified signaling pathway of inflammation and points of intervention for this compound and novel compounds.
Quantitative Data Presentation
The following tables summarize the available quantitative data for the anti-inflammatory efficacy of this compound and the novel compounds.
Table 1: In Vitro Anti-Inflammatory Activity
| Compound | Assay | Target | IC50 / Inhibition | Reference |
| This compound | Carrageenan-induced pleurisy (in vivo) | Exudate volume | ID30 = 12.4 µ g/cavity | |
| Carrageenan-induced pleurisy (in vivo) | Leukocyte count | ID30 = 83 µ g/cavity | ||
| Carrageenan-induced pleurisy (in vivo) | PGE2 levels | 28% inhibition at 50 µ g/cavity | ||
| Carrageenan-induced pleurisy (in vivo) | LTC4/D4 levels | 63% inhibition at 50 µ g/cavity | ||
| ADS032 | IL-1β Secretion (LPS-primed iBMDMs) | NLRP3 | ~30 µM | |
| IL-1β Secretion (L18-MDP-induced iBMDMs) | NLRP1 | ~30 µM | ||
| AG5 (as a Caspase-1 Inhibitor) | Caspase-1 Inhibition (comparative data) | Caspase-1 | VX-765 IC50 = 530 nM | |
| Curcumin Analogs | TNF-α and IL-6 release (LPS-stimulated RAW 264.7) | Cytokine Release | Dose-dependent inhibition | |
| NO Production (LPS-stimulated RAW 246.7) | NO Production | Significant attenuation |
Table 2: In Vivo Anti-Inflammatory Activity
| Compound | Model | Effect | Reference |
| This compound | Carrageenan-induced paw edema | Similar or greater activity than hydrocortisone (topical) | |
| ADS032 | LPS-induced septic shock (mice) | Reduced serum IL-1β and TNF-α | |
| Acute silicosis (mice) | Reduced pulmonary inflammation | ||
| AG5 | SARS-CoV-2-infected humanized mice | Inhibition of cytokine storm |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of these anti-inflammatory compounds.
In Vitro Assays
1. LPS-Induced Cytokine Release in Macrophages
-
Objective: To assess the ability of a compound to inhibit the production of pro-inflammatory cytokines in response to a bacterial endotoxin.
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs).
-
Protocol:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of the test compound for a specified period (e.g., 1 hour).
-
Inflammation is induced by adding Lipopolysaccharide (LPS) to the cell culture medium.
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cytokine production by 50%, is calculated.
Caption: Workflow for LPS-induced cytokine release assay.
2. Caspase-1 Inhibition Assay
-
Objective: To determine the inhibitory activity of a compound against caspase-1.
-
Principle: A fluorogenic or colorimetric substrate specific for caspase-1 is used. Cleavage of the substrate by the enzyme releases a detectable signal.
-
Protocol:
-
Recombinant human caspase-1 is incubated with various concentrations of the test compound.
-
A specific caspase-1 substrate (e.g., Ac-WEHD-AFC) is added.
-
The reaction is incubated at 37°C.
-
The fluorescence or absorbance is measured over time.
-
-
Data Analysis: The rate of substrate cleavage is calculated, and the IC50 value for caspase-1 inhibition is determined.
In Vivo Assays
1. Carrageenan-Induced Paw Edema
-
Objective: To evaluate the in vivo anti-inflammatory activity of a compound in an acute inflammation model.
-
Animal Model: Rats or mice.
-
Protocol:
-
The basal volume of the animal's hind paw is measured using a plethysmometer.
-
The test compound is administered, typically orally or topically.
-
After a set period, a sub-plantar injection of carrageenan is administered into the hind paw to induce inflammation.
-
The paw volume is measured at various time points after carrageenan injection.
-
-
Data Analysis: The percentage of edema inhibition by the test compound is calculated by comparing the increase in paw volume in the treated group to the control group.
Caption: Workflow for carrageenan-induced paw edema model.
2. LPS-Induced Systemic Inflammation (Septic Shock Model)
-
Objective: To assess the efficacy of a compound in a model of systemic inflammation.
-
Animal Model: Mice.
-
Protocol:
-
Mice are treated with the test compound or vehicle.
-
A lethal or sub-lethal dose of LPS is administered intraperitoneally (i.p.).
-
Survival is monitored over time.
-
At specific time points, blood is collected to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β).
-
-
Data Analysis: Survival curves are compared between treated and control groups. Cytokine levels are also compared to assess the compound's ability to dampen the systemic inflammatory response.
Discussion and Future Directions
This comparative guide highlights the distinct mechanistic approaches of novel anti-inflammatory compounds compared to the established corticosteroid, this compound. While this compound offers broad, localized anti-inflammatory action with minimal systemic effects, the newer agents provide highly targeted inhibition of specific components of the inflammatory cascade.
-
ADS032 represents a promising strategy for diseases where NLRP1 and NLRP3 inflammasomes are key drivers of pathology. Its dual-inhibitory action could offer a more comprehensive blockade of inflammasome-driven inflammation.
-
AG5 , by targeting caspase-1, offers a direct way to block the production of mature IL-1β and IL-18, cytokines central to many inflammatory conditions.
-
Curcumin analogs continue to be an area of active research, with the potential for broad-spectrum anti-inflammatory effects through the modulation of the master inflammatory regulator, NF-κB.
For a more complete and direct comparison, further head-to-head studies are warranted. Specifically, obtaining quantitative data (IC50 values) for this compound in standardized in vitro assays, such as LPS-induced cytokine release in macrophages, would be highly valuable. Similarly, more extensive in vivo studies directly comparing the efficacy of these novel compounds against this compound in relevant disease models are needed.
The information presented in this guide serves as a valuable resource for researchers and drug development professionals, providing a foundation for further investigation and the strategic design of next-generation anti-inflammatory therapies.
References
- 1. The Therapeutic Potential of Andrographolide and Its Derivatives in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Modifications of Andrographolide Targeting New Potential Anticancer Drug Candidates: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological study of a new anti-inflammatory steroid, this compound (JO 1016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a corticosteroid with no systemic glucocorticoid effect after oral, intrarectal, and intranasal application - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Transcriptomic Signatures: A Comparative Analysis of Tixocortol Pivalate and Other Steroids
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the differential gene expression profiles induced by Tixocortol pivalate versus other commonly used corticosteroids. While direct, comprehensive transcriptomic data for this compound is not extensively available in public databases, this guide synthesizes known mechanisms of glucocorticoid action and data from related steroids to offer a predictive comparison and a framework for future research.
This compound, a synthetic corticosteroid, is structurally related to hydrocortisone and is characterized by its potent local anti-inflammatory effects with minimal systemic absorption.[1][2] Like other corticosteroids, its mechanism of action involves binding to the glucocorticoid receptor (GR), which leads to broad changes in gene expression.[3][4] This guide delves into the established signaling pathways of glucocorticoids and presents a framework for assessing the unique transcriptomic footprint of this compound.
Glucocorticoid Receptor Signaling and Gene Regulation
Corticosteroids exert their effects by binding to the cytosolic Glucocorticoid Receptor (GR). Upon ligand binding, the receptor-ligand complex translocates to the nucleus, where it modulates gene expression through several mechanisms[3]:
-
Transactivation: The GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.
-
Transrepression: The GR can interfere with the function of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), thereby repressing the expression of inflammatory genes. This interaction can occur through direct protein-protein binding or by competing for essential co-activator proteins.
The differential effects of various steroids on gene expression can be attributed to differences in their affinity for the GR, their pharmacokinetic properties, and their ability to recruit co-regulatory proteins.
Comparative Data on Gene Expression
Due to the lack of direct comparative transcriptomic studies for this compound, the following table provides a predictive summary based on its known properties and data from structurally similar or commonly used corticosteroids. This table is intended to serve as a hypothetical framework for future experimental validation.
| Feature | This compound (Predicted) | Hydrocortisone | Dexamethasone |
| Relative Anti-inflammatory Potency | Low to Moderate | 1 | 25-30 |
| Systemic Bioavailability | Very Low | High | High |
| Key Upregulated Genes | Similar to Hydrocortisone, potentially with a more localized effect. Genes involved in anti-inflammatory processes (e.g., GILZ, DUSP1). | Genes associated with anti-inflammatory responses and metabolic regulation (e.g., FKBP5, TSC22D3). | A broad range of genes, including those involved in gluconeogenesis and potent anti-inflammatory mediators. |
| Key Downregulated Genes | Predominantly localized downregulation of pro-inflammatory cytokines and chemokines (e.g., IL-1β, TNF-α, CXCL8). | Downregulation of genes involved in inflammation and immune cell signaling (e.g., IL-6, VCAM1). | Potent and widespread downregulation of inflammatory and immune response genes. |
| Predicted Transcriptomic Signature | A more localized and potentially attenuated gene expression profile compared to systemic steroids, with a focus on cutaneous or mucosal anti-inflammatory responses. | A broad transcriptomic signature affecting both inflammatory and metabolic pathways. | A potent and extensive impact on the transcriptome, reflecting its high systemic activity. |
Experimental Protocols
To facilitate further research, a detailed methodology for a comparative transcriptomic analysis is provided below.
Objective: To compare the differential gene expression profiles induced by this compound and Hydrocortisone in human dermal fibroblasts.
1. Cell Culture and Treatment:
-
Culture primary human dermal fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Starve cells in serum-free media for 12 hours prior to treatment.
-
Treat cells with this compound (1 µM), Hydrocortisone (1 µM), or vehicle (0.1% DMSO) for 6 hours. Perform each treatment in triplicate.
2. RNA Extraction and Quality Control:
-
Lyse cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop).
-
Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Samples with an RNA Integrity Number (RIN) > 8 are suitable for sequencing.
3. Library Preparation and RNA Sequencing (RNA-Seq):
-
Prepare RNA-Seq libraries from 1 µg of total RNA using a poly(A) selection method (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina).
-
Perform sequencing on an Illumina NovaSeq platform with a paired-end 150 bp read length, aiming for a sequencing depth of at least 20 million reads per sample.
4. Bioinformatic Analysis:
-
Assess raw read quality using FastQC.
-
Align reads to the human reference genome (GRCh38) using a splice-aware aligner like STAR.
-
Quantify gene expression using featureCounts or a similar tool.
-
Perform differential gene expression analysis using DESeq2 or edgeR in R.
-
Identify genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > |1| as significantly differentially expressed.
-
Perform pathway and gene ontology enrichment analysis on the differentially expressed genes using tools such as DAVID or Metascape.
Conclusion
While direct comparative gene expression data for this compound remains limited, its structural similarity to hydrocortisone and its well-defined mechanism of action through the glucocorticoid receptor provide a strong basis for predicting its transcriptomic effects. It is anticipated that this compound induces a gene expression profile characteristic of a locally acting anti-inflammatory corticosteroid, with a more constrained systemic impact compared to other steroids. The provided experimental framework offers a robust approach for researchers to empirically determine the precise differential gene expression profiles and further elucidate the unique therapeutic properties of this compound.
References
- 1. A comparison of the effects of this compound (JO 1016), hydrocortisone acetate and beclomethasone dipropionate on collagen synthesis and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Corticosteroid Markers: Part I. Tixocortol-21-Pivalate » SmartPractice Blog [blog.smartpractice.com]
- 3. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tixocortol Pivalate: A Comprehensive Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This guide provides essential safety and logistical information for the proper disposal of Tixocortol Pivalate, a corticosteroid used in research and pharmaceutical development. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Core Principles of Pharmaceutical Waste Management
The disposal of this compound must align with federal, state, and local regulations governing pharmaceutical waste.[1][2][3] The primary regulatory bodies in the United States are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[3][4] Key principles for handling this corticosteroid waste include:
-
Do Not Dispose in Regular Trash or Drains: Unused or expired this compound should never be discarded in the regular trash or flushed down the toilet or sink. Improper disposal can lead to environmental contamination of soil and water.
-
Use of Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat when handling this compound waste.
-
Segregation of Waste: All waste streams containing this compound must be segregated from general laboratory waste and clearly labeled as hazardous or pharmaceutical waste.
Step-by-Step Disposal Procedures
The following protocols provide a framework for the safe disposal of various forms of this compound waste.
2.1. Unused or Expired this compound Powder
-
Containment: Securely seal the primary container holding the this compound powder.
-
Labeling: Clearly label the container as "Hazardous Pharmaceutical Waste" and include the chemical name "this compound."
-
Collection: Place the sealed and labeled container in a designated hazardous waste accumulation area within the laboratory.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. Incineration at an EPA-approved facility is the preferred method for destroying pharmaceutical waste.
2.2. Solutions Containing this compound
-
Small Volumes: For small spills or residual amounts in containers, absorb the liquid using an inert material such as vermiculite, sand, or a chemical absorbent pad.
-
Containment: Place the saturated absorbent material into a designated, sealable hazardous waste container.
-
Labeling: Label the container as "Hazardous Pharmaceutical Waste" and list the contents, including this compound and the solvent.
-
Large Volumes: For larger volumes of solutions, consult your institution's Environmental Health & Safety (EHS) department for specific guidance. Do not attempt to treat or neutralize the solution without expert consultation.
2.3. Contaminated Labware and PPE
-
Segregation: All items that have come into direct contact with this compound, such as pipette tips, gloves, bench paper, and empty vials, should be considered contaminated.
-
Collection: Place these materials in a designated hazardous waste container that is clearly labeled for "this compound Contaminated Waste."
-
Disposal: This waste should be disposed of through a licensed hazardous waste contractor, typically via incineration.
Data Presentation: Waste Stream Management
| Waste Stream | Container Type | Disposal Method | Key Precautions |
| Unused/Expired Powder | Sealed, labeled hazardous pharmaceutical waste container. | Incineration by a licensed hazardous waste facility. | Do not mix with other waste types unless approved by EHS. Keep container closed to prevent dust. |
| Aqueous Solutions | Absorb onto inert material and place in a hazardous waste container. | Incineration by a licensed hazardous waste facility. | Do not pour down the drain. For large volumes, consult the EHS department. |
| Contaminated Labware (e.g., vials, pipette tips) | Labeled hazardous waste container. | Incineration by a licensed hazardous waste facility. | Segregate from non-hazardous lab waste. |
| Contaminated PPE (e.g., gloves, lab coat) | Labeled hazardous waste bag within a rigid outer container. | Incineration by a licensed hazardous waste facility. | Do not dispose of in regular trash. |
Experimental Protocols Cited
This document provides operational guidance and does not cite specific experimental protocols. The disposal procedures outlined are based on established safety protocols for handling pharmaceutical and hazardous waste.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for this compound waste disposal.
References
Personal protective equipment for handling Tixocortol Pivalate
Essential Safety and Handling Guide for Tixocortol Pivalate
This guide provides crucial safety, handling, and disposal information for laboratory, research, and drug development professionals working with this compound. The following procedures are designed to ensure safe operational conduct and minimize exposure risk.
This compound is a corticosteroid that can cause allergic skin reactions and dermal irritation[1][2][3]. Adherence to proper personal protective equipment (PPE) protocols and handling procedures is essential for personnel safety.
Personal Protective Equipment (PPE)
Engineering controls, such as local exhaust ventilation, should be the primary means of controlling exposure[1][2]. When handling this compound, the following PPE is recommended based on the potential for exposure.
| Equipment | Specification | Recommended Usage Scenario |
| Hand Protection | Impervious, chemical-resistant disposable gloves (e.g., Nitrile). | Required for all handling operations. Prevents direct skin contact. |
| Eye Protection | Safety glasses with side shields or goggles. | Required where there is a risk of splashing or dust generation. |
| Body Protection | Laboratory coat or suitable protective clothing. | Required for all handling operations. |
| Respiratory Protection | NIOSH-approved respirator. | Recommended if airborne concentrations may exceed Occupational Exposure Limits (OELs) or if dust/aerosols are generated. Not typically required for normal use with adequate ventilation. |
Note: As of the latest review, specific Occupational Exposure Limits (OELs) for this compound are not widely established by regulatory bodies like OSHA. Therefore, it is crucial to handle it as a potent compound and minimize exposure through engineering controls and PPE.
Procedural Workflow for Handling and Disposal
The following diagram outlines the step-by-step process for safely managing this compound from initial preparation to final disposal.
Caption: Logical workflow for safe handling of this compound.
Key Operational Plans
Accidental Release Measures
-
Containment : Prevent further leakage or spillage if it is safe to do so.
-
Spill Cleanup : For powder spills, cover with a plastic sheet to minimize spreading. Mechanically take up the material, avoiding dust creation, and place it in appropriate containers for disposal.
-
Ventilation : Ensure the area is well-ventilated.
-
Personnel : Evacuate non-essential personnel from the affected area. Clean-up should only be performed by trained individuals wearing appropriate PPE.
First Aid Procedures
-
Skin Contact : Immediately remove contaminated clothing. Flush the affected area with large amounts of water and use soap. Seek medical attention.
-
Eye Contact : Flush eyes with water for at least 15 minutes while holding the eyelids open. Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.
-
Ingestion : Never give anything by mouth to an unconscious person. Clean their mouth with water and seek medical attention.
Disposal Plan
Disposal of this compound and its containers must be carried out in accordance with all applicable regional, national, and local laws and regulations. For unused medicines not on an FDA flush list, the recommended procedure is as follows:
-
Do not crush tablets or capsules. Mix the medicine (pills or liquid) with an unappealing substance such as dirt, cat litter, or used coffee grounds.
-
Place the mixture into a sealed container, such as a sealable plastic bag.
-
Dispose of the sealed container in the household trash.
-
Scratch out all personal information on the prescription label of the original empty container to make it unreadable before recycling or discarding.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
